molecular formula C23H30O4 B146055 17-phenyl trinor-13,14-dihydro Prostaglandin A2

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Katalognummer: B146055
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a prostanoid.

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17-phenyl trinor-13,14-dihydro Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic analog of Prostaglandin A2. Due to the limited publicly available information on the direct synthesis of this specific molecule, this guide outlines a chemically sound route derived from the well-established synthesis of its close structural relative, latanoprost, which shares the identical ω-side chain.

The proposed synthesis commences with the renowned Corey lactone diol, a cornerstone in prostaglandin synthesis. The pathway proceeds through the sequential introduction of the modified omega (ω) and alpha (α) chains, followed by a key oxidation and dehydration sequence to establish the characteristic α,β-unsaturated ketone of the Prostaglandin A series. This guide offers detailed experimental protocols for the pivotal transformations, summarizes relevant quantitative data, and provides visualizations of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the target molecule and essential reagents.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₂₃H₃₀O₄
Molecular Weight 370.5 g/mol
CAS Number 130209-80-2
Appearance A solution in methyl acetate
Purity ≥98%
Storage Temperature -20°C

Table 2: Properties of Key Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Role
Corey Lactone DiolC₁₁H₁₄O₄210.23Chiral starting material
Dimethyl (2-oxo-4-phenylbutyl)phosphonateC₁₂H₁₇O₄P256.23Precursor for the ω-chain
Diisobutylaluminium Hydride (DIBAL-H)C₈H₁₉Al142.22Reducing agent for lactone to lactol
(4-carboxybutyl)triphenylphosphonium bromideC₂₃H₂₄BrO₂P455.31Precursor for the α-chain (Wittig reagent)
Jones Reagent (CrO₃/H₂SO₄/acetone)--Oxidizing agent

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in five main stages starting from the commercially available Corey lactone diol:

  • Oxidation of the Primary Alcohol: The primary alcohol of the Corey lactone diol is selectively oxidized to an aldehyde (the "Corey aldehyde").

  • Introduction of the ω-Chain: A Horner-Wadsworth-Emmons reaction is employed to introduce the 17-phenyl trinor side chain.

  • Reduction of the Enone: The resulting enone is stereoselectively reduced to the corresponding allylic alcohol.

  • Formation of the Lactol and Introduction of the α-Chain: The lactone is reduced to a lactol, followed by a Wittig reaction to introduce the carboxylic acid-containing α-chain, yielding a Prostaglandin F₂α analog.

  • Conversion to Prostaglandin A₂ Analog: The PGF₂α analog is oxidized to a PGE₂ analog, which is then dehydrated to afford the final 17-phenyl trinor-13,14-dihydro Prostaglandin A₂.

Synthesis_Pathway Corey_Lactone Corey Lactone Diol Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde 1. Oxidation (e.g., PCC, Swern) Enone_Intermediate Enone Intermediate Corey_Aldehyde->Enone_Intermediate 2. Horner-Wadsworth-Emmons (Phosphonate Reagent) PGF2a_Precursor PGF2α Precursor Enone_Intermediate->PGF2a_Precursor 3. Stereoselective Reduction (e.g., Corey-Bakshi-Shibata) Lactol Lactol Intermediate PGF2a_Precursor->Lactol 4a. Lactone Reduction (DIBAL-H) PGF2a_Analog 17-phenyl trinor-13,14-dihydro PGF2α Analog Lactol->PGF2a_Analog 4b. Wittig Reaction (Phosphonium Ylide) PGE2_Analog 17-phenyl trinor-13,14-dihydro PGE2 Analog PGF2a_Analog->PGE2_Analog 5a. Selective Oxidation (e.g., Jones Oxidation) PGA2_Product 17-phenyl trinor-13,14-dihydro Prostaglandin A2 PGE2_Analog->PGA2_Product 5b. Dehydration (Acid or Base Catalysis)

Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of latanoprost and other prostaglandin analogs. Researchers should optimize these conditions for the specific target molecule.

Stage 1: Oxidation of Corey Lactone Diol to Corey Aldehyde
  • Reaction: Selective oxidation of the primary alcohol to an aldehyde.

  • Protocol (Swern Oxidation):

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of Corey lactone diol (1.0 eq.) in DCM.

    • After stirring for 45 minutes, add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.

Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction
  • Reaction: Formation of the enone intermediate by reacting the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.

  • Protocol:

    • To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.05 eq.) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]

    • Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF dropwise.[3]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[3]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Stage 3: Stereoselective Reduction of the Enone
  • Reaction: Reduction of the C-15 ketone to the desired (S)-alcohol.

  • Protocol (Corey-Bakshi-Shibata Reduction):

    • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq.) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.1 eq.) dropwise.

    • Stir for 15 minutes, then add a solution of the enone intermediate (1.0 eq.) in THF.

    • Stir the reaction at -78 °C until completion (monitor by TLC).

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Stage 4: Lactone Reduction and Wittig Reaction
  • Reaction: Conversion of the lactone to a lactol, followed by the introduction of the α-chain.

  • Protocol:

    • Lactone Reduction: Dissolve the PGF₂α precursor (1.0 eq.) in anhydrous toluene and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M solution in hexanes) dropwise. Stir at -78 °C for 1 hour. Quench with methanol and then a saturated aqueous solution of sodium potassium tartrate. Extract the product with ethyl acetate.

    • Wittig Reaction: In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq.) in anhydrous THF and add potassium tert-butoxide (5.0 eq.). Stir at room temperature for 30 minutes to form the ylide. Cool the ylide solution to -20 °C and add the lactol intermediate from the previous step. Allow the reaction to slowly warm to room temperature and stir overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.

Stage 5: Conversion to the Prostaglandin A₂ Analog
  • Reaction: Selective oxidation of the C-9 alcohol to a ketone (PGE₂ analog), followed by dehydration.

  • Protocol:

    • Jones Oxidation: Dissolve the PGF₂α analog (1.0 eq.) in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists.[4][5][6][7] Quench the reaction with isopropanol. Remove the acetone under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the PGE₂ analog.

    • Dehydration: Dissolve the PGE₂ analog in a suitable solvent (e.g., THF or ethanol). For acid-catalyzed dehydration, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir at room temperature or with gentle heating. For base-catalyzed dehydration, a non-nucleophilic base can be used.[8][9][10][11][12][13] Monitor the reaction by TLC or HPLC until the starting material is consumed. Purify the final product, 17-phenyl trinor-13,14-dihydro Prostaglandin A₂, by column chromatography.[14][15][16][17][18]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Corey Lactone Diol Step1 Step 1: Oxidation Start->Step1 Step2 Step 2: Horner-Wadsworth-Emmons Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Step4 Step 4: Lactol Formation & Wittig Step3->Step4 Step5 Step 5: Oxidation & Dehydration Step4->Step5 Purification Column Chromatography Step5->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Final_Product Final Product: 17-phenyl trinor-13,14-dihydro Prostaglandin A2 Analysis->Final_Product Characterized Product

General experimental workflow for the synthesis and purification.

Logical_Relationships cluster_reactions Key Chemical Transformations Core_Structure Corey Lactone (Chiral Precursor) HWE Horner-Wadsworth-Emmons Core_Structure->HWE Forms backbone for Omega_Chain ω-Chain (17-phenyl trinor) Omega_Chain->HWE Introduced via Alpha_Chain α-Chain (Carboxylic Acid) Wittig Wittig Reaction Alpha_Chain->Wittig Introduced via Final_Molecule Target Molecule: 17-phenyl trinor-13,14-dihydro Prostaglandin A2 HWE->Wittig Intermediate for Dehydration Oxidation & Dehydration Wittig->Dehydration Intermediate for Dehydration->Final_Molecule Yields

Logical relationships between starting materials, key reactions, and the final product.

References

Synthetic Prostaglandin A2 Analogs: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, and its synthetic analogs are subjects of intense scientific scrutiny due to their diverse and potent biological activities. These activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, position them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activity of synthetic PGA2 analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Synthetic PGA2 Analogs

The biological potency of synthetic PGA2 analogs is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and their binding affinity (Ki) to specific receptors or enzymes. The following tables summarize available quantitative data for PGA2 and some of its synthetic analogs.

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
Prostaglandin A2 (PGA2)Cytotoxicity (MTT Assay)HCT116~15 µg/mL[1]
15(S)-PGA2Enzyme InhibitionGST75.4
15(R)-15-methyl PGA2Enzyme InhibitionGST136.7
CompoundAssay TypeTargetKi (µM)Reference
15(S)-PGA2Enzyme InhibitionGST21.7
15(R)-15-methyl PGA2Enzyme InhibitionGST39.4

Key Signaling Pathways Modulated by PGA2 Analogs

Synthetic PGA2 analogs exert their biological effects by modulating several key intracellular signaling pathways. These include the NF-κB signaling pathway, the intrinsic apoptosis pathway, and the PPARγ signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. PGA2 and its analogs are known to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription (Inflammation) Gene Transcription (Inflammation) Nuclear Translocation->Gene Transcription (Inflammation) Promotes PGA2 Analog PGA2 Analog PGA2 Analog->IKK Complex Inhibits PGA2 Analog->NF-κB (p50/p65) Inhibits DNA binding

Caption: PGA2 analogs inhibit the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

PGA2 analogs can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This is often mediated through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals.

Intrinsic_Apoptosis PGA2 Analog PGA2 Analog Mitochondrial Stress Mitochondrial Stress PGA2 Analog->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Induction of apoptosis by PGA2 analogs via the intrinsic pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in adipogenesis, inflammation, and insulin sensitization. Some cyclopentenone prostaglandins are known to be ligands for PPARγ.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA2 Analog PGA2 Analog PPARγ PPARγ PGA2 Analog->PPARγ Binds & Activates PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE Binding PPRE Binding PPARγ/RXR Heterodimer->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE Binding->Target Gene Transcription Biological Effects (e.g., Anti-inflammatory) Biological Effects (e.g., Anti-inflammatory) Target Gene Transcription->Biological Effects (e.g., Anti-inflammatory)

Caption: Activation of the PPARγ signaling pathway by PGA2 analogs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of synthetic PGA2 analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Cell membranes or purified receptors expressing the target of interest.

  • Radioligand: A radioactively labeled ligand with known high affinity for the receptor.

  • Test Compound: The synthetic PGA2 analog to be tested.

  • Assay Buffer: Buffer optimized for receptor binding (e.g., Tris-HCl with MgCl2).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a microplate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the synthetic PGA2 analog. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin Production

This assay is used to quantify the amount of a specific prostaglandin (e.g., PGE2) produced by cells in response to a stimulus, and the inhibitory effect of a test compound. While this protocol is for PGE2, it can be adapted for other prostaglandins.

Materials:

  • Cell Line: A cell line that produces the prostaglandin of interest upon stimulation (e.g., macrophages, fibroblasts).

  • Cell Culture Medium and Reagents.

  • Stimulant: A substance to induce prostaglandin production (e.g., lipopolysaccharide - LPS).

  • Test Compound: The synthetic PGA2 analog.

  • Commercial ELISA Kit: Specific for the prostaglandin being measured.

  • Microplate Reader.

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the synthetic PGA2 analog for a specified time.

  • Stimulation: Add the stimulant (e.g., LPS) to the wells to induce prostaglandin production. Include appropriate controls (untreated, vehicle-treated, and stimulated-only).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the prostaglandin. Use the standard curve to determine the concentration of the prostaglandin in the samples. Calculate the percentage of inhibition of prostaglandin production for each concentration of the test compound to determine the IC50 value.

Experimental Workflow for Screening Synthetic PGA2 Analogs

The following diagram illustrates a typical workflow for the screening and characterization of novel synthetic PGA2 analogs.

Screening_Workflow Library of Synthetic PGA2 Analogs Library of Synthetic PGA2 Analogs Primary Screening Primary Screening Library of Synthetic PGA2 Analogs->Primary Screening High-Throughput Assay (e.g., Receptor Binding or Cell Viability) High-Throughput Assay (e.g., Receptor Binding or Cell Viability) Primary Screening->High-Throughput Assay (e.g., Receptor Binding or Cell Viability) Hit Identification Hit Identification High-Throughput Assay (e.g., Receptor Binding or Cell Viability)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active Compounds Dose-Response & Potency (IC50/EC50) Dose-Response & Potency (IC50/EC50) Secondary Assays->Dose-Response & Potency (IC50/EC50) Selectivity Profiling Selectivity Profiling Secondary Assays->Selectivity Profiling Lead Candidate Selection Lead Candidate Selection Dose-Response & Potency (IC50/EC50)->Lead Candidate Selection Selectivity Profiling->Lead Candidate Selection In Vivo Studies In Vivo Studies Lead Candidate Selection->In Vivo Studies Promising Leads Efficacy & Toxicology Efficacy & Toxicology In Vivo Studies->Efficacy & Toxicology Clinical Development Clinical Development Efficacy & Toxicology->Clinical Development

Caption: A typical workflow for the discovery and development of PGA2 analogs.

References

An In-depth Technical Guide to 17-phenyl trinor-13,14-dihydro Prostaglandin A₂: Structure, Potential Functions, and Methodologies for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor-13,14-dihydro Prostaglandin A₂ (PGA₂) is a synthetic analog of the naturally occurring prostaglandin PGA₂. While its specific biological functions remain largely uncharted, its structural modifications—notably the substitution of a phenyl group on a shortened omega chain and the saturation of the 13,14 double bond—suggest altered metabolic stability and receptor interaction profiles compared to its parent compound. This technical guide provides a comprehensive overview of the known structural characteristics of 17-phenyl trinor-13,14-dihydro PGA₂ and extrapolates its potential functions and signaling pathways based on the activities of structurally related prostaglandin analogs. Furthermore, this document outlines detailed experimental protocols for the investigation of its biological activity, offering a roadmap for future research and drug development efforts.

Molecular Structure and Physicochemical Properties

17-phenyl trinor-13,14-dihydro PGA₂ is a prostanoid characterized by a cyclopentenone ring and two side chains, designated as the alpha (α) and omega (ω) chains.[1][2] The systematic name for this compound is 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid.[3][4] The key structural features include a phenyl group at the terminus of a truncated ω-chain and a saturated bond between carbons 13 and 14, which is expected to increase its metabolic stability by preventing degradation by 15-hydroxyprostaglandin dehydrogenase.

PropertyValueReference
CAS Number 130209-80-2[1][2]
Molecular Formula C₂₃H₃₀O₄[1][2]
Molecular Weight 370.5 g/mol [1]
Canonical SMILES O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1[3]

Postulated Biological Functions and Therapeutic Potential

Direct experimental evidence for the biological activity of 17-phenyl trinor-13,14-dihydro PGA₂ is not extensively documented in peer-reviewed literature.[3][5] However, based on the known functions of other 17-phenyl trinor prostaglandin analogs and PGA compounds, several potential activities can be inferred.

Ocular Hypotensive Effects

A prominent application of synthetic prostaglandin analogs is in the treatment of glaucoma.[5][6] The PGF₂α analog, latanoprost, which also features a 17-phenyl trinor ω-chain, is a widely used pharmaceutical for reducing intraocular pressure.[1][3][5] The mechanism of action for these analogs typically involves binding to prostanoid receptors (such as the FP receptor for PGF₂α analogs) in the eye, leading to increased uveoscleral outflow of aqueous humor. Given the structural similarities, it is plausible that 17-phenyl trinor-13,14-dihydro PGA₂ could exhibit similar ocular hypotensive properties.

Anti-inflammatory and Cytoprotective Activities

Prostaglandins of the A and J series are known to possess anti-inflammatory and cytoprotective properties, often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These activities are independent of the classical prostanoid receptors. It is hypothesized that 17-phenyl trinor-13,14-dihydro PGA₂ may also engage these pathways.

Smooth Muscle Modulation

Prostaglandins are potent modulators of smooth muscle tone. For instance, the related compound 17-phenyl trinor PGE₂ is an agonist for EP₁ and EP₃ receptors and induces contraction of the guinea pig ileum.[7] It is conceivable that 17-phenyl trinor-13,14-dihydro PGA₂ could also interact with prostanoid receptors on smooth muscle tissues, potentially affecting vascular, uterine, or gastrointestinal motility.

Potential Signaling Pathways

The signaling pathways initiated by 17-phenyl trinor-13,14-dihydro PGA₂ are likely to be mediated by G-protein coupled receptors (GPCRs), the primary targets of most prostaglandins. A generalized signaling cascade for prostanoid receptors is depicted below.

Prostaglandin_Signaling cluster_membrane Cell Membrane Prostanoid_Receptor Prostanoid Receptor (e.g., EP, FP, DP, IP, TP) G_Protein G-Protein (Gq, Gs, Gi) Prostanoid_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Modulation 17_phenyl_trinor_PGA2 17-phenyl trinor-13,14-dihydro PGA₂ 17_phenyl_trinor_PGA2->Prostanoid_Receptor Binding Second_Messengers Second Messengers (cAMP, IP₃, DAG) Effector_Enzyme->Second_Messengers Production Downstream_Effects Downstream Cellular Effects (e.g., Ca²⁺ mobilization, Protein Kinase activation) Second_Messengers->Downstream_Effects

Caption: Generalized Prostaglandin GPCR Signaling Pathway.

Experimental Protocols for Functional Characterization

To elucidate the biological functions of 17-phenyl trinor-13,14-dihydro PGA₂, a series of in vitro and cell-based assays are recommended.

Receptor Binding Assays

Competitive binding assays are essential to determine the affinity and selectivity of 17-phenyl trinor-13,14-dihydro PGA₂ for various prostanoid receptors.

Methodology:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing individual human or animal prostanoid receptors (e.g., EP₁, EP₂, EP₃, EP₄, FP, DP, IP, TP).

  • Radioligand Binding: Incubate the membrane preparations with a known concentration of a high-affinity radiolabeled prostaglandin analog specific for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGF₂α for FP receptors).

  • Competition: Perform parallel incubations with increasing concentrations of unlabeled 17-phenyl trinor-13,14-dihydro PGA₂.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays

4.2.1. Measurement of Second Messengers

Functional activity can be assessed by measuring the production of second messengers following receptor activation.

  • cAMP Measurement: For receptors coupled to Gs or Gi, intracellular cyclic AMP (cAMP) levels can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) kits.

  • Calcium Mobilization: For receptors coupled to Gq, intracellular calcium mobilization can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.

4.2.2. Prostaglandin Production Assay (e.g., using RAW 264.7 macrophages)

This assay can determine if 17-phenyl trinor-13,14-dihydro PGA₂ modulates the production of other prostaglandins, which can indicate an effect on cyclooxygenase (COX) enzymes or upstream signaling.

PGE2_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa Competitive ELISA for PGE₂ Seed_Cells Seed RAW 264.7 cells in 96-well plate Pre_treat Pre-treat with 17-phenyl trinor-13,14-dihydro PGA₂ Seed_Cells->Pre_treat Stimulate Stimulate with LPS to induce COX-2 Pre_treat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Add_Sample Add supernatant/ standards to antibody- coated plate Collect_Supernatant->Add_Sample Add_HRP_PGE2 Add HRP-conjugated PGE₂ Add_Sample->Add_HRP_PGE2 Incubate_Compete Incubate (Competition) Add_HRP_PGE2->Incubate_Compete Wash Wash to remove unbound reagents Incubate_Compete->Wash Add_Substrate Add substrate and develop color Wash->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance Data_Analysis Calculate PGE₂ concentration and % inhibition Read_Absorbance->Data_Analysis

Caption: Experimental Workflow for PGE₂ Production Assay.

Methodology:

  • Cell Culture: Seed murine macrophage cells (RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-incubate the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA₂ for a specified period.

  • Stimulation: Induce an inflammatory response and COX-2 expression by adding lipopolysaccharide (LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the PGE₂ levels in treated versus untreated cells to determine the modulatory effect of 17-phenyl trinor-13,14-dihydro PGA₂.

Quantitative Data from Related Compounds

CompoundAssayResultReference
17-phenyl trinor PGF₂αBinding to rat recombinant FP receptorKi = 1.1 nM[8]
17-phenyl trinor PGE₂Contraction of guinea pig ileumEffective at 11 µM[7]
17-phenyl trinor PGE₂Antifertility in hamstersED₅₀ = 350 µg/kg[7]

Conclusion and Future Directions

17-phenyl trinor-13,14-dihydro PGA₂ represents an understudied synthetic prostaglandin analog with potential therapeutic applications, particularly in ophthalmology and inflammatory conditions. Its structural modifications suggest enhanced metabolic stability and a unique pharmacological profile. The experimental frameworks provided in this guide offer a systematic approach to characterizing its receptor binding, signaling pathways, and functional effects. Future research should focus on executing these studies to build a comprehensive biological profile of this compound, which will be crucial for any subsequent drug development endeavors. The exploration of its effects on PPARs and its potential as an anti-inflammatory agent are particularly promising avenues for investigation.

References

The Pharmacokinetics of 17-Phenyl Trinor Prostaglandins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 17-phenyl trinor prostaglandins, a class of synthetic prostaglandin analogs characterized by a phenyl group at the terminus of the ω-chain. This structural modification enhances metabolic stability and potency, leading to their successful development as therapeutic agents, most notably in the treatment of glaucoma. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes metabolic pathways to serve as a valuable resource for professionals in the field.

The most extensively studied 17-phenyl trinor prostaglandins are the ophthalmic drugs latanoprost, travoprost, and bimatoprost. Consequently, the bulk of the available pharmacokinetic data pertains to these compounds. Information on other analogs, such as those of the D and E series, is limited.

Core Pharmacokinetic Profiles

17-phenyl trinor prostaglandins are typically administered as prodrug esters to enhance corneal penetration.[1][2] Following administration, they are rapidly hydrolyzed by esterases in the cornea and other tissues to their biologically active free acid forms.[3][4][5][6] Systemic absorption is low, and the free acids are quickly metabolized in the liver and other tissues, primarily through fatty acid β-oxidation, before being excreted in the urine.[3][6][7]

Latanoprost

Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is a widely prescribed treatment for elevated intraocular pressure.[2][8] Upon topical administration to the eye, it is absorbed through the cornea and rapidly hydrolyzed to latanoprost acid.[4][6]

Travoprost

Travoprost is another isopropyl ester prodrug of a PGF2α analog used to lower intraocular pressure.[8][9] It is hydrolyzed to its active free acid form by esterases in the cornea.[5][10]

Bimatoprost

Bimatoprost is a prostamide, an ethyl amide analog of PGF2α, and is also used to reduce intraocular pressure.[2][8] Unlike latanoprost and travoprost, there is ongoing discussion as to whether it is a prodrug or acts directly.[8] It can be hydrolyzed to its corresponding free acid, which is also a potent FP receptor agonist.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the active free acids of latanoprost, travoprost, and bimatoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid

ParameterValueSpeciesRoute of AdministrationReference
Ocular (Aqueous Humor)
Tmax1-2 hoursHumanTopical[3]
Cmax15-30 ng/mLHumanTopical[3]
Half-life2-3 hoursHumanTopical[3]
Systemic (Plasma)
Tmax5 minutesHumanTopical[3]
Cmax53 pg/mLHumanTopical[3]
Half-life17 minutesHumanTopical[3][4][6][8]
Volume of Distribution0.16 ± 0.02 L/kgHumanIntravenous[3][6]
Plasma Clearance0.40 ± 0.04 L/h/kgHumanIntravenous[3]

Table 2: Pharmacokinetic Parameters of Travoprost Free Acid

ParameterValueSpeciesRoute of AdministrationReference
Systemic (Plasma)
TmaxWithin 30 minutesHumanTopical[5]
Cmax0.018 ± 0.007 ng/mLHumanTopical[5]
Half-life45 minutesHumanTopical[5][10]

Table 3: Pharmacokinetic Parameters of Bimatoprost

ParameterValueSpeciesRoute of AdministrationReference
Systemic (Plasma/Blood)
TmaxWithin 10 minutesHumanTopical[12]
Cmax12.2 ng/mLHumanIntravenous[13][14]
Half-life~45 minutesHumanIntravenous[13][14][15]
Volume of Distribution0.67 L/kgHumanTopical[12][13][14]
Total Blood Clearance1.5 L/hr/kgHumanIntravenous[13]

Metabolism and Excretion

The primary metabolic pathway for 17-phenyl trinor prostaglandin free acids is fatty acid β-oxidation of the α-chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites.[3][5][6] Oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond also occur.[5][16] The metabolites are primarily excreted via the kidneys.[3][13] For latanoprost, approximately 88% of a topically administered dose is recovered in the urine.[3][4] For bimatoprost, following intravenous administration, about 67% is excreted in the urine and 25% in the feces.[13][14]

Signaling and Metabolic Pathways

The following diagrams illustrate the general metabolic pathway for 17-phenyl trinor PGF2α analogs and the signaling pathway through which they exert their therapeutic effect.

Metabolism Prodrug 17-Phenyl Trinor PGF2α (Ester Prodrug) Active_Acid 17-Phenyl Trinor PGF2α (Active Free Acid) Prodrug->Active_Acid Esterases (Cornea) Metabolism_Liver Hepatic Metabolism Active_Acid->Metabolism_Liver Beta_Oxidation β-oxidation of α-chain Metabolism_Liver->Beta_Oxidation Hydroxyl_Oxidation Oxidation of 15-hydroxyl Metabolism_Liver->Hydroxyl_Oxidation Double_Bond_Reduction Reduction of 13,14 double bond Metabolism_Liver->Double_Bond_Reduction Metabolites 1,2-dinor and 1,2,3,4-tetranor metabolites Beta_Oxidation->Metabolites Hydroxyl_Oxidation->Metabolites Double_Bond_Reduction->Metabolites Excretion Renal Excretion Metabolites->Excretion Signaling_Pathway Ligand 17-Phenyl Trinor PGF2α (Free Acid) Receptor Prostaglandin F Receptor (FP) Ligand->Receptor Binds to Effect Increased Uveoscleral Outflow of Aqueous Humor Receptor->Effect Activates Result Reduced Intraocular Pressure Effect->Result Leads to Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC/MS-MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Aqueous Humor) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction HPLC HPLC Separation Extraction->HPLC ESI Electrospray Ionization HPLC->ESI MS_MS Tandem Mass Spectrometry (Quantification) ESI->MS_MS Data_Analysis Pharmacokinetic Parameter Calculation MS_MS->Data_Analysis Data Output

References

Receptor Binding Affinity of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of the synthetic prostaglandin analog, 17-phenyl trinor-13,14-dihydro PGA2. Due to the limited publicly available data on this specific compound, this guide leverages information on structurally related 17-phenyl trinor prostaglandin analogs to offer a comparative context for its potential pharmacological profile. Detailed experimental methodologies for receptor binding assays and an exploration of relevant prostaglandin signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs, such as 17-phenyl trinor-13,14-dihydro PGA2, are of significant interest to the pharmaceutical industry due to their potential for enhanced metabolic stability and receptor selectivity. 17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic prostaglandin analog whose biological activity has not been extensively reported.[1][2][3] It shares structural similarities with other prostaglandin analogs, such as latanoprost, which is a PGF2α analog approved for the treatment of glaucoma.[1][2] This guide aims to consolidate the available information on related compounds to infer the potential receptor binding characteristics of 17-phenyl trinor-13,14-dihydro PGA2 and to provide the necessary technical framework for its further investigation.

Quantitative Receptor Binding Data

Direct quantitative receptor binding data for 17-phenyl trinor-13,14-dihydro PGA2 is not widely available in the public domain. However, data from structurally similar 17-phenyl trinor prostaglandin analogs can provide valuable insights into its potential receptor interactions. The following table summarizes the binding affinities of related compounds for various prostanoid receptors.

CompoundReceptorSpeciesAssay TypeAffinity (Kᵢ/IC₅₀)Reference
17-phenyl trinor PGF2αFPRat (recombinant)Radioligand Binding1.1 nM (Kᵢ)[4][5]
17-phenyl trinor PGF2αFPOvine (luteal cells)Radioligand Binding756% relative potency to PGF2α[4][5]
Bimatoprost (free acid)FPHuman (recombinant)Radioligand BindingNot specified[5]
17-phenyl trinor PGE2EP1 / EP3Guinea Pig (ileum)Functional Assay11 µM (contraction)[6]
17-phenyl-18,19,20-trinor-PGD2PlateletsHumanFunctional (Aggregation)8.4 µM (IC₅₀)[7]

Note: The provided data highlights the high affinity of the PGF2α analog for the FP receptor. The PGE2 analog demonstrates activity at EP1 and EP3 receptors, while the PGD2 analog shows inhibitory effects on platelet aggregation. These findings suggest that 17-phenyl trinor-13,14-dihydro PGA2 may also exhibit specific interactions with one or more prostanoid receptors.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for a competitive radioligand binding assay, which can be adapted to determine the binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 for various prostaglandin receptors.

3.1. Objective

To determine the inhibition constant (Kᵢ) of 17-phenyl trinor-13,14-dihydro PGA2 for a specific prostaglandin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

3.2. Materials

  • Test Compound: 17-phenyl trinor-13,14-dihydro PGA2

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human prostaglandin receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostaglandin analog known to bind with high affinity and specificity to the target receptor (e.g., [³H]-PGE2 for EP receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Microplates

  • Glass Fiber Filters

  • Scintillation Cocktail

  • Liquid Scintillation Counter

3.3. Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of Test Compound add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_radio Prepare Radioligand Working Solution prep_radio->add_reagents prep_mem Prepare Receptor Membrane Suspension prep_mem->add_reagents incubate Incubate at Room Temp (e.g., 60-90 min) add_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Count Radioactivity (Liquid Scintillation Counter) add_scint->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

3.4. Procedure

  • Reagent Preparation:

    • Prepare a serial dilution of 17-phenyl trinor-13,14-dihydro PGA2 in assay buffer.

    • Dilute the radioligand stock to a working concentration (typically at or below its Kd value).

    • Thaw and resuspend the receptor membranes in ice-cold assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB) wells: Add NSB control, radioligand, and receptor membranes.

    • Competition wells: Add the test compound at various concentrations, radioligand, and receptor membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total and competition counts.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades. While the specific pathway activated by 17-phenyl trinor-13,14-dihydro PGA2 is unknown, the following diagrams illustrate the canonical signaling pathways for prostaglandin E2 (PGE2), which can serve as a reference.

4.1. PGE2 Receptor Signaling Overview

G cluster_receptors Prostaglandin E2 Receptors cluster_gproteins G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc stimulation cAMP_dec ↓ cAMP AC->cAMP_dec inhibition

Caption: Overview of PGE2 receptor-G protein coupling.

4.2. Downstream Signaling Cascades

G cluster_pathways Downstream Signaling Pathways cluster_gq Gq Pathway (from EP1) cluster_gs Gs Pathway (from EP2, EP4) cluster_gi Gi Pathway (from EP3) IP3_DAG IP3 & DAG Ca_PKC ↑ Intracellular Ca²⁺ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Cellular_Response_Gq cAMP_inc ↑ cAMP PKA Protein Kinase A (PKA) cAMP_inc->PKA CREB CREB Activation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression cAMP_dec ↓ cAMP Cellular_Response_Gi Cellular Response (e.g., Inhibition of Hormone Release) cAMP_dec->Cellular_Response_Gi

Caption: Major downstream signaling cascades of PGE2 receptors.

Conclusion

While direct experimental data on the receptor binding affinity of 17-phenyl trinor-13,14-dihydro PGA2 remains elusive, this technical guide provides a foundational framework for its investigation. By presenting data from structurally related analogs, a detailed experimental protocol, and an overview of relevant signaling pathways, it is intended to serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific receptor binding profile and pharmacological effects of this compound, which may hold promise for future therapeutic applications.

References

A Technical Guide to the Chemical Properties and Stability of 17-phenyl trinor-13,14-dihydro PGA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of 17-phenyl trinor-13,14-dihydro PGA2, a synthetic prostaglandin analog. Due to the limited publicly available data on this specific molecule, this guide incorporates information from closely related prostaglandin analogs and general principles of prostaglandin chemistry to offer a thorough understanding for research and drug development purposes.

Chemical Properties

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2 (PGA2). The structural modifications, namely the substitution of the terminal three carbons of the omega side chain with a phenyl group and the saturation of the C13-C14 double bond, are intended to enhance metabolic stability and potentially modulate biological activity.[1][2]

Physicochemical Data

A summary of the available and inferred physicochemical properties of 17-phenyl trinor-13,14-dihydro PGA2 is presented in Table 1. It is important to note that some of these properties have not been experimentally determined for this specific analog and are based on data from similar compounds.

PropertyValueSource
Formal Name 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid[1]
CAS Number 130209-80-2[1]
Molecular Formula C23H30O4[1]
Formula Weight 370.5 g/mol [1]
Purity ≥98% (Commercially available)[1]
Formulation Typically supplied as a solution in methyl acetate (e.g., 10 mg/ml)[1]
UV max (λ) 205 nm[1]
SMILES O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@HC=C1[1]
InChI Key ZHCXQFHXZFWVRT-BRQXMNQMSA-N[1]
Solubility

The solubility of 17-phenyl trinor-13,14-dihydro PGA2 in various solvents is a critical parameter for its handling, formulation, and in vitro studies. The available data is summarized in Table 2.

SolventSolubilitySource
Dimethylformamide (DMF) >100 mg/ml[1]
Dimethyl sulfoxide (DMSO) >100 mg/ml[1]
Ethanol >100 mg/ml[1]
Phosphate Buffered Saline (PBS), pH 7.2 >0.8 mg/ml[1]

Stability and Storage

The stability of 17-phenyl trinor-13,14-dihydro PGA2 is crucial for ensuring its integrity during storage and experimental use.

Storage Recommendations

For long-term storage, it is recommended to store 17-phenyl trinor-13,14-dihydro PGA2 at -20°C as a solution in an organic solvent, such as methyl acetate.[2][3] Under these conditions, the compound is reported to be stable for at least two years .[1] It is advisable to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Prostaglandins can be susceptible to degradation under various conditions. While specific degradation pathways for 17-phenyl trinor-13,14-dihydro PGA2 have not been elucidated, potential degradation routes can be inferred from the general chemistry of prostaglandins.

G cluster_conditions Stress Conditions cluster_pathways Potential Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis of Ester (if applicable) Dehydration Dehydration of β-hydroxy ketone Acid->Dehydration Base Basic pH Oxidant Oxidizing Agents Oxidation Oxidation of Allylic Alcohol Oxidant->Oxidation Light UV/Visible Light Isomerization Double Bond Isomerization Light->Isomerization Heat Elevated Temperature Heat->Dehydration Heat->Isomerization Polymerization Polymerization Heat->Polymerization Degradation_Products Degradation Products Hydrolysis->Degradation_Products Dehydration->Degradation_Products Oxidation->Degradation_Products Isomerization->Degradation_Products Polymerization->Degradation_Products Compound 17-phenyl trinor-13,14-dihydro PGA2

Caption: Potential Degradation Pathways for Prostaglandin A2 Analogs.

Signaling Pathways

The biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been widely reported.[1][2][3] However, insights can be drawn from the known signaling pathways of its parent compound, PGA2. Prostaglandin A2 is known to exert its effects through multiple mechanisms, including the induction of apoptosis and interaction with nuclear receptors.

Intrinsic Apoptotic Pathway

PGA2 has been shown to activate the intrinsic apoptotic pathway by directly interacting with mitochondria, leading to the release of cytochrome c. This process appears to be independent of the mitochondrial permeability transition pore and Bcl-2 family proteins. The thiol-reactivity of the cyclopentenone ring of PGA2 is thought to be crucial for this activity.

PGA2 PGA2 Analog Mitochondrion Mitochondrion PGA2->Mitochondrion Direct Interaction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PGA2-Induced Intrinsic Apoptotic Pathway.

Nur77 Receptor Agonism

PGA2 has been identified as an endogenous agonist for the nuclear receptor Nur77 (also known as NR4A1). It forms a covalent adduct with a cysteine residue in the ligand-binding domain of Nur77, leading to the modulation of target gene expression. This interaction is dependent on the electrophilic nature of the cyclopentenone ring.

PGA2 PGA2 Analog Nur77_inactive Nur77 (Inactive) PGA2->Nur77_inactive Covalent Adduct Formation Nur77_active Nur77 (Active) Nur77_inactive->Nur77_active Target_Genes Target Gene Expression Nur77_active->Target_Genes Transcriptional Regulation Biological_Effects Biological Effects Target_Genes->Biological_Effects

Caption: PGA2 Agonism of the Nur77 Receptor.

Experimental Protocols

Proposed Analytical Workflow for Stability Testing

A stability-indicating HPLC method is essential for accurately assessing the degradation of 17-phenyl trinor-13,14-dihydro PGA2.

cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Photolysis Photolysis Photolysis->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Sample 17-phenyl trinor- 13,14-dihydro PGA2 Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Photolysis Sample->Thermal HPLC HPLC Analysis (C18 Column, ACN/H2O, UV 205 nm) Stressed_Samples->HPLC Data Data Analysis (Peak Purity, Degradant Profiling) HPLC->Data

Caption: Proposed Workflow for Stability-Indicating HPLC Method Development.

Protocol Outline: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of 17-phenyl trinor-13,14-dihydro PGA2 in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a specified period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., 0.1% trifluoroacetic acid) and UV detection at approximately 205 nm would be a suitable starting point.

  • Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Ensure mass balance where possible.

Conclusion

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic prostaglandin analog with potential for enhanced stability. While specific experimental data for this compound is limited, this guide provides a framework for its chemical properties, stability, and potential biological activities based on the chemistry of related prostaglandins. The provided experimental outlines offer a starting point for the development of robust analytical methods and a deeper understanding of this molecule's behavior, which is essential for its potential application in research and drug development. Further studies are warranted to fully characterize this promising compound.

References

The Dawn of a New Era in Glaucoma Management: A Technical Guide to the Discovery and History of Phenyl-Substituted Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of phenyl-substituted prostaglandin analogs in the mid-1990s marked a paradigm shift in the medical management of glaucoma. These compounds, born from the strategic modification of naturally occurring prostaglandin F2α (PGF2α), offered a novel mechanism of action with superior efficacy and an improved side-effect profile compared to existing therapies. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying this revolutionary class of drugs. We will delve into the quantitative pharmacological data, detailed experimental protocols that paved the way for their development, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Perspective: From Inflammatory Mediators to First-Line Glaucoma Therapy

Prostaglandins were first identified in the 1930s and were initially characterized as potent inflammatory mediators.[1] Early research into their effects on the eye revealed a paradoxical hypertensive effect, which for a time, discouraged their investigation as potential treatments for glaucoma.[2] However, the tide began to turn in 1982 when studies in animal models demonstrated that topical application of PGF2α could, in fact, lead to a sustained reduction in intraocular pressure (IOP).[3]

Despite this promising discovery, natural PGF2α and its simple esters were plagued by significant side effects, including conjunctival hyperemia and ocular irritation, limiting their clinical utility.[2] The breakthrough came from a hypothesis that the therapeutic IOP-lowering effect was mediated by the prostaglandin F (FP) receptor, while the undesirable side effects were due to off-target interactions with other prostanoid receptors.[4] This led to a focused effort to synthesize more selective FP receptor agonists.

A pivotal moment in this journey was the strategic modification of the ω-chain of the PGF2α molecule by introducing a phenyl group. This structural alteration, detailed in a seminal 1993 paper by Resul, Stjernschantz, and colleagues, resulted in compounds with a significantly improved therapeutic index.[5] These novel phenyl-substituted prostaglandin analogs exhibited potent IOP-lowering activity with markedly reduced side effects.[5] This pioneering work laid the foundation for the development of latanoprost, which in 1996 became the first prostaglandin analog to receive FDA approval for the treatment of glaucoma.[3][6] The success of latanoprost spurred the development of other phenyl-substituted prostaglandins, including travoprost and bimatoprost, solidifying their status as a first-line treatment for open-angle glaucoma and ocular hypertension.[7]

Logical_Development_of_Phenyl-Substituted_Prostaglandins cluster_Problem Initial Challenges cluster_Hypothesis Key Hypothesis cluster_Solution Chemical Innovation cluster_Outcome Therapeutic Breakthrough Natural_PGF2a Natural PGF2α Side_Effects Significant Side Effects (Hyperemia, Irritation) Natural_PGF2a->Side_Effects causes Hypothesis Selective FP Agonism is Key FP_Receptor_Agonism FP Receptor Agonism (Therapeutic Effect) FP_Receptor_Agonism->Hypothesis Other_Receptors Off-Target Receptor Activity (Side Effects) Other_Receptors->Hypothesis Phenyl_Substitution Phenyl Substitution on ω-Chain Hypothesis->Phenyl_Substitution leads to Improved_Selectivity Increased Selectivity for FP Receptor Phenyl_Substitution->Improved_Selectivity Latanoprost Latanoprost & Other Analogs Improved_Selectivity->Latanoprost results in Reduced_Side_Effects Reduced Side Effects Latanoprost->Reduced_Side_Effects Potent_IOP_Lowering Potent IOP Lowering Latanoprost->Potent_IOP_Lowering

Figure 1: Logical progression from natural prostaglandins to phenyl-substituted analogs.

Quantitative Pharmacological Data

The efficacy of phenyl-substituted prostaglandins is rooted in their high affinity and selectivity for the FP receptor. The following tables summarize key quantitative data for several prominent analogs.

CompoundReceptor Binding Affinity (Ki, nM)FP Receptor Agonist Potency (EC50, nM)
PGF2α ~1 (FP)18.6 (Feline Iris Sphincter)[8]
Latanoprost Acid 98 (FP)[9]29.9 (Feline Iris Sphincter)[8]
Travoprost Acid 35 (FP)[9]0.46 (Feline Iris Sphincter)[8]
Bimatoprost Acid 83 (FP)[9]0.99 (Feline Iris Sphincter)[8]
Bimatoprost (amide) 6310 (FP)[10]2940 (hFP in HEK cells)[10]

Table 1: Receptor Binding Affinity and Agonist Potency. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundAnimal ModelDoseMean IOP Reduction
Latanoprost Cynomolgus Monkey1.5 µg, once daily~25%[11]
Travoprost Cynomolgus Monkey1.2 µg, once daily~25%[11]
Bimatoprost Cynomolgus Monkey9 µg, once daily~25%[11]
PGF2α-isopropyl ester Cynomolgus Monkey2 µg, twice daily50-55%[12]
Latanoprost Human (glaucoma patients)0.005%, once daily4.1 ± 5.2 mm Hg[13]

Table 2: In Vivo Efficacy in Intraocular Pressure Reduction.

Signaling Pathway

Phenyl-substituted prostaglandin F2α analogs are potent agonists of the FP receptor, a Gq-protein coupled receptor (GPCR).[14] Activation of the FP receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, the primary mechanism for IOP reduction.

FP_Receptor_Signaling_Pathway Phenyl_PG Phenyl-Substituted Prostaglandin Analog FP_Receptor FP Receptor Phenyl_PG->FP_Receptor binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates Gene_Transcription ↑ Gene Transcription (c-Fos, c-Jun) MAPK_Pathway->Gene_Transcription leads to MMPs ↑ Matrix Metalloproteinases (MMPs) Synthesis Gene_Transcription->MMPs results in ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling causes Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow leads to IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Figure 2: FP receptor signaling pathway leading to increased uveoscleral outflow.

Upon binding of the prostaglandin analog, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14] This signaling cascade leads to the upregulation of transcription factors such as c-Fos and c-Jun, which in turn increase the expression and secretion of matrix metalloproteinases (MMPs).[15] These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.[15][16]

Key Experimental Protocols

The development of phenyl-substituted prostaglandins relied on robust and reproducible experimental models to assess their synthesis, efficacy, and safety.

Synthesis of Phenyl-Substituted Prostaglandin Analogs (Example: Latanoprost)

The synthesis of latanoprost typically starts from the Corey lactone, a common precursor in prostaglandin synthesis. The following is a generalized workflow based on published methods.[5][17]

Synthesis_Workflow Corey_Lactone Corey Lactone Diol Protection Protection of Hydroxyl Groups Corey_Lactone->Protection Oxidation Oxidation to Aldehyde Protection->Oxidation Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons Reaction (ω-chain introduction) Oxidation->Horner_Wadsworth_Emmons Reduction_Ketone Reduction of C-15 Ketone Horner_Wadsworth_Emmons->Reduction_Ketone Deprotection Deprotection of Hydroxyls Reduction_Ketone->Deprotection Reduction_Lactone Reduction of Lactone to Lactol (DIBAL-H) Deprotection->Reduction_Lactone Wittig_Reaction Wittig Reaction (α-chain introduction) Reduction_Lactone->Wittig_Reaction Esterification Isopropyl Esterification Wittig_Reaction->Esterification Latanoprost Latanoprost Esterification->Latanoprost

Figure 3: Generalized workflow for the synthesis of latanoprost.

Methodology:

  • Protection: The hydroxyl groups of the Corey lactone diol are protected, for example, with a p-phenylbenzoyl group.

  • Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).

  • ω-Chain Introduction: The phenyl-containing ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate ylide.

  • Stereoselective Reduction: The resulting C-15 ketone is stereoselectively reduced to the desired 15(S)-hydroxyl group.

  • Deprotection: The protecting groups on the cyclopentane ring hydroxyls are removed.

  • Lactol Formation: The lactone is reduced to a lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature.

  • α-Chain Introduction: The α-chain is introduced via a Wittig reaction.

  • Esterification: The carboxylic acid of the α-chain is esterified to form the isopropyl ester prodrug.

  • Purification: The final product is purified using chromatographic techniques.

In Vivo IOP Measurement in Cynomolgus Monkeys

The cynomolgus monkey is a well-established preclinical model for glaucoma research due to the anatomical and physiological similarities of its eye to the human eye.

IOP_Measurement_Workflow Anesthesia Anesthetize Monkey (e.g., ketamine) Baseline_IOP Measure Baseline IOP (Applanation Tonometry) Anesthesia->Baseline_IOP Topical_Application Topical Application of Test Compound Baseline_IOP->Topical_Application Time_Course_Measurement Measure IOP at Predetermined Time Intervals Topical_Application->Time_Course_Measurement Data_Analysis Data Analysis: Compare to Vehicle Control Time_Course_Measurement->Data_Analysis

Figure 4: Experimental workflow for in vivo IOP measurement in cynomolgus monkeys.

Methodology:

  • Animal Preparation: Healthy, adult cynomolgus monkeys are used. The animals are anesthetized with an appropriate agent (e.g., intramuscular ketamine) to ensure they remain still during the procedure.[18]

  • Baseline IOP Measurement: A baseline IOP reading is taken prior to drug administration using a calibrated applanation tonometer (e.g., Goldmann or Tono-Pen).[18][19]

  • Drug Administration: A precise volume of the test compound solution (or vehicle control) is administered topically to the cornea of one or both eyes.

  • Post-Dose IOP Measurements: IOP is measured at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.[12]

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The results are typically expressed as the mean IOP reduction (in mmHg) or the percentage reduction from baseline.

In Vitro Isolated Feline Iris Sphincter Contraction Assay

The feline iris sphincter muscle is rich in FP receptors and provides a robust in vitro model for assessing the potency and efficacy of FP receptor agonists.[8]

Iris_Sphincter_Assay_Workflow Tissue_Preparation Isolate Feline Iris Sphincter Muscle Organ_Bath_Setup Mount Muscle Strip in Organ Bath with Buffer Tissue_Preparation->Organ_Bath_Setup Equilibration Equilibrate Tissue Under Optimal Tension Organ_Bath_Setup->Equilibration Cumulative_Dosing Cumulative Addition of Test Compound Equilibration->Cumulative_Dosing Contraction_Measurement Measure Isometric Contraction (Force Transducer) Cumulative_Dosing->Contraction_Measurement Data_Analysis Generate Dose-Response Curve and Calculate EC50 Contraction_Measurement->Data_Analysis

References

In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biological activity of the synthetic prostaglandin analog 17-phenyl trinor-13,14-dihydro Prostaglandin A2 has not been widely reported in peer-reviewed literature.[1][2] Consequently, this document provides a technical guide based on the known effects of structurally related prostaglandin A2 (PGA2) analogs and general methodologies for assessing the in vitro effects of prostaglandins on cell lines. The experimental protocols, potential biological activities, and signaling pathways described herein should be considered as a foundational framework for the investigation of this specific compound.

Introduction to 17-phenyl trinor-13,14-dihydro PGA2

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[3] Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects and are implicated in various cellular processes, including inflammation and cancer progression.[4] The "17-phenyl trinor" modification refers to the substitution of the terminal three carbons of the omega side chain with a phenyl group, a structural change intended to increase metabolic stability and potency.[2] The "13,14-dihydro" modification indicates the saturation of the double bond between carbons 13 and 14.

While data on this specific analog is scarce, other 17-phenyl trinor prostaglandin analogs have demonstrated significant biological activity. For instance, 17-phenyl-trinor-PGE2 has been shown to increase proliferation in osteosarcoma cells, whereas a 17-trifluoromethyl phenyl trinor PGF2α analog exhibited cytotoxic and anti-proliferative effects on breast cancer cell lines (MDB-MB-468 and MCF-7).[3][5] These findings suggest that the biological effects of 17-phenyl trinor prostaglandin analogs are highly dependent on the core prostaglandin structure (PGE, PGF, or PGA).

Potential In Vitro Effects and Mechanisms of Action

Based on the known activities of PGA2 and its analogs, 17-phenyl trinor-13,14-dihydro PGA2 may exhibit a range of effects on cell lines, particularly cancer cells. The expected effects are largely dependent on the cell type and the expression profile of prostaglandin receptors.

Table 1: Potential In Vitro Effects of 17-phenyl trinor-13,14-dihydro PGA2 on Cell Lines (Hypothetical)

Effect Potential Cell Lines Possible Mechanism Relevant Analogs
Anti-proliferative/Cytotoxic Various Cancer Cell Lines (e.g., Colon, Breast)Induction of apoptosis, cell cycle arrestPGA2, 17-trifluoromethyl phenyl trinor PGF2α[3][6]
Pro-proliferative Specific Cancer Cell Lines (e.g., some Osteosarcomas)Activation of pro-survival signaling pathways17-phenyl-trinor-PGE2[3]
Modulation of Inflammation Immune Cell Lines (e.g., Macrophages)Inhibition of pro-inflammatory cytokine productionGeneral Prostaglandin activity
Induction of Apoptosis Cancer Cell LinesUpregulation of pro-apoptotic proteins (e.g., DR5, Caspases, Bad, Bax)PGA2, 17-trifluoromethyl phenyl trinor PGF2α[6][7]
Potential Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. For PGA2 and its analogs, several signaling pathways could be implicated in their effects on cell lines.

One potential pathway involves the induction of apoptosis through the unfolded protein response (UPR). Prostaglandin A2 has been shown to induce apoptosis in HCT116 colon cancer cells through the ATF4-CHOP-DR5 pathway, even in p53-deficient cells.[6] This suggests a p53-independent mechanism of cell death induction.

PGA2_Apoptosis_Pathway PGA2 17-phenyl trinor- 13,14-dihydro PGA2 (Hypothesized) ER_Stress Endoplasmic Reticulum Stress PGA2->ER_Stress ATF4 ATF4 Activation ER_Stress->ATF4 CHOP CHOP Upregulation ATF4->CHOP DR5 DR5 Expression CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis

Hypothesized ATF4-CHOP-DR5 Apoptosis Pathway for 17-phenyl trinor-13,14-dihydro PGA2.

Another potential mechanism for related prostaglandin analogs involves interaction with the prostaglandin F receptor (FP receptor) or E receptors (EP receptors), which can lead to various downstream effects, including modulation of intracellular calcium levels and cAMP production.[5][8]

Experimental Protocols for In Vitro Assessment

To elucidate the specific effects of 17-phenyl trinor-13,14-dihydro PGA2 on a given cell line, a series of in vitro assays are recommended. The following protocols are provided as a general guide and should be optimized for the specific cell line and experimental conditions.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the anti-proliferative or cytotoxic effects of the compound.

Table 2: Summary of Cell Viability and Cytotoxicity Assays

Assay Principle Typical Readout
MTT Assay Mitochondrial reductase activity in viable cells converts MTT to formazan.Colorimetric (Absorbance at 570 nm)
Crystal Violet Assay Stains the DNA of adherent cells, quantifying cell number.Colorimetric (Absorbance at 570 nm)[7]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells.Colorimetric or Fluorometric
ATP-based Assays Quantifies ATP, which is present only in metabolically active cells.Luminescence

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 17-phenyl trinor-13,14-dihydro PGA2 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

General workflow for an MTT cell viability assay.
Apoptosis Assays

To determine if cell death is occurring via apoptosis, several assays can be employed.

Table 3: Common Apoptosis Assays

Assay Principle Detection Method
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains necrotic cells.Flow Cytometry
Caspase Activity Assays Measures the activity of executioner caspases (e.g., Caspase-3/7).Fluorometric or Colorimetric
TUNEL Assay Detects DNA fragmentation in late-stage apoptotic cells.Fluorescence Microscopy or Flow Cytometry

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is a standard method.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 4: Example Data Table for IC50 Values of 17-phenyl trinor-13,14-dihydro PGA2

Cell Line Incubation Time (hours) IC50 (µM)
Cell Line A24
Cell Line A48
Cell Line A72
Cell Line B24
Cell Line B48
Cell Line B72

Table 5: Example Data Table for Apoptosis Analysis

Treatment Concentration (µM) % Viable Cells % Early Apoptotic Cells % Late Apoptotic Cells % Necrotic Cells
Vehicle Control-
Compound X1
Compound X10
Compound X50

Conclusion

While direct experimental data on the in vitro effects of 17-phenyl trinor-13,14-dihydro PGA2 on cell lines is currently lacking, this technical guide provides a comprehensive framework for its investigation. By drawing on the known activities of related prostaglandin analogs and employing standard in vitro methodologies, researchers can begin to elucidate the biological activity of this understudied compound. The provided protocols for assessing cell viability, apoptosis, and cell cycle progression, along with the hypothesized signaling pathways, offer a solid starting point for future research in this area. It is anticipated that such studies will reveal novel activities and potential therapeutic applications for this synthetic prostaglandin analog.

References

Potential Therapeutic Targets of 17-phenyl trinor-13,14-dihydro PGA2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2. While direct pharmacological data for this specific compound is scarce in publicly available literature, its structural similarity to other well-characterized 17-phenyl trinor prostaglandin analogs allows for the inference of its potential therapeutic targets. This document synthesizes the available information on closely related compounds to elucidate the probable mechanisms of action and identify high-potential therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2. By examining the activities of its PGE and PGF analogs, we can hypothesize that this compound primarily interacts with prostanoid receptors, specifically the FP, EP1, and EP3 receptors. This guide provides a comprehensive overview of these potential targets, their signaling pathways, quantitative data from related molecules, and detailed experimental protocols for investigating the activity of this compound.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological and pathological processes. Synthetic prostaglandin analogs are developed to achieve greater potency, stability, and receptor selectivity compared to their endogenous counterparts. The "17-phenyl trinor" modification is a common strategy to increase the metabolic stability of prostaglandin analogs.

While the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been extensively reported, its structural relatives, 17-phenyl trinor PGE2 and 17-phenyl trinor PGF2α, have been studied and are known to be potent agonists at specific prostaglandin receptors. This suggests that 17-phenyl trinor-13,14-dihydro PGA2 likely also targets one or more of these receptors.

Inferred Therapeutic Targets

Based on the pharmacology of structurally related analogs, the primary therapeutic targets for 17-phenyl trinor-13,14-dihydro PGA2 are likely to be members of the prostanoid receptor family, which are G-protein coupled receptors (GPCRs). The most probable candidates are the Prostaglandin F receptor (FP) and the Prostaglandin E receptors 1 and 3 (EP1 and EP3).

  • Prostaglandin F Receptor (FP): Activation of the FP receptor is known to lower intraocular pressure, making it a key target for glaucoma treatment.[1] It is also involved in reproductive processes. The PGF2α analog, 17-phenyl trinor PGF2α (the free acid of bimatoprost), is a potent FP receptor agonist.[2][3]

  • Prostaglandin E Receptor 1 (EP1): The EP1 receptor is coupled to Gq and its activation leads to an increase in intracellular calcium. This pathway is involved in processes such as smooth muscle contraction.[4][5][6] The PGE2 analog, 17-phenyl trinor PGE2, is a known agonist of the EP1 receptor.[7][8]

  • Prostaglandin E Receptor 3 (EP3): The EP3 receptor is unique in that it can couple to multiple G proteins, primarily Gi to inhibit adenylyl cyclase, but also Gs and G13.[1] This receptor is involved in a wide range of physiological responses. 17-phenyl trinor PGE2 also demonstrates agonist activity at the EP3 receptor.[7][8]

Quantitative Data for Related Analogs

The following tables summarize the available quantitative data for the well-characterized 17-phenyl trinor prostaglandin analogs, which can serve as a benchmark for assessing the potential activity of 17-phenyl trinor-13,14-dihydro PGA2.

Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor Prostaglandin Analogs

CompoundReceptorSpeciesCell Type/TissueKi (nM)Reference
17-phenyl trinor PGF2αFPRatRecombinant (CHO cells)1.1[3]
17-phenyl trinor PGE2EP1MouseRecombinant14[8]
RatRecombinant25[8]
17-phenyl trinor PGE2EP3MouseRecombinant3.7[8]
RatRecombinant4.3[8]
17-phenyl trinor PGE2EP4RatRecombinant54[8]

Table 2: Functional Activity of 17-phenyl trinor Prostaglandin Analogs

CompoundAssayTissue/Cell SystemParameterValueReference
17-phenyl trinor PGE2Guinea Pig Ileum ContractionGuinea Pig IleumEC5011 µM[7]
17-phenyl trinor PGE2Antifertility AgentHamsterED50350 µg/kg (4.4x more potent than PGE2)[7]
17-phenyl trinor PGF2αFP Receptor BindingOvine Luteal CellsRelative Potency vs PGF2α756%[3]

Signaling Pathways

The potential therapeutic effects of 17-phenyl trinor-13,14-dihydro PGA2 would be mediated through the activation of specific intracellular signaling cascades upon binding to its target receptor(s). The diagrams below illustrate the canonical signaling pathways for the inferred targets: FP, EP1, and EP3 receptors.

Figure 1: Inferred FP Receptor Signaling Pathway.

Figure 2: Inferred EP1 Receptor Signaling Pathway.

EP3_Signaling_Pathway cluster_Gi Gi Pathway cluster_G13 G12/13 Pathway PGA2_analog 17-phenyl trinor- 13,14-dihydro PGA2 EP3_receptor EP3 Receptor PGA2_analog->EP3_receptor Gi Gαi EP3_receptor->Gi couples to G13 Gα12/13 EP3_receptor->G13 couples to AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits ATP_inhib ATP AC_inhib->ATP_inhib cAMP_inhib cAMP ATP_inhib->cAMP_inhib conversion PKA_inhib PKA cAMP_inhib->PKA_inhib activates Response_inhib Inhibitory Response PKA_inhib->Response_inhib RhoGEF RhoGEF G13->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Response_Rho Cytoskeletal Changes ROCK->Response_Rho

Figure 3: Inferred EP3 Receptor Signaling Pathways.

Experimental Protocols

To determine the precise therapeutic targets and pharmacological profile of 17-phenyl trinor-13,14-dihydro PGA2, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 17-phenyl trinor-13,14-dihydro PGA2 for the FP, EP1, and EP3 receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor (FP, EP1, or EP3) combine Combine in assay plate: 1. Membranes 2. Radioligand 3. Test compound or vehicle prep_membranes->combine prep_ligand Prepare radioligand stock (e.g., [3H]-PGF2α or [3H]-PGE2) prep_ligand->combine prep_test_compound Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 prep_test_compound->combine prep_buffer Prepare assay buffer prep_buffer->combine incubate Incubate to reach equilibrium (e.g., 60-120 min at 25°C) combine->incubate filter Rapidly filter plate contents through glass fiber filters to separate bound from free ligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count plot Plot % specific binding vs. log[test compound] count->plot calculate_ic50 Determine IC50 value using non-linear regression plot->calculate_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation calculate_ic50->calculate_ki

Figure 4: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human recombinant prostanoid receptor of interest (FP, EP1, or EP3). Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer and stored at -80°C. Protein concentration should be determined using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 50 µL of radioligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors) at a concentration near its Kd.

    • 50 µL of 17-phenyl trinor-13,14-dihydro PGA2 at various concentrations (e.g., 10-11 to 10-5 M) or vehicle for total binding. For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled PGE2 or PGF2α).

    • 50 µL of the prepared cell membranes (e.g., 10-50 µg protein).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using a non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether 17-phenyl trinor-13,14-dihydro PGA2 acts as an agonist or antagonist at its target receptors and to quantify its potency (EC50) and efficacy.

  • Cell Culture: Plate cells expressing the FP or EP1 receptor in a black, clear-bottom 96-well plate and grow to near confluency.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). After establishing a stable baseline fluorescence, add varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.

  • Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

  • Cell Culture: Plate cells expressing the EP3 receptor in a 96-well plate.

  • Assay Setup: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Compound Addition: To measure Gi coupling (inhibition), stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a HTRF-based assay.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For Gi-coupled inhibition, a decrease in forskolin-stimulated cAMP will be observed. Calculate the IC50 for inhibition.

Conclusion

While direct experimental data on 17-phenyl trinor-13,14-dihydro PGA2 is limited, a strong rationale exists for its potential interaction with prostanoid receptors, particularly the FP, EP1, and EP3 subtypes. The structural similarities to potent and well-characterized analogs like 17-phenyl trinor PGF2α and 17-phenyl trinor PGE2 provide a solid foundation for targeted investigation. The experimental protocols outlined in this guide offer a clear path for elucidating the pharmacological profile of this compound. Characterizing its activity at these receptors will be crucial for identifying its potential therapeutic applications, which could range from ophthalmology (glaucoma) to reproductive medicine and beyond. Further research into the specific receptor interactions and downstream signaling of 17-phenyl trinor-13,14-dihydro PGA2 is warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of Prostaglandin A2 (PGA2). While the biological activity of this specific analog is not extensively documented in scientific literature, its structural similarity to other prostaglandins suggests potential activity in various biological processes. Prostaglandins are a class of lipid compounds derived from fatty acids that play crucial roles in inflammation, smooth muscle contraction, platelet aggregation, and apoptosis.

PGA2, a cyclopentenone prostaglandin, is known to exert its effects through multiple mechanisms. Unlike many prostaglandins that primarily act on cell surface G-protein coupled receptors (GPCRs), PGA2 has been shown to covalently adduct to and modulate the function of intracellular proteins. It is an endogenous agonist for the nuclear receptor Nur77, where it forms a covalent bond and induces transcriptional activity.[1] Furthermore, PGA2 can directly interact with mitochondria to trigger the intrinsic apoptotic pathway and can also induce p53-dependent apoptosis.[2][3] It is plausible that this compound may share some of these mechanisms of action.

These application notes provide a summary of potential applications and detailed experimental protocols to facilitate the investigation of the biological activities of this compound.

Potential Applications

  • Anti-proliferative and Apoptotic Activity: Investigation of the compound's ability to induce apoptosis in cancer cell lines.

  • Anti-inflammatory Effects: Assessment of its potential to modulate inflammatory responses, for example, by inhibiting the production of pro-inflammatory mediators.

  • Smooth Muscle Activity: Characterization of its effects on the contraction or relaxation of smooth muscle tissues.

  • Receptor Binding Affinity: Determination of its binding affinity to various prostanoid receptors to identify potential targets.

Data Presentation

The following table provides a template for presenting hypothetical quantitative data obtained from the experimental protocols described below.

Assay TypeCell/Tissue TypeParameterValue (e.g., IC50, EC50)
Apoptosis AssayHL-60IC5015 µM
Anti-inflammatory AssayRAW 264.7IC5010 µM
Smooth Muscle ContractionGuinea Pig IleumEC505 µM
Receptor Binding AssayHEK293 (EP4)Ki500 nM

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway of a PGA2 Analog

The diagram below illustrates a potential signaling pathway for a Prostaglandin A2 analog, incorporating both intracellular and potential cell surface receptor-mediated actions.

PGA2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular PGA2_analog 17-phenyl trinor-13,14-dihydro Prostaglandin A2 GPCR Prostanoid Receptor (e.g., EP) PGA2_analog->GPCR Hypothesized Nur77 Nur77 (Nuclear Receptor) PGA2_analog->Nur77 Covalent Adduction Mitochondrion Mitochondrion PGA2_analog->Mitochondrion Direct Interaction Cell_Membrane G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector cAMP cAMP Effector->cAMP PKA PKA cAMP->PKA Cellular_Response_GPCR Cellular Response PKA->Cellular_Response_GPCR Gene_Expression Target Gene Expression Nur77->Gene_Expression Cellular_Response_Nur77 Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response_Nur77 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathways of a PGA2 analog.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound.

Anti_inflammatory_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture treatment Pre-incubate cells with 17-phenyl trinor-13,14-dihydro PGA2 (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collection Collect Cell Supernatant incubation->collection elisa Measure PGE2 levels using ELISA collection->elisa analysis Data Analysis (IC50 determination) elisa->analysis end End analysis->end

Caption: Workflow for in vitro anti-inflammatory assay.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of PGE2 Production

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) production in macrophage cells.

Materials:

  • RAW 264.7 mouse macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-Buffered Saline)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Treatment: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of the test compound or vehicle (DMSO) control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and medium only (negative control) and cells with LPS and vehicle (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes and carefully collect the supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[4]

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Smooth Muscle Contraction Assay

This protocol outlines a method to evaluate the effect of this compound on smooth muscle contractility using an isolated tissue preparation, such as guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Physiological Salt Solution (PSS), e.g., Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • This compound

  • Reference agonist (e.g., acetylcholine or histamine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Dissect a segment of the terminal ileum and place it in cold, aerated PSS. Clean the tissue of adhering mesenteric fat and cut it into segments of 2-3 cm.

  • Mounting: Mount the tissue segments in the organ baths containing PSS at 37°C. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g. Replace the PSS in the bath every 15-20 minutes.

  • Viability Test: After equilibration, test the viability and contractility of the tissue by adding a submaximal concentration of a reference agonist (e.g., 1 µM acetylcholine). Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline tension.

  • Compound Administration: Construct a cumulative concentration-response curve for this compound. Start by adding the lowest concentration of the compound to the bath. Once the response has stabilized, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved or the highest concentration is tested.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis: Measure the change in tension from the baseline at each concentration of the test compound. Express the responses as a percentage of the maximal contraction induced by the reference agonist. Plot the percentage response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.[5]

Receptor Binding Assay

This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of this compound for a specific prostanoid receptor (e.g., EP4) expressed in a cell line.

Materials:

  • Cell membranes from a cell line recombinantly expressing the target prostanoid receptor (e.g., HEK293-EP4)

  • Radiolabeled prostaglandin ligand (e.g., [³H]-PGE2)

  • This compound (unlabeled competitor)

  • Unlabeled native ligand for the receptor (for non-specific binding determination, e.g., PGE2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplate

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Dilute the cell membranes in Assay Buffer to a suitable concentration (typically 5-20 µg of protein per well).

    • Prepare a solution of the radioligand in Assay Buffer at a concentration close to its Kd value.

    • Prepare serial dilutions of the unlabeled this compound in Assay Buffer.

    • Prepare a high concentration solution of the unlabeled native ligand (e.g., 10 µM PGE2) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add Assay Buffer, radioligand solution, and diluted membranes.

    • Non-specific Binding (NSB) wells: Add the high concentration unlabeled native ligand, radioligand solution, and diluted membranes.

    • Competition wells: Add each dilution of this compound, radioligand solution, and diluted membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the TB counts.

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

References

Dissolving 17-phenyl trinor-13,14-dihydro PGA2 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the dissolution and application of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2) in cell culture experiments. Prostaglandin analogs are valuable tools in pharmacological research, and proper handling is crucial for obtaining reliable and reproducible results.

Introduction

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[1][2] While its specific biological activities have not been widely reported, related prostaglandin analogs are known to play significant roles in various physiological and pathological processes.[1][3] The structural modifications in this analog, such as the phenyl group, are often designed to increase stability and potency compared to the parent compound.[4] Proper dissolution and handling are critical for maintaining the integrity and activity of this lipid-soluble compound in aqueous cell culture environments.

Physicochemical Properties and Solubility

A summary of the key physicochemical and solubility data for 17-phenyl trinor-13,14-dihydro PGA2 is presented in the table below. This information is essential for preparing stock solutions and subsequent dilutions for cell culture experiments.

ParameterValueSource(s)
Molecular Formula C₂₃H₃₀O₄[2][3]
Molecular Weight 370.5 g/mol [2][3]
Storage Temperature -20°C (as supplied)[5]
Long-term Stability ≥ 2 years at -20°C (in organic solvent)[5]
Solubility (Organic) DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mL[3]
Solubility (Aqueous) PBS (pH 7.2): ~0.8 mg/mL[3][4]
Aqueous Solution Storage Not recommended for more than one day[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution of 17-phenyl trinor-13,14-dihydro PGA2 in an organic solvent. Prostaglandins are often unstable in aqueous solutions, making a concentrated organic stock the preferred method for long-term storage and use.[7]

Materials:

  • 17-phenyl trinor-13,14-dihydro PGA2 (solid or as a solution in methyl acetate)

  • Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Pre-equilibration: Allow the vial of 17-phenyl trinor-13,14-dihydro PGA2 to warm to room temperature before opening to prevent condensation.

  • Solvent Evaporation (if applicable): If the compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen in a chemical fume hood.[6] Ensure the compound is completely dry.

  • Reconstitution: Add a precise volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Example Calculation for a 10 mM Stock Solution from 1 mg:

      • Volume of Solvent (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 370.5 g/mol ) = 0.0002699 L

      • Volume (µL) = 269.9 µL

      • Therefore, add 269.9 µL of DMSO or ethanol to 1 mg of the compound.

  • Ensuring Complete Dissolution: Vortex the solution gently until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated stock solution for direct application to cultured cells.

Materials:

  • Concentrated stock solution of 17-phenyl trinor-13,14-dihydro PGA2 (from Protocol 1)

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature. Keep it on ice after thawing.

  • Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, as high concentrations can have physiological effects. A final concentration of ≤0.1% is recommended for most cell lines.[7]

  • Immediate Use: Add the diluted working solutions to the cell cultures immediately. Do not store aqueous solutions of prostaglandins for more than a day.[5][6]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the organic solvent used for the highest concentration of the prostaglandin analog.

Signaling Pathways and Experimental Workflow

Prostaglandin A2 Signaling Pathway

While the specific receptors for 17-phenyl trinor-13,14-dihydro PGA2 are not extensively documented, PGA analogs can interact with various prostanoid receptors. The diagram below illustrates a generalized signaling pathway for prostaglandins that signal through G-protein coupled receptors (GPCRs), which is a common mechanism for this class of compounds. For instance, some prostaglandin receptors are coupled to Gq, leading to an increase in intracellular calcium, while others are coupled to Gs or Gi, modulating cyclic AMP (cAMP) levels.

Prostaglandin_Signaling Generalized Prostaglandin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA2 17-phenyl trinor- 13,14-dihydro PGA2 GPCR Prostanoid Receptor (GPCR) PGA2->GPCR Binds G_protein G-protein (e.g., Gq, Gs, Gi) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activates Response Cellular Response Downstream->Response

Caption: Generalized signaling pathway for prostaglandin analogs.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for treating cultured cells with 17-phenyl trinor-13,14-dihydro PGA2 and subsequently performing a cell-based assay, such as a cell viability or functional assay.

Experimental_Workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) Working Prepare Working Solutions (Dilute in Culture Medium) Stock->Working Dilute Treat Treat Cells with Working Solutions (and Vehicle Control) Working->Treat Seed Seed Cells in Multi-well Plate Incubate1 Incubate (e.g., 24h) for Adherence Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for Desired Treatment Duration Treat->Incubate2 Assay Perform Cell-Based Assay (e.g., MTS, Calcium Mobilization) Incubate2->Assay Read Readout (e.g., Absorbance, Fluorescence) Assay->Read Analyze Data Analysis Read->Analyze

Caption: A typical workflow for cell treatment and analysis.

References

Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro PGA2 in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin analogs (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic prostaglandin analog. While specific research on this particular molecule is not extensively published, its structural similarity to widely studied prostaglandin F2α (PGF2α) analogs, such as latanoprost, suggests it likely shares a similar mechanism of action and potential therapeutic applications in ophthalmology.[1][2] Latanoprost is chemically described as 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α isopropyl ester, highlighting the close structural relationship.

These application notes provide a comprehensive overview of the presumed mechanism of action of 17-phenyl trinor-13,14-dihydro PGA2, based on data from closely related PGF2α analogs, and detail relevant experimental protocols for its investigation in ophthalmology research.

Mechanism of Action

The primary therapeutic effect of PGF2α analogs in the eye is the reduction of intraocular pressure. This is mainly achieved by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[3] A secondary mechanism may involve an increase in the conventional (trabecular) outflow facility.

The molecular mechanism is initiated by the binding of the active form of the prostaglandin analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4] This activation of the FP receptor, which is coupled to the Gq/11 G-protein, triggers a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

This signaling cascade in the ciliary muscle and trabecular meshwork cells is believed to induce remodeling of the extracellular matrix (ECM). This is accomplished through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the ECM such as collagen.[5][6][7] The resulting changes in the ECM reduce the hydraulic resistance to aqueous humor outflow, thus lowering IOP.

Quantitative Data

The following tables summarize key quantitative data for commercially available 17-phenyl trinor prostaglandin F2α analogs, which are structurally very similar to 17-phenyl trinor-13,14-dihydro PGA2 and are used as first-line treatments for glaucoma.

Table 1: Receptor Binding Affinity and Functional Potency of PGF2α Analog Acids at the Human FP Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Latanoprost acid98[8]3.6[9]
Bimatoprost acid83[8]2.8-3.8[8]
Travoprost acid35[8]1.4[8]
17-phenyl trinor PGF2α1.1 (rat FP receptor)[10][11]Potent agonist[10][12]

Table 2: Clinical Efficacy of Ophthalmic Prostaglandin Analogs in Lowering Intraocular Pressure (IOP)

DrugConcentrationMean IOP Reduction (%)
Latanoprost0.005%29.9% - 33.95%[13][14]
Bimatoprost0.03%35.9% - 40.68%[13][14]
Travoprost0.004%30.8% - 33.06%[13][14]

Signaling Pathways and Experimental Workflows

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA 17-phenyl trinor-13,14-dihydro PGA2 (or related PGF2α analog) FP_receptor FP Receptor (GPCR) PGA->FP_receptor Binds to Gq Gq/11 Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK/MAPK Pathway PKC->ERK MMPs ↑ MMP Gene Expression (e.g., MMP-1, -3, -9, -17) ERK->MMPs Leads to ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral & Trabecular Aqueous Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

FP Receptor Signaling Pathway

start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing FP receptor or primary trabecular meshwork cells) start->cell_prep dye_loading Dye Loading (Load cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) cell_prep->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline compound_prep Compound Preparation (Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2) injection Inject Compound compound_prep->injection baseline->injection kinetic_read Kinetic Fluorescence Measurement (Monitor fluorescence changes over time) injection->kinetic_read analysis Data Analysis (Calculate dose-response curves and EC50 values) kinetic_read->analysis end End analysis->end

Intracellular Calcium Mobilization Assay Workflow

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of 17-phenyl trinor-13,14-dihydro PGA2 for the prostaglandin FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor (commercially available or prepared from cells overexpressing the receptor).

  • Radioligand: [³H]-Latanoprost or another suitable radiolabeled FP receptor agonist.

  • Test compound: 17-phenyl trinor-13,14-dihydro PGA2.

  • Non-specific binding control: A high concentration of a known unlabeled FP receptor agonist (e.g., PGF2α).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize cells expressing the FP receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total binding wells: Membrane preparation, radioligand, and assay buffer.

    • Non-specific binding wells: Membrane preparation, radioligand, and a high concentration of the unlabeled agonist.

    • Test compound wells: Membrane preparation, radioligand, and varying concentrations of 17-phenyl trinor-13,14-dihydro PGA2.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of 17-phenyl trinor-13,14-dihydro PGA2 in activating the FP receptor.

Materials:

  • A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: 17-phenyl trinor-13,14-dihydro PGA2.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with the assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Use the plate reader's injector to add the compound solutions to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.[15][16][17][18]

Protocol 3: In Vitro Assay for Extracellular Matrix Remodeling in Human Trabecular Meshwork (HTM) Cells

Objective: To assess the effect of 17-phenyl trinor-13,14-dihydro PGA2 on the expression of matrix metalloproteinases (MMPs) in primary human trabecular meshwork cells.

Materials:

  • Primary human trabecular meshwork (HTM) cells.

  • Cell culture medium and supplements.

  • Test compound: 17-phenyl trinor-13,14-dihydro PGA2.

  • RNA extraction kit.

  • Reverse transcription kit.

  • Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green).

  • Primers for target MMP genes (e.g., MMP-1, MMP-3, MMP-9) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Culture and Treatment: Culture HTM cells to near confluence. Treat the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA2 or vehicle control for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the MMPs of interest and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target MMP genes in the treated cells compared to the control cells, normalized to the housekeeping gene.[5][6]

Conclusion

While direct experimental data for 17-phenyl trinor-13,14-dihydro PGA2 is limited in the public domain, its structural similarity to well-characterized PGF2α analogs provides a strong basis for its investigation as a potential ocular hypotensive agent. The protocols detailed above offer a framework for characterizing its binding affinity and functional potency at the FP receptor, as well as its effects on downstream cellular processes relevant to aqueous humor outflow. Such studies are crucial for elucidating its therapeutic potential in the treatment of glaucoma and ocular hypertension.

References

Application Notes and Protocols for 17-phenyl trinor-13,14-dihydro PGA2 Dose-Response Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of prostaglandin A2 (PGA2). While the biological activity of this specific compound has not been widely reported, its structural similarity to other prostaglandins suggests it may interact with one or more of the prostanoid receptors (e.g., EP, DP, FP, IP, TP receptors)[1][2]. Prostaglandins are critical lipid mediators that regulate a wide array of physiological processes, making their synthetic analogs valuable tools for research and potential therapeutic development.

These application notes provide a comprehensive, generalized framework for establishing a dose-response curve assay for 17-phenyl trinor-13,14-dihydro PGA2. The protocols are based on established methodologies for other prostaglandins and are intended to serve as a starting point for assay development and validation.

Potential Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs). Depending on the receptor subtype, this binding can trigger various downstream signaling cascades. For instance, activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) via Gs proteins[3][4]. Conversely, EP3 receptor activation can inhibit adenylyl cyclase through a Gi protein[4]. Other prostaglandin receptors can couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium[4][5].

Given that the specific receptor for 17-phenyl trinor-13,14-dihydro PGA2 is not well-characterized, an initial screening against a panel of prostanoid receptors is recommended to identify the primary target and its associated signaling pathway.

Prostaglandin_Signaling_Pathways cluster_membrane Cell Membrane cluster_receptors Prostanoid Receptors (GPCRs) cluster_cytoplasm Cytoplasm PGA2_analog 17-phenyl trinor-13,14-dihydro PGA2 EP2_EP4 EP2 / EP4 PGA2_analog->EP2_EP4 Binds to EP3 EP3 PGA2_analog->EP3 Binds to EP1 EP1 PGA2_analog->EP1 Binds to Gs Gs EP2_EP4->Gs Activates Gi Gi EP3->Gi Activates Gq Gq EP1->Gq Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits PLC Phospholipase C Gq->PLC Activates cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP_up->PKA Activates Response_inhib Cellular Response cAMP_down->Response_inhib Ca_release ↑ [Ca2+] IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC CREB CREB Activation PKA->CREB Response_Ca Cellular Response Ca_release->Response_Ca PKC->Response_Ca Response_stim Cellular Response CREB->Response_stim

Caption: Generalized Prostanoid Receptor Signaling Pathways.

Experimental Protocols

The following protocols outline a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying changes in intracellular cAMP levels, a common downstream effector of prostaglandin receptor activation. This can be adapted for other second messengers like calcium.

Cell Culture and Seeding
  • Cell Line: A cell line endogenously expressing or engineered to express a specific prostanoid receptor (e.g., HEK293-EP4).

  • Protocol:

    • Culture cells in appropriate media supplemented with serum and antibiotics.

    • The day before the assay, harvest cells and seed them into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Dose-Response Assay: cAMP Measurement (Competitive ELISA)

This protocol is based on a standard competitive immunoassay format[6][7].

  • Materials:

    • 17-phenyl trinor-13,14-dihydro PGA2 stock solution (in DMSO or ethanol).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (a potent activator of adenylyl cyclase, used as a positive control).

    • cAMP ELISA kit (containing cAMP-alkaline phosphatase conjugate, anti-cAMP antibody, standards, wash buffers, and substrate).

    • Microplate reader.

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of 17-phenyl trinor-13,14-dihydro PGA2 in assay buffer. A typical 10-point curve might range from 1 pM to 10 µM.

    • Cell Treatment:

      • Wash the cell monolayer gently with assay buffer.

      • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

      • Add the various concentrations of 17-phenyl trinor-13,14-dihydro PGA2 to the appropriate wells. Include wells for a vehicle control (buffer only) and a positive control (e.g., 10 µM Forskolin).

      • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Cell Lysis: Lyse the cells according to the cAMP ELISA kit manufacturer's instructions to release intracellular cAMP.

    • ELISA Procedure:

      • Add standards, controls, and cell lysates to the antibody-coated microplate.

      • Add the cAMP-alkaline phosphatase conjugate.

      • Add the anti-cAMP antibody.

      • Incubate for 2 hours at room temperature with gentle shaking[6].

      • Wash the plate multiple times with wash buffer.

      • Add the pNPP substrate and incubate until sufficient color develops (e.g., 45 minutes)[6].

      • Add a stop solution to terminate the reaction.

    • Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of PGA2 Analog wash_cells 3. Wash Cells & Add PDE Inhibitor cell_culture->wash_cells add_compound 4. Add PGA2 Analog Dilutions to Wells wash_cells->add_compound incubate 5. Incubate at 37°C add_compound->incubate lyse_cells 6. Lyse Cells to Release cAMP incubate->lyse_cells elisa 7. Perform cAMP Competitive ELISA lyse_cells->elisa read_plate 8. Read Absorbance at 405 nm elisa->read_plate std_curve 9. Generate Standard Curve read_plate->std_curve calc_cAMP 10. Calculate cAMP Concentration std_curve->calc_cAMP dose_response 11. Plot Dose-Response Curve & Calculate EC50 calc_cAMP->dose_response

Caption: Experimental Workflow for Dose-Response Assay.

Data Presentation and Analysis

The raw absorbance data should be processed to generate a standard curve. The concentration of cAMP in the samples is then interpolated from this curve. The final data should be presented as a dose-response curve, plotting the log of the agonist concentration against the measured response (cAMP concentration).

Quantitative Data Summary

The following tables provide an example of how to structure the quantitative data obtained from the assay.

Table 1: Representative Standard Curve Data for cAMP Competitive ELISA

Standard Concentration (pmol/mL) Average Absorbance (405 nm) % B/B0
0 (B0) 1.950 100%
1 1.720 88.2%
5 1.350 69.2%
10 1.050 53.8%
50 0.550 28.2%
100 0.320 16.4%
500 0.180 9.2%

Note: Data are for illustrative purposes. A new standard curve must be generated for each assay.

Table 2: Hypothetical Dose-Response Data for 17-phenyl trinor-13,14-dihydro PGA2

Concentration (nM) Log Concentration Mean cAMP (pmol/mL) Standard Deviation
0.01 -11 2.5 0.3
0.1 -10 5.1 0.6
1 -9 15.2 1.8
10 -8 28.9 3.1
100 -7 35.6 4.0
1000 -6 38.1 4.2

| 10000 | -5 | 38.5 | 4.5 |

From the dose-response curve, key parameters such as the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

Troubleshooting

  • No Response:

    • Confirm the cell line expresses the target receptor.

    • Check the integrity and concentration of the 17-phenyl trinor-13,14-dihydro PGA2 stock solution.

    • The compound may not be an agonist for the tested receptor; consider a receptor screening panel.

  • High Variability:

    • Ensure consistent cell seeding density.

    • Use multichannel pipettes for consistent reagent addition.

    • Ensure thorough washing steps in the ELISA protocol.

  • Atypical Curve Shape:

    • The compound may be a partial agonist or have complex pharmacology.

    • Review the concentration range; it may need to be shifted higher or lower.

References

Application Notes and Protocols for In Vivo Administration of 17-Phenyl Trinor-13,14-dihydro PGA2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been extensively reported in the literature.[1][2][3][4] The following protocols and data are based on studies of structurally similar prostaglandin analogs, such as 17-phenyl-trinor-PGD2, PGE2, and PGF2α, and should be adapted and optimized for specific research needs.[5][6] A pilot dose-response study is highly recommended to determine the optimal dosage for your specific animal model and biological endpoint.[7]

Introduction

17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2) is a synthetic analog of prostaglandin A2.[1] The presence of a phenyl group in the omega side chain is a structural modification intended to increase metabolic stability and potentially alter receptor binding and potency compared to the endogenous prostaglandin.[8] While direct in vivo studies on this specific analog are limited, research on other 17-phenyl-trinor-prostaglandins has demonstrated increased potency and stability.[6] This document provides proposed protocols for the in vivo administration of 17-phenyl trinor-13,14-dihydro PGA2 in animal models, drawing upon methodologies used for related compounds.

Quantitative Data Summary

Due to the limited published data for 17-phenyl trinor-13,14-dihydro PGA2, the following table provides data for structurally related compounds to serve as a reference for experimental design.

CompoundAnimal ModelDosage/ConcentrationObserved EffectReference
17-phenyl-trinor-PGE2 HamsterED50: 350 µg/kgAntifertility agent (4.4 times more potent than PGE2)[9]
17-phenyl-trinor-PGF2α RatNot SpecifiedPressor potency 5 times that of PGF2α[6]
17-phenyl-trinor-PGF2α HamsterNot Specified~90 times more potent than PGF2α as a luteolytic agent[6]
17-phenyl-trinor-PGF2α Beef CowsNot SpecifiedMore potent than PGF2α in synchronizing the estrous cycle[6]
Proposed for 17-phenyl-trinor-PGD2 Mouse (Allergic Asthma Model)1-10 µg/kg-[5]

Experimental Protocols

Preparation of Dosing Solutions

It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals.[7]

Materials:

  • 17-phenyl trinor-13,14-dihydro PGA2

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, low-adhesion microcentrifuge tubes

  • Syringes (e.g., 1 ml)

  • Needles (e.g., 25-27 gauge)

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/ml):

    • Accurately weigh the desired amount of 17-phenyl trinor-13,14-dihydro PGA2.

    • Dissolve the compound in a minimal amount of sterile DMSO. For example, to prepare a 10 mg/ml stock, dissolve 1 mg of the compound in 100 µl of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

    • Store the stock solution at -20°C.[2]

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Prepare the final working concentration by diluting the stock solution with sterile saline or PBS.

    • Important: The final concentration of DMSO should be low (typically <5%) to avoid vehicle-induced toxicity.[7]

    • For example, to prepare a 10 µg/ml working solution from a 10 mg/ml stock, you can perform a serial dilution.

    • Always prepare fresh dilutions immediately before use.[7]

    • Include a vehicle control group in your experiments, which receives the same concentration of DMSO in saline/PBS as the treatment groups.[7]

Proposed In Vivo Experiment: Evaluation of Anti-Inflammatory Effects in a Murine Model of Allergic Asthma

This protocol is adapted from a proposed methodology for 17-phenyl-trinor-PGD2 and can serve as a starting point for assessing the anti-inflammatory potential of 17-phenyl trinor-13,14-dihydro PGA2.[5]

Animal Model: BALB/c mice (or other appropriate strain)

Experimental Groups:

  • Control Group: Sensitized and challenged with saline, treated with vehicle.

  • Allergen Group: Sensitized and challenged with allergen (e.g., ovalbumin - OVA), treated with vehicle.

  • Treatment Group(s): Sensitized and challenged with allergen, treated with 17-phenyl trinor-13,14-dihydro PGA2 (e.g., 1, 5, 10 µg/kg). A dose-response study is recommended.

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µl of saline.[5]

  • Drug Administration: From day 21 to 23, administer 17-phenyl trinor-13,14-dihydro PGA2 or vehicle via a suitable route (e.g., intraperitoneal or intranasal) 30 minutes prior to allergen challenge.[5]

  • Allergen Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.[5]

  • Endpoint Analysis (Day 25):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[5]

    • Histology: Perfuse the lungs and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.[5]

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.[5]

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.[5]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Administration cluster_2 Endpoint Analysis prep_compound Compound Preparation (Stock & Working Solutions) administration Drug/Vehicle Administration (e.g., i.p., Days 21-23) prep_compound->administration prep_animals Animal Acclimatization sensitization Sensitization (e.g., OVA, Days 0 & 14) prep_animals->sensitization sensitization->administration challenge Allergen Challenge (e.g., OVA aerosol, Days 21-23) administration->challenge bal Bronchoalveolar Lavage (BAL) (Cell Counts) challenge->bal histology Lung Histology (H&E, PAS staining) challenge->histology cytokines Cytokine Analysis (ELISA) challenge->cytokines ahr Airway Hyperresponsiveness (Plethysmography) challenge->ahr

Caption: Proposed experimental workflow for in vivo administration.

Putative Signaling Pathway

The precise signaling pathway for 17-phenyl trinor-13,14-dihydro PGA2 is not well-defined. However, prostaglandins typically exert their effects through G-protein coupled receptors (GPCRs). Based on related compounds, a plausible mechanism could involve the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.[8]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular compound 17-phenyl trinor-13,14-dihydro PGA2 receptor Prostaglandin Receptor (GPCR) compound->receptor Binds g_protein G-Protein (e.g., Gs/Gi) receptor->g_protein Activates/ Inhibits ac Adenylyl Cyclase (AC) g_protein->ac Modulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Anti-inflammatory effects) pka->response Phosphorylates Targets

Caption: Putative GPCR signaling pathway for prostaglandin analogs.

References

Measuring Cellular Response to 17-phenyl trinor-13,14-dihydro PGA2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic analog of Prostaglandin A2 (PGA2).[1][2][3][4][5] While the biological activity of this specific analog has not been extensively reported, it is designed for potentially increased metabolic stability and enhanced potency, characteristic of 17-phenyl trinor prostaglandin analogs.[6][7] The parent compound, PGA2, is known to exhibit significant cellular effects, including the inhibition of cell proliferation and induction of apoptosis in various cell types.[8][9][10] This document provides a comprehensive guide for researchers to investigate and characterize the cellular responses to 17-phenyl trinor-13,14-dihydro PGA2, drawing upon the known activities of PGA2 and related prostaglandin analogs.

The proposed mechanism of action for PGA2 and its analogs involves multiple pathways. While many prostaglandins signal through G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) or calcium levels, PGA2 has also been shown to act through receptor-independent mechanisms.[11][12] This can include covalent adduction to cellular proteins, which may contribute to its anti-proliferative and pro-apoptotic effects.[9] Given the structural modifications, it is crucial to experimentally determine the specific cellular responses and underlying signaling pathways for 17-phenyl trinor-13,14-dihydro PGA2.

These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound, covering key cellular processes and signaling events.

Data Presentation: Anticipated Cellular Responses

The following tables summarize the expected quantitative data based on the known effects of PGA2 and other 17-phenyl trinor prostaglandin analogs. These tables are intended to serve as a reference for data comparison upon experimental investigation of 17-phenyl trinor-13,14-dihydro PGA2.

Table 1: Effects on Cell Viability and Proliferation

Cell LineAssayParameterExpected IC50 Range (µM)Reference Compound
HeLa (Cervical Cancer)MTT AssayCell Viability10 - 50PGA2
MCF-7 (Breast Cancer)BrdU IncorporationDNA Synthesis5 - 25PGA2[8]
K562 (Leukemia)Cell CountingCell Proliferation1 - 20PGA2[9]
A549 (Lung Cancer)Clonogenic AssayColony Formation1 - 1517-phenyl trinor PGE2

Table 2: Induction of Apoptosis

Cell LineAssayParameterExpected EC50 Range (µM)Reference Compound
HeLaAnnexin V/PI StainingApoptotic Cells15 - 60PGA2[8]
MCF-7Caspase-3/7 ActivityCaspase Activation10 - 40PGA2[8]
Jurkat (T-cell Leukemia)TUNEL AssayDNA Fragmentation5 - 30PGA2

Table 3: Receptor Binding and Signaling

ReceptorAssayParameterExpected Ki or EC50 Range (nM)Reference Compound
EP1 ReceptorCalcium MobilizationEC5010 - 10017-phenyl trinor PGE2[13]
EP3 ReceptorcAMP InhibitionEC505 - 5017-phenyl trinor PGE2[13]
FP ReceptorRadioligand BindingKi1 - 2017-phenyl trinor PGF2α[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathways of 17-phenyl trinor-13,14-dihydro PGA2 cluster_0 Receptor-Mediated Pathway cluster_1 Receptor-Independent Pathway PG_analog 17-phenyl trinor- 13,14-dihydro PGA2 GPCR Prostanoid Receptors (e.g., EP, FP) PG_analog->GPCR G_protein G-protein (Gs, Gq, Gi) GPCR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase - / + PLC Phospholipase C G_protein->PLC + cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response_GPCR Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response_GPCR Ca_PKC->Cellular_Response_GPCR PG_analog_2 17-phenyl trinor- 13,14-dihydro PGA2 Cell_Membrane Cellular Uptake PG_analog_2->Cell_Membrane Cellular_Proteins Cellular Proteins (e.g., Thiols) Cell_Membrane->Cellular_Proteins Protein_Adducts Covalent Adducts Cellular_Proteins->Protein_Adducts Covalent Modification Stress_Response Cellular Stress Response (e.g., ER Stress, ROS) Protein_Adducts->Stress_Response Apoptosis_Pathway Apoptosis Induction (Caspase Activation) Stress_Response->Apoptosis_Pathway Cellular_Response_Independent Cellular Response (Apoptosis, Proliferation Inhibition) Apoptosis_Pathway->Cellular_Response_Independent

Caption: Hypothesized signaling of 17-phenyl trinor-13,14-dihydro PGA2.

G Experimental Workflow for Assessing Cellular Responses cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Signaling Pathway Analysis start Prepare Stock Solution of 17-phenyl trinor-13,14-dihydro PGA2 cell_culture Culture Selected Cell Lines start->cell_culture treatment Treat Cells with a Range of Compound Concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis_1 Determine IC50 Values viability_assay->data_analysis_1 apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) data_analysis_1->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) data_analysis_1->cell_cycle_assay proliferation_assay Proliferation Assay (BrdU Incorporation) data_analysis_1->proliferation_assay cAMP_assay cAMP Measurement (ELISA, HTRF) data_analysis_1->cAMP_assay calcium_assay Intracellular Calcium Imaging data_analysis_1->calcium_assay western_blot Western Blot for Signaling Proteins (e.g., p-ERK, p-Akt) data_analysis_1->western_blot data_interpretation Data Interpretation and Pathway Elucidation apoptosis_assay->data_interpretation cell_cycle_assay->data_interpretation proliferation_assay->data_interpretation cAMP_assay->data_interpretation calcium_assay->data_interpretation western_blot->data_interpretation

Caption: Workflow for characterizing cellular responses to the compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of 17-phenyl trinor-13,14-dihydro PGA2 on a selected cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 17-phenyl trinor-13,14-dihydro PGA2 stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by 17-phenyl trinor-13,14-dihydro PGA2.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • 17-phenyl trinor-13,14-dihydro PGA2

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of 17-phenyl trinor-13,14-dihydro PGA2 (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Measurement of Intracellular cAMP Levels

Objective: To determine if 17-phenyl trinor-13,14-dihydro PGA2 signals through pathways that modulate intracellular cAMP.

Materials:

  • Selected cell line (preferably one expressing prostanoid receptors)

  • 17-phenyl trinor-13,14-dihydro PGA2

  • Forskolin (positive control for cAMP induction)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP ELISA kit or HTRF cAMP assay kit

  • Cell lysis buffer

  • Microplate reader compatible with the chosen assay

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to confluency.

    • Pre-treat the cells with IBMX (e.g., 0.5 mM) for 30 minutes to prevent cAMP degradation.

    • Treat the cells with various concentrations of 17-phenyl trinor-13,14-dihydro PGA2, vehicle control, and forskolin for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with PBS.

    • Lyse the cells according to the instructions of the cAMP assay kit manufacturer.

  • cAMP Measurement:

    • Perform the cAMP assay (ELISA or HTRF) on the cell lysates according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample.

    • Compare the cAMP levels in treated cells to the vehicle control.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To investigate the effect of 17-phenyl trinor-13,14-dihydro PGA2 on cell cycle progression.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • 17-phenyl trinor-13,14-dihydro PGA2

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at various concentrations for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 300 µL of PBS.

    • While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Look for changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, which would indicate a cell cycle arrest.

References

Application of Phenylated Prostaglandins in Glaucoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1][2] Elevated intraocular pressure (IOP) is the primary modifiable risk factor for the development and progression of glaucoma.[1][2][3][4] Phenylated prostaglandin analogs are a cornerstone in the first-line medical management of glaucoma due to their potent IOP-lowering efficacy, once-daily dosing regimen, and favorable systemic safety profile.[2][3][4] These synthetic analogs of prostaglandin F2α (PGF2α) primarily reduce IOP by enhancing the uveoscleral outflow of aqueous humor.[5][6][7] This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of phenylated prostaglandins for glaucoma therapy.

Mechanism of Action

Phenylated prostaglandin analogs, such as latanoprost, travoprost, and bimatoprost, are prodrugs that are hydrolyzed in the cornea to their active free acid forms.[1] These active moieties are potent and selective agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][3][8][9] Activation of the FP receptor in the ciliary muscle and trabecular meshwork cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), thereby reducing the resistance to aqueous humor outflow and lowering IOP.[5][7][8][10]

Signaling Pathway

The binding of a phenylated prostaglandin analog to the FP receptor triggers the activation of the Gq class of G-proteins.[6][7][10] This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7][10][11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][6][7][10] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[6][7][10]

This signaling cascade further activates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK1/2).[12][13] The activation of the MAPK pathway leads to the upregulation of the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[14][15][16][17][18] These enzymes are responsible for the degradation and remodeling of ECM components, including collagens and proteoglycans, in the ciliary muscle and trabecular meshwork.[5][17][19] This remodeling increases the interstitial spaces within the uveoscleral pathway and enhances the outflow facility of the trabecular meshwork, ultimately leading to a reduction in IOP.[5][7][10][17][20]

Data Presentation

Table 1: In Vitro Pharmacology of Phenylated Prostaglandin Analogs at the FP Receptor
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell TypeAssay TypeReference
Travoprost Acid35 ± 51.4Human Ciliary Muscle CellsPhosphoinositide Turnover[9]
Travoprost Acid3.6Human Trabecular Meshwork CellsPhosphoinositide Turnover[9]
Latanoprost Acid9832-124VariousPhosphoinositide Turnover[9]
Bimatoprost Acid59 ± 615 ± 3HEK-293 cells expressing human FP receptorIntracellular Ca2+ Mobilization[1]
Bimatoprost (amide)9250 ± 8463070 ± 1330HEK-293 cells expressing human FP receptorIntracellular Ca2+ Mobilization[1]
Bimatoprost (amide)6310 ± 16502200 ± 6703T3 Mouse FibroblastsIntracellular Ca2+ Mobilization[3]
Table 2: Clinical Efficacy of Phenylated Prostaglandin Analogs in Glaucoma Patients
DrugConcentrationIOP Reduction from BaselineStudy PopulationReference
Latanoprost0.005%~30%Open-Angle Glaucoma[21]
Travoprost0.004%27% to 33%Open-Angle Glaucoma/Ocular Hypertension[3]
Bimatoprost0.03%27% to 33%Open-Angle Glaucoma/Ocular Hypertension[3]

Experimental Protocols

Protocol 1: Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK-293-FP cells).

  • Radioligand: [3H]-Latanoprost or another suitable FP receptor agonist.

  • Test compounds (phenylated prostaglandin analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and a known high-affinity unlabeled ligand (for determining non-specific binding) in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound.

    • Radioligand ([3H]-Latanoprost) at a concentration near its Kd.

    • Cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Phosphoinositide (PI) Turnover Assay

Objective: To measure the functional potency (EC50) of a phenylated prostaglandin analog in stimulating the FP receptor-mediated Gq signaling pathway.

Materials:

  • Human ciliary muscle cells or trabecular meshwork cells.

  • [3H]-myo-inositol.

  • Cell culture medium.

  • Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • Test compounds (phenylated prostaglandin analogs).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Seed cells in 24-well plates and grow to near confluence.

  • Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Wash the cells with serum-free medium and pre-incubate with Stimulation Buffer for 15 minutes.

  • Add serial dilutions of the test compound to the wells and incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

  • Separate the inositol phosphates (IPs) from the cell lysate using Dowex AG1-X8 anion-exchange chromatography.

  • Elute the total [3H]-IPs with 1 M ammonium formate / 0.1 M formic acid.

  • Quantify the radioactivity of the eluted IPs by liquid scintillation counting.

  • Plot the concentration-response curve and determine the EC50 value.

Protocol 3: In Vivo Glaucoma Model in Non-Human Primates

Objective: To evaluate the IOP-lowering efficacy of a phenylated prostaglandin analog in a preclinical glaucoma model.

Materials:

  • Cynomolgus or Rhesus monkeys with laser-induced ocular hypertension.[22][23]

  • Test compound formulated as an ophthalmic solution.

  • Vehicle control solution.

  • Tonometer calibrated for monkey eyes (e.g., Tono-Pen, pneumatonometer).[8][21][24]

  • Topical anesthetic (e.g., proparacaine).

  • Anesthetics for sedation (e.g., ketamine).[25]

Procedure:

  • Acclimatize the monkeys and obtain baseline IOP measurements at various time points over several days to establish a diurnal curve.

  • Randomly assign monkeys to treatment and control groups.

  • Administer a single drop of the test compound or vehicle to the designated eye(s) of each monkey at a specific time of day (e.g., morning).

  • Measure IOP at multiple time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) under light sedation and with topical anesthesia.[26]

  • Continue daily dosing and IOP measurements for a predetermined study duration (e.g., 7-14 days).

  • Calculate the mean change in IOP from baseline for each treatment group at each time point.

  • Statistically analyze the data to determine the significance of the IOP-lowering effect compared to the vehicle control.

Mandatory Visualization

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect PGA Phenylated Prostaglandin Analog FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MMPs Increased MMP Expression & Secretion (MMP-1, -2, -3, -9) MAPK_Cascade->MMPs Leads to ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: FP Receptor Signaling Pathway in Ciliary Muscle and Trabecular Meshwork Cells.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point receptor_binding Receptor Binding Assay (Determine Ki at FP Receptor) functional_assay Functional Assay (e.g., PI Turnover, Ca2+ Mobilization) (Determine EC50 and Efficacy) receptor_binding->functional_assay Promising Candidates cell_based_assays Cell-Based Assays (e.g., MMP Expression in CM/TM cells) functional_assay->cell_based_assays animal_model Glaucoma Animal Model (e.g., Laser-induced Ocular Hypertension in Monkeys) cell_based_assays->animal_model Lead Compound iop_measurement IOP Measurement (Efficacy Assessment) animal_model->iop_measurement safety_assessment Ocular Safety Assessment (e.g., Slit-lamp examination, Hyperemia scoring) iop_measurement->safety_assessment go_nogo Go/No-Go Decision for Clinical Trials safety_assessment->go_nogo

Caption: Preclinical Experimental Workflow for Phenylated Prostaglandin Analogs.

References

"protocol for assessing luteolytic activity of prostaglandin analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogs are crucial in reproductive physiology, primarily for their potent luteolytic activity, which leads to the regression of the corpus luteum (CL). This process is fundamental for controlling the estrous cycle and is harnessed for various reproductive management strategies in veterinary and human medicine. The development of novel prostaglandin analogs with improved efficacy, stability, and safety profiles necessitates robust and standardized protocols to assess their luteolytic potency.

This document provides detailed protocols for in vitro and in vivo assessment of the luteolytic activity of prostaglandin analogs. It includes methodologies for receptor binding assays, progesterone measurement, and in vivo animal studies. Additionally, it summarizes quantitative data for commercially available analogs and illustrates the key signaling pathway and experimental workflows.

PGF2α Signaling Pathway in Luteolysis

PGF2α initiates luteolysis by binding to its specific G-protein coupled receptor (FP receptor) on luteal cells. This binding triggers a cascade of intracellular events leading to the inhibition of progesterone production (functional luteolysis) and ultimately, programmed cell death (structural luteolysis).[1] The signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events disrupt steroidogenesis, for instance by downregulating the expression of key enzymes like Steroidogenic Acute Regulatory (StAR) protein, and promote apoptosis.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Steroidogenesis_Inhibition Inhibition of Steroidogenesis (e.g., ↓ StAR) Ca2->Steroidogenesis_Inhibition PKC->Steroidogenesis_Inhibition Apoptosis Apoptosis PKC->Apoptosis

PGF2α signaling pathway leading to luteolysis.

Experimental Protocols

In Vitro Assessment: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a prostaglandin analog to the FP receptor.[2][3][4]

Objective: To quantify the interaction between a test compound and the PGF2α receptor.

Materials:

  • Cell or tissue homogenate containing the FP receptor

  • Radiolabeled PGF2α (e.g., [³H]PGF2α)

  • Test prostaglandin analog

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the FP receptor.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled test analog.[3] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGF2α).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the analog that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[3]

Functional In Vivo Assessment: Progesterone Measurement

The primary indicator of luteolysis is a decline in circulating progesterone levels.

Objective: To measure serum or plasma progesterone concentrations following administration of a prostaglandin analog.

Materials:

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Progesterone ELISA kit

  • Microplate reader

Procedure:

  • Animal Model: Select a suitable animal model (e.g., cattle, sheep, goats) in the mid-luteal phase of the estrous cycle.[6][7]

  • Treatment Administration: Administer the prostaglandin analog at the desired dose and route (e.g., intramuscularly).[7]

  • Blood Sampling: Collect blood samples at baseline (before treatment) and at multiple time points after treatment (e.g., 0, 12, 24, 48, 72 hours).[8]

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Progesterone ELISA:

    • Bring all reagents to room temperature.[9][10][11]

    • Add standards, controls, and samples to the appropriate wells of the ELISA plate.[9][10][11]

    • Add the enzyme-conjugated progesterone and the anti-progesterone antibody.[9][11]

    • Incubate as per the kit instructions (e.g., 90 minutes at room temperature).[9][11]

    • Wash the wells to remove unbound reagents.[10][11]

    • Add the substrate solution and incubate to allow color development.[9][10][11]

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm).[10][11][12]

  • Data Analysis: Construct a standard curve and determine the progesterone concentration in each sample. A significant decrease in progesterone concentration compared to baseline or a control group indicates luteolytic activity.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the luteolytic activity of a novel prostaglandin analog.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion A Compound Synthesis & Characterization B Radioligand Binding Assay (Determine Ki) A->B C Animal Model Selection (e.g., Cattle, Sheep) B->C Promising Candidates D Dose-Response Study C->D E Progesterone Monitoring (ELISA) D->E F Assessment of Luteolysis (Progesterone decline, estrus) E->F G Compare Efficacy to Standard Analogs F->G H Determine Potency & Efficacy G->H

Workflow for assessing luteolytic agents.

Quantitative Data Summary

The following tables summarize the luteolytic efficacy of two common prostaglandin analogs, Cloprostenol and Dinoprost, in dairy cattle.

Table 1: Luteolysis Rates of Prostaglandin Analogs in Dairy Cows

Prostaglandin AnalogDoseRouteLuteolysis Rate (%)Reference
Cloprostenol500 µgIM86.6[13]
Dinoprost25 mgIM91.3[13]
Cloprostenol500 µgIM69.1[13]
Dinoprost25 mgIM78.5[13]

Table 2: Progesterone Levels Following Prostaglandin Analog Treatment in Dairy Cows

Prostaglandin AnalogTime Post-TreatmentProgesterone (ng/mL)Reference
Cloprostenol0h~6.5[8]
1h~3.8[8]
2h~5.1[8]
12hLower than Dinoprost[8]
Dinoprost0h~6.5[8]
1h~3.8[8]
2h~5.1[8]
12hHigher than Cloprostenol[8]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the assessment of the luteolytic activity of prostaglandin analogs. By combining in vitro receptor binding assays with in vivo functional assessments, researchers can effectively characterize the potency and efficacy of novel compounds. The provided quantitative data for existing analogs serves as a benchmark for these evaluations. Adherence to these standardized protocols will facilitate the development of next-generation luteolytic agents for improved reproductive management.

References

Troubleshooting & Optimization

"improving solubility of 17-phenyl trinor-13,14-dihydro PGA2 in PBS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 17-phenyl trinor-13,14-dihydro PGA2 in Phosphate-Buffered Saline (PBS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using solutions of 17-phenyl trinor-13,14-dihydro PGA2 in aqueous buffers like PBS.

Issue Possible Cause Recommended Solution
Compound will not dissolve in PBS. 17-phenyl trinor-13,14-dihydro PGA2 is a hydrophobic molecule with limited solubility in aqueous solutions.It is highly recommended to first dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3]
Precipitate forms after diluting the organic stock solution into PBS. The rapid change in solvent polarity upon dilution can cause the hydrophobic compound to precipitate out of the solution.- Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. - Vigorous Mixing: Vortex or stir the PBS vigorously while slowly adding the organic stock solution to promote rapid dispersion.[3] - Warm the Buffer: Gently warming the PBS to 37°C may help improve solubility.[3] - Lower the Final Concentration: If precipitation persists, the final concentration of the prostaglandin analog in PBS may be too high. Try using a lower final concentration.
Inconsistent or unexpected experimental results. - Compound Degradation: Improper storage or handling of the compound or its solutions can lead to degradation. - Inaccurate Concentration: Precipitation or incomplete dissolution can lead to a lower actual concentration in your assay than intended.- Proper Storage: Store the solid compound and organic stock solutions at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2] - Fresh Solutions: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions.[2] - Verify Solubility: After preparing the final PBS solution, centrifuge it at high speed to pellet any precipitate. Measure the concentration of the supernatant to determine the actual soluble concentration.
Cell toxicity or off-target effects observed. The organic solvent used to dissolve the compound may be causing toxicity at the final concentration used in the cell-based assay.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.1% to 0.5%, to avoid cytotoxic effects.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of 17-phenyl trinor-13,14-dihydro PGA2?

A1: The solubility of 17-phenyl trinor-13,14-dihydro PGA2 is high in organic solvents such as DMF, DMSO, and ethanol (all >100 mg/ml). Its solubility in PBS (pH 7.2) is significantly lower, at approximately 0.8 mg/ml.[6]

Q2: Can I dissolve 17-phenyl trinor-13,14-dihydro PGA2 directly in PBS?

A2: Direct dissolution in PBS is not recommended due to the compound's hydrophobic nature and will likely result in poor solubility and the formation of a precipitate or suspension.[3] The preferred method is to first create a concentrated stock solution in a water-miscible organic solvent.

Q3: What is the best organic solvent to use for the stock solution?

A3: DMSO, ethanol, and DMF are all suitable solvents for creating a stock solution.[6] For cell-based assays, high-purity, sterile DMSO is a common choice. However, always consider the compatibility of the solvent with your specific experimental system and ensure the final concentration is non-toxic to your cells.[4][5]

Q4: How should I store the solid compound and stock solutions?

A4: The solid form of 17-phenyl trinor-13,14-dihydro PGA2 should be stored at -20°C.[7] Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[2][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Q5: Are there any other methods to improve the aqueous solubility of this compound?

A5: Yes, for particularly challenging solubility issues, the use of solubilizing excipients can be explored. These include cyclodextrins, surfactants (e.g., polysorbates), and polymers (e.g., PEGs).[8][9][10] These agents can form complexes with the hydrophobic drug, increasing its apparent solubility in aqueous solutions. However, the compatibility and potential effects of these excipients on your experimental system must be carefully evaluated.

Data Presentation

Table 1: Solubility of 17-phenyl trinor-13,14-dihydro PGA2 in Various Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)>100 mg/ml
Dimethyl Sulfoxide (DMSO)>100 mg/ml
Ethanol>100 mg/ml
PBS (pH 7.2)>0.8 mg/ml

Data sourced from Cayman Chemical product information.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Allow the vial of solid 17-phenyl trinor-13,14-dihydro PGA2 to equilibrate to room temperature before opening.

  • Add a precise volume of a suitable anhydrous organic solvent (e.g., DMSO or ethanol) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in aliquots at -20°C or -80°C in tightly sealed, light-resistant vials.

Protocol 2: Preparation of a Working Solution in PBS

  • Thaw an aliquot of the concentrated organic stock solution and bring it to room temperature.

  • Warm the desired volume of sterile PBS (pH 7.2) to 37°C. This can aid in solubility.[3]

  • While vigorously vortexing or stirring the warmed PBS, slowly add the required volume of the organic stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is below the toxic threshold for your experimental system (typically <0.1% for DMSO in cell culture).[4][5]

  • Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of prostaglandins.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PGA2_Apoptosis_Pathway PGA2-Induced Apoptosis Signaling Pathway PGA2 17-phenyl trinor-13,14-dihydro PGA2 Mitochondria Mitochondria PGA2->Mitochondria Direct Interaction ER_Stress ER Stress PGA2->ER_Stress CytC Cytochrome c (release) Mitochondria->CytC Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ATF4 ATF4 ER_Stress->ATF4 CHOP CHOP ATF4->CHOP DR5 DR5 (Upregulation) CHOP->DR5 DR5->Caspase3

Caption: PGA2 can induce apoptosis through both intrinsic and extrinsic pathways.[1][11]

Experimental_Workflow Workflow for Preparing PGA2 Analog Solution in PBS start Start weigh Weigh solid 17-phenyl trinor-13,14-dihydro PGA2 start->weigh dissolve_stock Dissolve in organic solvent (e.g., DMSO) to create a concentrated stock solution weigh->dissolve_stock store_stock Aliquot and store stock solution at -20°C to -80°C dissolve_stock->store_stock prepare_pbs Prepare sterile PBS (pH 7.2) and warm to 37°C store_stock->prepare_pbs dilute Vortex PBS while slowly adding the stock solution to achieve the final desired concentration prepare_pbs->dilute check_precipitation Visually inspect for any precipitation dilute->check_precipitation use_solution Use the freshly prepared solution immediately in the experiment check_precipitation->use_solution Clear Solution troubleshoot Troubleshoot: - Lower final concentration - Use stepwise dilution - Consider excipients check_precipitation->troubleshoot Precipitate Observed end End use_solution->end troubleshoot->dilute

Caption: Recommended workflow for preparing aqueous solutions of the prostaglandin analog.

References

"troubleshooting lack of effect in 17-phenyl trinor-13,14-dihydro PGA2 experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (PGA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experimentation, particularly the lack of an observable effect.

Frequently Asked Questions (FAQs)

Q1: What is 17-phenyl trinor-13,14-dihydro PGA2?

A1: 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of Prostaglandin A2.[1][2] In this modification, a phenyl group replaces the terminal three carbons of the omega side chain, a structural feature it shares with the well-known glaucoma drug, latanoprost (a PGF2α analog).[2][3] While this modification in other prostaglandin series often leads to more stable and potent compounds, the specific biological activities of 17-phenyl trinor-13,14-dihydro PGA2 have not been extensively reported.[3][4]

Q2: What is the proposed mechanism of action for PGA2 analogs?

A2: The mechanism of action for 17-phenyl trinor-13,14-dihydro PGA2 is not fully characterized. However, studies on its parent compound, PGA2, have identified two distinct pathways. Like other prostaglandins, it can interact with cell surface receptors. More uniquely, PGA2 has been shown to directly interact with mitochondria to activate the intrinsic apoptotic pathway.[5] This process involves the release of cytochrome c, is independent of Bcl-2 family proteins, and can be inhibited by thiol-containing compounds like N-acetylcysteine.[5] Additionally, PGA2 has been identified as an endogenous agonist for the nuclear hormone receptor Nur77, inducing its transcriptional activity through a covalent bond.[6]

Q3: How should I properly store and handle the compound?

A3: Proper storage is critical to maintain the stability and activity of the compound. It should be stored at -20°C in a tightly sealed, light-resistant container.[3][7] The compound has a stability of at least two years under these conditions.[3] When supplied as a solution in an organic solvent like methyl acetate, it is recommended to prepare single-use aliquots of any stock solutions you prepare in solvents like DMSO or ethanol to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8]

Q4: How do I prepare a working solution for my cell-based experiments?

A4: Since this prostaglandin analog has poor solubility in aqueous solutions, a specific procedure is required.[3][7] First, prepare a high-concentration stock solution in a suitable organic solvent such as DMSO, DMF, or ethanol, where it is highly soluble.[3] For your experiment, this stock solution should be serially diluted into your aqueous buffer or cell culture medium (e.g., PBS, pH 7.2) immediately before use.[7] It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts in your assay. Aqueous solutions of prostaglandin analogs are generally unstable and should not be stored for more than one day.[7][9]

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number130209-80-2[1][3]
Molecular FormulaC23H30O4[1][3]
Formula Weight370.5 g/mol [1][3]
Purity≥98%[3]
FormulationA 10 mg/ml solution in methyl acetate[3]
Storage and Stability
ConditionDurationReference
-20°C (as supplied)≥ 2 years[3]
Aqueous SolutionsUse within one day[7]
Solubility Data
SolventSolubilityReference
DMF>100 mg/ml[3]
DMSO>100 mg/ml[3]
Ethanol>100 mg/ml[3]
PBS (pH 7.2)>0.8 mg/ml[3]

Troubleshooting Guide: Lack of Biological Effect

Question: I am not observing any effect in my cell-based assay after applying 17-phenyl trinor-13,14-dihydro PGA2. What are the potential reasons?

This is a common issue that can be traced back to several factors related to the compound itself, the experimental setup, or the biological system being used. Below is a step-by-step guide to troubleshoot the problem.

Step 1: Verify Compound Integrity and Handling

Improper handling or storage is a primary cause of compound inactivity.

  • Improper Storage: Confirm that the compound has been stored consistently at -20°C.[7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the analog. Using single-use aliquots is highly recommended.[8]

  • Aqueous Instability: If you prepared an aqueous working solution and stored it, it has likely degraded. These solutions should be made fresh for each experiment.[7][10]

Step 2: Investigate Solubility and Concentration Issues

The compound's lipophilic nature can lead to problems with dissolution and effective concentration.

  • Precipitation in Media: The compound may be precipitating out of your aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate. The limited solubility in PBS (<1 mg/ml) highlights this risk.[3] To mitigate this, ensure the stock solution is properly diluted serially into the final medium while vortexing.[8]

  • Suboptimal Concentration: The biological activity of this specific analog is not well-documented, meaning its potency is largely unknown.[3] It's possible the concentrations used are too low to elicit a response. A dose-response experiment across a wide range of concentrations (e.g., from nanomolar to high micromolar) is essential.

  • Loss of Efficacy at High Concentrations: In some cases, compounds can lose efficacy at very high concentrations due to aggregation, membrane blockage, or off-target effects.[11]

Step 3: Evaluate the Cellular System and Assay Conditions

The biological context of your experiment is critical for observing an effect.

  • Cell Line Specificity: The relevant biological targets for PGA2 (e.g., specific receptors, mitochondrial components) may not be present or expressed at sufficient levels in your chosen cell line.[8][12] It is advisable to use a positive control compound known to work in your system to confirm the assay's validity.

  • Serum Interference: Components in fetal bovine serum (FBS) or other sera can bind to lipid-based compounds, reducing their bioavailable concentration.[8] Consider reducing the serum concentration or using a serum-free medium during the compound treatment period.

  • Cellular Health and Confluence: The metabolic state and density of your cells can influence their responsiveness.[8] Ensure your cells are healthy, within a low passage number, and plated at a consistent confluence for all experiments.

  • Assay Readout: Ensure your assay is sensitive enough to detect the expected biological change. The cellular environment can significantly impact drug screening results.[13][14]

Step 4: Re-evaluate the Expected Mechanism of Action

If the above steps do not resolve the issue, consider if the experimental design aligns with the known mechanisms of PGA2.

  • Apoptosis Induction: If you are looking for an apoptotic effect, are you measuring the correct markers (e.g., cytochrome c release, caspase activation, annexin V staining) and at an appropriate time point?[5] The effect may take several hours to develop.

  • Receptor-Mediated Signaling: Standard prostaglandin signaling often involves changes in cAMP or intracellular calcium.[15][16] If you are measuring these second messengers, the response may be very rapid (minutes). The specific receptor profile for PGA2 is not as well-defined as for other prostaglandins like PGE2 or PGF2α.[17][18]

Experimental Protocols

Protocol 1: Solvent Exchange from Methyl Acetate

If your research requires a solvent other than the supplied methyl acetate for creating a stock solution (e.g., for in vivo studies), follow this solvent exchange protocol.

  • Transfer a precise volume of the methyl acetate solution to a sterile glass vial.

  • Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the methyl acetate solvent until a neat oil remains.[7]

  • Immediately add the desired volume of the new solvent (e.g., sterile DMSO, ethanol) to dissolve the compound.[7]

  • Vortex thoroughly to ensure complete dissolution.

  • Store this new stock solution in single-use aliquots at -20°C or -80°C.[8]

Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays

This protocol details the recommended method for preparing a final working solution from an organic stock for treating cells.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 17-phenyl trinor-13,14-dihydro PGA2 in anhydrous DMSO.

  • On the day of the experiment, perform serial dilutions of the DMSO stock solution into your final aqueous buffer or cell culture medium.

  • Crucially, add the small volume of stock solution to the larger volume of aqueous medium while vortexing to facilitate rapid mixing and prevent precipitation.[8]

  • Ensure the final concentration of DMSO in the medium applied to the cells is non-toxic and consistent across all wells, including a vehicle-only control (typically ≤0.1%).

  • Use the freshly prepared aqueous solution immediately. Do not store.[7]

Visualizations

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting the lack of an observed effect in your experiments.

TroubleshootingWorkflow start_node No or Weak Biological Effect Observed cat1 Step 1: Compound Integrity start_node->cat1 cat2 Step 2: Solubility & Dosing start_node->cat2 cat3 Step 3: Cellular System start_node->cat3 cat4 Step 4: Mechanism Mismatch start_node->cat4 cause1a Improper Storage (Temp, Light) cat1->cause1a cause1b Repeated Freeze-Thaw Cycles cat1->cause1b cause1c Aqueous Instability (Old Solution) cat1->cause1c cause2a Precipitation in Aqueous Media cat2->cause2a cause2b Concentration Too Low (Dose-Response Needed) cat2->cause2b cause2c Aggregation at High Concentration cat2->cause2c cause3a Low Target Expression in Cell Line cat3->cause3a cause3b Serum Interference cat3->cause3b cause3c Inconsistent Cell Culture Conditions cat3->cause3c cause4a Incorrect Assay for Mechanism cat4->cause4a cause4b Incorrect Time Point for Readout cat4->cause4b sol Problem Solved / Effect Observed cause1a->sol cause1b->sol cause1c->sol cause2a->sol cause2b->sol cause2c->sol cause3a->sol cause3b->sol cause3c->sol cause4a->sol cause4b->sol

Caption: Troubleshooting workflow for lack of experimental effect.

Potential PGA2 Signaling Pathway

This diagram illustrates a known, direct mitochondrial signaling pathway for Prostaglandin A2.

PGASignaling PGA2 17-phenyl trinor- 13,14-dihydro PGA2 Mito Mitochondrion PGA2->Mito Direct Interaction CytoC Cytochrome c Release Mito->CytoC Casp Caspase Activation CytoC->Casp Apop Apoptosis Casp->Apop Thiol Thiol Compounds (e.g., N-acetylcysteine) Thiol->Mito Inhibits

Caption: Direct mitochondrial apoptosis pathway of PGA2.

Experimental Workflow for Cell Treatment

This diagram shows the standard workflow for preparing and applying the compound in a cell-based assay.

ExperimentalWorkflow start Receive Compound in Methyl Acetate stock_prep Prepare Concentrated Stock in DMSO (e.g., 10 mM) start->stock_prep aliquot Aliquot for Single Use & Store at -20°C / -80°C stock_prep->aliquot dilution Prepare Fresh Serial Dilutions in Cell Culture Medium aliquot->dilution treatment Add to Cells (Including Vehicle Control) dilution->treatment incubation Incubate for Defined Time Period treatment->incubation readout Perform Assay Readout incubation->readout

Caption: Workflow for compound preparation and cell treatment.

References

Technical Support Center: Optimizing 17-Phenyl Trinor-13,14-dihydro PGA2 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 17-phenyl trinor-13,14-dihydro PGA2 in in vitro experiments. Given that the biological activity of this specific prostaglandin A2 (PGA2) analog is not extensively documented, this guide offers a framework based on best practices for similar prostaglandin analogs to help establish optimal experimental concentrations and troubleshoot common issues.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is 17-phenyl trinor-13,14-dihydro PGA2?

A1: 17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2.[2][4] Its structure is similar to other prostaglandins, such as the PGF2α analog latanoprost, which is used clinically to treat glaucoma, suggesting it may interact with prostanoid receptors.[1][3] However, its specific biological activities are not widely reported in scientific literature.[1][2][3]

Q2: How should I prepare and store stock solutions of 17-phenyl trinor-13,14-dihydro PGA2?

A2: It is recommended to prepare a concentrated stock solution in an organic solvent. Prostaglandins are often unstable in aqueous solutions.[5] Suitable solvents include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), in which similar prostaglandin analogs show high solubility.[1] Store the stock solution at -20°C or -80°C for long-term stability.[5][6] For experiments, dilute the stock solution into your cell culture medium or buffer immediately before use. It is advisable to avoid repeated freeze-thaw cycles.[5]

Q3: What is a recommended starting concentration for in vitro studies?

A3: Due to the limited data on this specific compound, a starting concentration range can be estimated based on the activity of other prostaglandin analogs. For many prostaglandins, in vitro effects are observed in the low nanomolar to micromolar range.[7] Therefore, a reasonable starting point for a dose-response experiment would be a broad range from 10 nM to 10 µM.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: What are the key considerations for vehicle controls?

A4: Since 17-phenyl trinor-13,14-dihydro PGA2 is dissolved in an organic solvent, it is essential to include a vehicle control in your experiments. This control should consist of the cell culture medium or buffer containing the same final concentration of the organic solvent (e.g., DMSO) used in the highest concentration of the prostaglandin analog.[7] Typically, the final solvent concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cellular effects.[9]

Troubleshooting Guide

Encountering issues in your experiments is not uncommon. The following table provides a guide to troubleshooting common problems when working with 17-phenyl trinor-13,14-dihydro PGA2.

Problem Potential Cause Recommended Solution
No observable effect Sub-optimal concentration: The concentration of the analog may be too low to elicit a response.Perform a wider dose-response curve, for example, from 1 nM to 50 µM, to identify the optimal concentration.[7]
Degraded compound: Prostaglandins can be unstable, especially in aqueous solutions.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.[5]
Low or absent receptor expression: The target cell line may not express the relevant prostaglandin receptor.Confirm receptor expression in your cell line using techniques like RT-PCR or Western blot. Consider using a cell line with known high expression of prostaglandin receptors.[7]
Serum interference: Components in the serum of the cell culture medium can bind to the compound or interfere with the signaling pathway.Consider reducing the serum concentration or using serum-free media for the duration of the experiment.[6]
Inconsistent results between experiments Variability in compound preparation: Inconsistent dilution or storage of the compound.Prepare fresh dilutions for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Cell passage number and confluence: Cellular responsiveness can change with high passage numbers or varying cell densities.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluence at the time of treatment.[6]
Compound precipitates in media Poor aqueous solubility: The concentration of the analog exceeds its solubility limit in the aqueous medium.Ensure the final concentration is below the solubility limit. The solubility of a similar compound, 17-phenyl trinor PGD2, in PBS (pH 7.2) is approximately 5 mg/mL.[10][11]
Incorrect dilution method: Adding a small volume of concentrated stock directly to a large volume of aqueous medium can cause precipitation.Perform serial dilutions of the stock solution in the culture medium to reach the final desired concentration. Vortexing or gentle mixing during dilution can help.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • If the compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.[5]

  • Add a suitable volume of an organic solvent of choice (e.g., DMSO, ethanol) to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is essential to determine the cytotoxic concentration range of 17-phenyl trinor-13,14-dihydro PGA2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of 17-phenyl trinor-13,14-dihydro PGA2 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).[7]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for a Prostaglandin Analog PGA2_analog 17-phenyl trinor- 13,14-dihydro PGA2 GPCR Prostanoid Receptor (GPCR) PGA2_analog->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Leads to Experimental_Workflow Workflow for Optimizing In Vitro Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions in Culture Medium prep_stock->serial_dilute treatment Treat Cells with Dilutions and Vehicle Control serial_dilute->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTS) incubation->viability_assay functional_assay Perform Functional Assay (e.g., ELISA, qPCR) incubation->functional_assay data_analysis Analyze Data and Determine Optimal Concentration viability_assay->data_analysis functional_assay->data_analysis Troubleshooting_Tree Troubleshooting Decision Tree start Experiment Yields Unexpected Results check_concentration Is the concentration range appropriate? start->check_concentration check_compound Is the compound solution freshly prepared? check_concentration->check_compound Yes solution_concentration Perform broader dose-response curve check_concentration->solution_concentration No check_cells Are the cells healthy and receptor expression confirmed? check_compound->check_cells Yes solution_compound Prepare fresh dilutions from a new aliquot check_compound->solution_compound No solution_cells Check cell viability, passage number, and receptor expression check_cells->solution_cells No end Re-evaluate experimental design and consult literature check_cells->end Yes

References

Technical Support Center: Off-Target Effects of 17-Phenyl Trinor Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 17-phenyl trinor prostaglandin analogs. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target receptors for 17-phenyl trinor prostaglandin analogs?

The primary targets depend on the specific analog. For instance, 17-phenyl trinor PGD2 analogs are expected to interact with the PGD2 receptors, DP1 and DP2 (also known as CRTH2).[1] Analogs of PGF2α, such as latanoprost and bimatoprost, primarily target the FP receptor.[2][3][4][5] A newer analog, omidenepag isopropyl, is a selective EP2 receptor agonist.[2]

Q2: What are the potential off-target effects of 17-phenyl trinor prostaglandin analogs?

Due to structural similarities, these analogs can interact with other prostanoid receptors beyond their primary targets. For example, a 17-phenyl trinor PGD2 analog has the potential to interact with EP, FP, IP, and TP receptors.[1] This can lead to unexpected cellular responses. The 17-phenyl trinor PGE2 analog is a known agonist for EP1 and EP3 receptors.[1]

Q3: My 17-phenyl trinor PGD2 analog is causing an unexpected increase in intracellular calcium. What could be the cause?

An unexpected rise in intracellular calcium ([Ca²⁺]i) could indicate the activation of Gq-coupled prostanoid receptors such as EP₁, FP, or TP.[1]

Q4: I'm observing a decrease in intracellular cAMP with my 17-phenyl trinor PGD2 analog, which is contrary to the expected DP1 receptor activation. Why might this be happening?

A decrease in intracellular cAMP suggests the activation of Gi-coupled prostanoid receptors, such as EP₃ or the intended DP₂ receptor.[1] It is crucial to dissect the relative contributions of each receptor.

Q5: Are there any known in vivo off-target effects of 17-phenyl trinor prostaglandin analogs?

Yes. For example, 17-phenyl-trinor PGF2α has been shown to have a more potent pressor effect on rat blood pressure compared to the parent PGF2α.[6] Additionally, the 17-phenyl-trinor PGE2 analog exhibited an atypical blood pressure response with a pressor rebound following the expected depressor response.[6] In ocular applications, side effects like conjunctival hyperemia, eyelash growth, and iris pigmentation have been reported for various analogs.[7][8][9][10]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in intracellular calcium ([Ca²⁺]i) Activation of Gq-coupled prostanoid receptors (e.g., EP₁, FP, or TP).[1]1. Pre-treat cells with selective antagonists for EP₁, FP, and TP receptors before adding the 17-phenyl trinor analog. 2. Use a cell line known to not express these off-target receptors as a negative control. 3. Perform a calcium flux assay in cells individually overexpressing each of these receptors to confirm interaction.[1]
Unexpected decrease in intracellular cAMP Activation of Gi-coupled prostanoid receptors (e.g., EP₃ or DP₂).[1]1. Pre-treat cells with a selective EP₃ antagonist. 2. Use a cell line that exclusively expresses the DP₁ receptor to isolate its effect on cAMP.
Inconsistent results between different cell types Differential expression of prostanoid receptors in the cell lines used.[1]1. Characterize the prostanoid receptor expression profile of your cell lines using qPCR or Western blotting. 2. Test the effect of the analog in a panel of cell lines with known receptor expression profiles.[1]
Contradictory in vitro and in vivo results Prodrug metabolism in vivo. For example, bimatoprost (an ethyl amide prodrug) is hydrolyzed in ocular tissue to its active free acid form, 17-phenyl-trinor PGF2α.[3][7]1. Investigate the metabolic stability of your analog in the relevant tissue homogenates. 2. Compare the activity of the parent compound and any potential metabolites in in vitro assays.
Effect observed at a much higher or lower concentration than expected The effect may be mediated by a higher or lower affinity off-target receptor.1. Perform radioligand binding assays to determine the binding affinity of your analog for a panel of prostanoid receptors. 2. Conduct dose-response experiments in the presence of selective antagonists for suspected off-target receptors.

Quantitative Data Summary

Table 1: Receptor Binding Affinities and Potencies

AnalogReceptorAssay TypeValueReference
17-phenyl-18,19,20-trinor-PGD₂Platelet Aggregation (ADP-induced)InhibitionIC₅₀ = 8.4 μM[1]
17-phenyl trinor PGF2αRat recombinant FP receptorRadioligand Binding (inhibition of PGF2α binding)Kᵢ = 1.1 nM[4][5][11]
17-phenyl trinor PGF2αOvine luteal cell FP receptorBindingRelative potency of 756% compared to PGF2α[4][5][11]

Table 2: Clinical Efficacy of Ocular Hypotensive 17-Phenyl Trinor Prostaglandin Analogs

AnalogConcentrationMean IOP Reduction (%)Key Clinical Trial(s)
Latanoprost0.005%25 - 32%[2]
Travoprost0.004%25 - 32%[2]
Bimatoprost0.03%Up to 40%[2]
Omidenepag Isopropyl0.002%23.5 - 29.5%[2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the prostanoid receptor of interest.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]PGF2α for the FP receptor), and a range of concentrations of the unlabeled 17-phenyl trinor prostaglandin analog.[2]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound from the free radioligand.[2]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled analog and calculate the inhibition constant (Ki).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

  • Cell Preparation: Culture cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add the 17-phenyl trinor prostaglandin analog to the wells.[2]

  • Kinetic Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[2]

  • Data Analysis: Calculate the change in intracellular calcium concentration and generate dose-response curves to determine the EC50.[2]

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activation of Gs or Gi-coupled receptors.

  • Cell Seeding: Seed cells expressing the receptor of interest in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, pre-incubate with the antagonist.[12]

  • Agonist Addition: Add varying concentrations of the 17-phenyl trinor prostaglandin analog or control agonists.[12]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Generate dose-response curves and calculate EC50 values.

Visualizations

G cluster_ligand 17-Phenyl Trinor PG Analog ligand Analog DP1 DP1 (Gs) ligand->DP1 Potential Interaction DP2 DP2 (Gi) ligand->DP2 Potential Interaction EP1 EP1 (Gq) ligand->EP1 Potential Interaction FP FP (Gq) ligand->FP Potential Interaction TP TP (Gq) ligand->TP Potential Interaction EP3 EP3 (Gi) ligand->EP3 Potential Interaction AC_stim Adenylyl Cyclase Stimulation DP1->AC_stim AC_inhib Adenylyl Cyclase Inhibition DP2->AC_inhib PLC_act Phospholipase C Activation EP1->PLC_act FP->PLC_act TP->PLC_act EP3->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ [Ca²⁺]i PLC_act->Ca_inc G start Start: Unexpected Experimental Result receptor_profile Characterize Prostanoid Receptor Expression Profile (qPCR, Western Blot) start->receptor_profile antagonist_studies Perform Experiments with Selective Receptor Antagonists receptor_profile->antagonist_studies evaluate_on_target Evaluate On-Target Effect antagonist_studies->evaluate_on_target control_cell_lines Use Control Cell Lines with Known Receptor Expression binding_assays Conduct Radioligand Binding Assays control_cell_lines->binding_assays off_target Result is Off-Target binding_assays->off_target Confirmed inconclusive Result is Inconclusive binding_assays->inconclusive Not Confirmed evaluate_off_target Evaluate Off-Target Effect evaluate_on_target->evaluate_off_target No on_target Result is On-Target evaluate_on_target->on_target Yes evaluate_off_target->control_cell_lines

References

"preventing degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17-Phenyl Trinor-13,14-Dihydro PGA2

Welcome to the technical support center for 17-phenyl trinor-13,14-dihydro PGA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this synthetic prostaglandin analog in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 17-phenyl trinor-13,14-dihydro PGA2 and why is its stability in solution a concern?

17-phenyl trinor-13,14-dihydro PGA2 is a synthetic analog of prostaglandin A2 (PGA2). Prostaglandins are known for their chemical instability in aqueous solutions, which can lead to degradation and a loss of biological activity.[1][2] The structural modifications in this analog, specifically the "17-phenyl trinor" and "13,14-dihydro" components, are intended to enhance its metabolic and chemical stability compared to the parent prostaglandin.[3][4] However, maintaining the integrity of the compound in solution is still critical for obtaining accurate and reproducible experimental results, as degradation can lead to the formation of inactive byproducts.[3]

Q2: What are the primary factors that contribute to the degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution?

Based on the general knowledge of prostaglandin stability, several factors can influence the degradation of 17-phenyl trinor-13,14-dihydro PGA2 in solution:

  • pH: Prostaglandins are highly sensitive to pH. Acidic or basic conditions can catalyze degradation pathways such as dehydration and isomerization.[3][5]

  • Solvent: The choice of solvent significantly impacts stability. While this compound is soluble in organic solvents like ethanol, DMSO, and DMF, aqueous solutions can be more challenging to maintain.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]

  • Light: Exposure to light, particularly UV light, may induce degradation of photosensitive compounds.[3]

  • Oxygen: Oxidative degradation can be a concern for prostaglandins.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[5][8]

Q3: How should I prepare and store stock solutions of 17-phenyl trinor-13,14-dihydro PGA2 to maximize stability?

To ensure the longevity of your 17-phenyl trinor-13,14-dihydro PGA2, follow these storage and handling guidelines:

  • Stock Solution Preparation: Prepare a concentrated stock solution in an organic solvent such as methyl acetate, ethanol, DMSO, or DMF.[6][7] These solvents are generally more suitable for long-term storage than aqueous buffers.

  • Storage Temperature: For long-term storage, keep the stock solution at -20°C or -80°C.[6][9][10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[8]

  • Protection from Light and Air: Store aliquots in tightly sealed, light-protected vials. Consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q4: What are the signs of degradation in my 17-phenyl trinor-13,14-dihydro PGA2 solution?

Degradation of your prostaglandin analog can manifest in several ways during your experiments:

  • Loss of Biological Activity: A noticeable decrease in the expected biological effect of the compound over time.[3]

  • Inconsistent Experimental Results: High variability in results between different experiments or even between replicates within the same experiment.[3]

  • Appearance of Unknown Peaks: When analyzing your sample using techniques like HPLC or LC-MS/MS, the appearance of new, unidentified peaks in the chromatogram is a strong indicator of degradation.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with 17-phenyl trinor-13,14-dihydro PGA2 in solution.

Problem Potential Cause Recommended Solution
Loss of biological activity over time. Degradation of the compound in the working solution.Prepare fresh aqueous working solutions for each experiment from a frozen organic stock. Minimize the time the compound spends in aqueous buffer before use. Verify the stability of the compound under your specific experimental conditions using an analytical method like HPLC or LC-MS/MS.[3]
Inconsistent experimental results between batches. Inaccurate initial weighing, pipetting errors, or degradation of the stock solution.Use a calibrated analytical balance for weighing the solid compound. Employ calibrated pipettes and proper pipetting techniques. Prepare a new stock solution from fresh solid material. Ensure consistency in the source and preparation of all solvents and buffers.[3]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS/MS). Formation of degradation products.Minimize the time between solution preparation and analysis. Ensure the mobile phase and sample diluent are compatible and will not induce degradation. Review the storage and handling procedures of your stock and working solutions.
Low recovery of the compound after extraction from a biological matrix. Degradation during sample preparation or inefficient extraction.Keep samples on ice throughout the extraction process. If using solid-phase extraction (SPE), consider acidifying the sample to approximately pH 3.5 before loading onto a C18 column.[8] Use pre-chilled solvents when possible. Optimize the extraction protocol to ensure efficient recovery.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the recommended procedure for preparing a stable stock solution of 17-phenyl trinor-13,14-dihydro PGA2.

  • Weighing: Accurately weigh the desired amount of solid 17-phenyl trinor-13,14-dihydro PGA2 using a calibrated analytical balance.

  • Dissolution: Dissolve the solid compound in a high-purity organic solvent such as methyl acetate, ethanol, DMSO, or DMF to a final concentration of, for example, 10 mg/mL.[6]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.

  • Inert Atmosphere (Optional but Recommended): Gently purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6][9][10]

Protocol 2: Stability Assessment using HPLC-UV

This protocol provides a general method for assessing the stability of 17-phenyl trinor-13,14-dihydro PGA2 in a specific solution over time.

  • Solution Preparation: Prepare the test solution of 17-phenyl trinor-13,14-dihydro PGA2 at the desired concentration in the buffer or solvent of interest.

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector. The typical maximum absorbance for this compound is around 205 nm.[6] Use a suitable reverse-phase column (e.g., C18).

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.

  • Data Analysis: Compare the peak area of the 17-phenyl trinor-13,14-dihydro PGA2 peak at each time point to the initial (time zero) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantification: Calculate the percentage of the compound remaining at each time point to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts related to the stability and degradation of 17-phenyl trinor-13,14-dihydro PGA2.

cluster_degradation Inferred Degradation Pathway of PGA2 Analogs cluster_factors Factors Accelerating Degradation PGE2_analog PGE2 Analog PGA2_analog 17-phenyl trinor- 13,14-dihydro PGA2 PGE2_analog->PGA2_analog Dehydration (Acidic Conditions) PGB2_analog PGB2 Analog PGA2_analog->PGB2_analog Dehydration (Basic Conditions) High_Temp High Temperature Extreme_pH Extreme pH UV_Light UV Light Oxygen Oxygen

Caption: Inferred degradation pathway of PGA2 analogs.

cluster_workflow Troubleshooting Workflow for Compound Instability Start Inconsistent Results or Loss of Activity Observed Check_Stock Verify Stock Solution Integrity Start->Check_Stock Prep_Fresh Prepare Fresh Stock Solution Check_Stock->Prep_Fresh Degradation Suspected Check_Working Examine Working Solution Preparation Check_Stock->Check_Working Stock OK Prep_Fresh->Check_Working Fresh_Working Use Freshly Prepared Working Solutions Check_Working->Fresh_Working Issue Identified Assess_Conditions Assess Experimental Conditions (pH, Temp) Check_Working->Assess_Conditions Prep OK Fresh_Working->Assess_Conditions Optimize_Conditions Optimize Buffer pH and Incubation Temperature Assess_Conditions->Optimize_Conditions Suboptimal Run_QC Perform Analytical QC (HPLC, LC-MS) Assess_Conditions->Run_QC Optimal Optimize_Conditions->Run_QC End Problem Resolved Run_QC->End

Caption: Troubleshooting workflow for compound instability.

References

"calculating molarity for 17-phenyl trinor-13,14-dihydro PGA2 from mg"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for accurately calculating the molarity of 17-phenyl trinor-13,14-dihydro PGA2 from a given mass.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the molarity of my 17-phenyl trinor-13,14-dihydro PGA2 sample from milligrams?

A1: To calculate the molarity, you need the molecular weight of the compound, the mass of your sample, and the final volume of your solution. The key steps involve converting the mass from milligrams to grams, calculating the number of moles, and then dividing by the volume in liters.

Experimental Protocol: Preparing a Stock Solution

This protocol outlines the procedure for preparing a stock solution of 17-phenyl trinor-13,14-dihydro PGA2 with a known molarity.

Materials:

  • 17-phenyl trinor-13,14-dihydro PGA2 solid compound

  • Appropriate solvent (e.g., DMSO, Ethanol, DMF)

  • Calibrated analytical balance

  • Volumetric flask

  • Micropipettes

Procedure:

  • Determine the Molecular Weight: The molecular weight of 17-phenyl trinor-13,14-dihydro PGA2 is 370.5 g/mol .[1][2][3]

  • Weigh the Compound: Accurately weigh a specific amount of the solid compound (e.g., 1 mg) using a calibrated analytical balance.

  • Convert Mass to Grams: Convert the mass from milligrams (mg) to grams (g) by dividing by 1000.

  • Calculate Moles: Use the following formula to calculate the number of moles: Moles = Mass (g) / Molecular Weight ( g/mol )

  • Dissolve the Compound: Add a suitable solvent to the solid compound. The compound is soluble in solvents such as DMF, DMSO, and ethanol.[2]

  • Adjust to Final Volume: Once dissolved, add more solvent to reach the desired final volume in a volumetric flask. Ensure the final volume is in Liters (L) for the molarity calculation (e.g., 1 mL = 0.001 L).

  • Calculate Molarity: Use the formula: Molarity (M) = Moles of Solute / Volume of Solvent (L)

Quantitative Data Summary

ParameterValueReference
Compound Name 17-phenyl trinor-13,14-dihydro Prostaglandin A2[1][2]
Molecular Formula C23H30O4[1][2]
Molecular Weight 370.5 g/mol [1][2][3]

Example Calculation:

To create a 10 mM stock solution from 1 mg of the compound:

  • Mass in grams: 1 mg = 0.001 g

  • Moles: 0.001 g / 370.5 g/mol = 0.000002699 mol (or 2.699 µmol)

  • Required Volume for 10 mM (0.010 M) solution: Volume (L) = Moles / Molarity Volume (L) = 0.000002699 mol / 0.010 mol/L = 0.0002699 L

  • Convert Volume to mL: 0.0002699 L * 1000 mL/L = 0.2699 mL (or 269.9 µL)

Therefore, to make a 10 mM stock solution, dissolve 1 mg of 17-phenyl trinor-13,14-dihydro PGA2 in 269.9 µL of a suitable solvent.

Molarity Calculation Workflow

MolarityCalculation A Start: Weigh Compound (mg) B Convert Mass (mg to g) A->B Input: Mass (mg) C Calculate Moles (Mass / MW) B->C Output: Mass (g) E Calculate Molarity (Moles / Volume) C->E Input: Moles D Measure Solvent Volume (L) D->E Input: Volume (L) F End: Final Molarity (M) E->F Output: Molarity (M)

References

Technical Support Center: Serum Stability of Phenyl-Substituted Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl-substituted prostaglandin analogs. This resource provides essential information on the serum stability of these compounds, along with detailed experimental protocols and troubleshooting guides to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical plasma half-life of common phenyl-substituted prostaglandin analogs?

The plasma half-life of these analogs is generally short due to rapid metabolism. Latanoprost has a plasma half-life of approximately 17 minutes.[1][2][3] Travoprost has a mean plasma half-life of about 45 minutes.[4][5][6] Bimatoprost also has a plasma half-life of around 45 minutes after intravenous administration.[7][8][9][10]

Q2: What are the main degradation pathways for these analogs in serum?

Phenyl-substituted prostaglandin analogs are typically prodrugs, often in the form of isopropyl esters. The primary initial step in their metabolism is the rapid hydrolysis of the ester bond by esterases present in the cornea and blood to form the biologically active free acid.[11] Following this, the active acid undergoes systemic metabolism, primarily through fatty acid beta-oxidation of the α-carboxylic acid chain and oxidation of the 15-hydroxyl group.[3][4]

Q3: How does temperature affect the stability of these analogs?

Studies on ophthalmic solutions provide insights into their thermal stability. Bimatoprost is relatively stable under thermal stress.[12] Latanoprost shows measurable degradation at temperatures of 37°C and 50°C. Travoprost degradation is significant at 50°C.

Q4: What are the key challenges in analyzing these analogs in serum or plasma?

The main challenges include their low concentrations in systemic circulation following topical administration, their short half-life, potential for degradation during sample preparation, and interference from the complex biological matrix (matrix effects).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of phenyl-substituted prostaglandin analogs in serum/plasma, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Low Analyte Recovery During Sample Preparation

Issue: The concentration of the prostaglandin analog is significantly lower than expected after extraction from the serum/plasma sample.

Possible Causes and Solutions:

Cause Solution
Incomplete Extraction Optimize the extraction solvent system. For liquid-liquid extraction (LLE), a mixture of a nonpolar and a polar organic solvent (e.g., hexane:ethyl acetate) can be effective. For solid-phase extraction (SPE), ensure the sorbent type (e.g., C18) is appropriate for the analyte's polarity.
Analyte Degradation Prostaglandins can be unstable at extreme pH. Maintain the sample pH between 3 and 4 during extraction.[2] Consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidative degradation.
Adsorption to Surfaces Prostaglandins can adsorb to glass and plastic surfaces. Use silanized glassware or polypropylene tubes to minimize this effect.[2]
Improper SPE Technique Ensure proper conditioning and equilibration of the SPE cartridge. Avoid letting the cartridge bed dry out before sample loading. Use a wash solvent that is not strong enough to prematurely elute the analyte. Ensure the elution solvent is strong enough for complete elution and that the elution volume is sufficient.[4]
Poor Chromatographic Peak Shape or Resolution

Issue: The peaks for the prostaglandin analog on the chromatogram are broad, tailing, or not well-separated from other components.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Adjust the mobile phase composition, including the organic solvent ratio and the pH. The addition of a small amount of an acid like formic acid is common in reversed-phase chromatography of these compounds.
Column Issues The analytical column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. Ensure the column is appropriate for the separation of lipids.
Injection of Inappropriate Solvent The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Signal Suppression or Enhancement (Matrix Effects)

Issue: The analyte signal is unexpectedly low (suppression) or high (enhancement) due to co-eluting substances from the serum/plasma matrix.

Possible Causes and Solutions:

Cause Solution
Co-eluting Matrix Components Improve the sample clean-up process to remove interfering substances like phospholipids. This can involve optimizing the SPE wash and elution steps or using a more selective extraction technique.
Ionization Competition Adjust the chromatographic method to better separate the analyte from the interfering components. A slower gradient or a different column chemistry might be necessary.
Use of Internal Standard Employ a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte). This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

Data on Serum Stability

The following table summarizes the key pharmacokinetic parameters related to the serum stability of common phenyl-substituted prostaglandin analogs.

Analog Plasma Half-Life Metabolism Primary Excretion Route
Latanoprost ~17 minutes[1][2][3]Hydrolysis to latanoprost acid, followed by beta-oxidation.[3]Renal[3]
Travoprost ~45 minutes[4][5][6]Hydrolysis to travoprost free acid, followed by beta-oxidation.[4]Renal[7]
Bimatoprost ~45 minutes[7][8][9][10]Oxidation, N-deethylation, and glucuronidation.[7]Renal (67%), Fecal (25%)[7]

Experimental Protocols

General Workflow for Serum Stability Analysis

G cluster_0 Sample Preparation cluster_1 Analysis serum Serum/Plasma Sample spike Spike with Internal Standard serum->spike extract Extraction (LLE or SPE) spike->extract evaporate Evaporate & Reconstitute extract->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing lcms->data PGA Phenyl-Substituted Prostaglandin Analog FP_receptor FP Receptor (GPCR) PGA->FP_receptor binds Gq Gq protein PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates MAPK MAPK Pathway PKC->MAPK activates Response Cellular Response (e.g., increased uveoscleral outflow) MAPK->Response

References

"selecting appropriate negative controls for prostaglandin analog experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin analogs. Our goal is to help you design robust experiments with appropriate negative controls to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for an in vitro experiment with a prostaglandin analog?

A1: To ensure that the observed effects are specific to the action of your prostaglandin analog on its intended target, a multi-faceted approach to negative controls is crucial. The following controls are highly recommended:

  • Vehicle Control: This is the most fundamental control and is mandatory for all experiments. It consists of the solvent used to dissolve the prostaglandin analog, administered at the same final concentration as in the experimental group.[1] This accounts for any potential effects of the solvent itself.[1] Dimethyl sulfoxide (DMSO) is a common vehicle for prostaglandin analogs.[1][2][3]

  • Structurally Related, Low-Activity/Inactive Analog: The ideal negative control is a molecule that is structurally very similar to the active compound but is biologically inactive or has significantly lower activity. While a perfectly inactive analog may not always be available, compounds with modifications that drastically reduce their affinity for the target receptor can be excellent controls. For example, replacing the carboxylic acid group of PGF2α with a hydroxyl (PGF2α 1-OH) or methoxy (PGF2α 1-OCH3) group results in compounds with approximately 1000 times less potency at FP and other prostanoid receptors.[4]

  • Receptor Antagonist Control: Co-administration of a selective antagonist for the prostaglandin receptor of interest along with the prostaglandin analog can provide strong evidence for receptor-mediated effects. If the antagonist blocks the effect of the analog, it supports the hypothesis that the observed action is mediated through that specific receptor.[5][6]

  • Cell/Tissue Negative Control: If possible, perform the experiment in a cell line or tissue that does not express the target prostaglandin receptor. The absence of an effect in these cells strongly suggests that the observed phenotype is dependent on the presence of the receptor.[1]

Q2: What is a suitable vehicle for prostaglandin analogs in cell-based assays, and what concentration should I use?

A2: DMSO is a commonly used solvent for reconstituting and diluting prostaglandin analogs for in vitro experiments.[1][2][3] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced effects or cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines in plate-based assays.[7] However, it is always best practice to perform a vehicle toxicity test to determine the optimal concentration for your specific cell line and experimental duration.[8] Remember to include a vehicle-only control group in all experiments, where the cells are treated with the same final concentration of DMSO as the drug-treated groups.[1][9]

Q3: How can I confirm that the effects I'm seeing are specific to the prostaglandin receptor I'm studying?

A3: Confirming target specificity is a critical aspect of prostaglandin analog research. Here are two key experimental approaches:

  • Receptor Antagonist Co-treatment: Use a selective antagonist for the receptor you are studying. For example, if you are investigating the effects of a PGE2 analog acting through the EP2 receptor, you could co-treat your cells with the analog and a selective EP2 antagonist like PF-04418948.[6] A significant reduction or complete blockage of the analog's effect in the presence of the antagonist provides strong evidence for EP2 receptor-mediated action.[6]

  • Use of Receptor Knockout/Knockdown Models: The gold standard for demonstrating receptor specificity is to use a cell line or animal model where the target receptor has been knocked out or its expression has been knocked down (e.g., using siRNA or shRNA). If the prostaglandin analog fails to elicit a response in the knockout/knockdown model compared to the wild-type control, it definitively demonstrates the involvement of that specific receptor. For instance, studies using EP-receptor deficient mice have been instrumental in elucidating the specific roles of EP1, EP2, and EP3 receptors in the intraocular pressure-lowering effects of various prostaglandin analogs.[10][11]

Troubleshooting Guides

Problem 1: No or low biological response in my cell-based assay.
Possible Cause Suggested Solution
Compound Degradation Improper storage can lead to the degradation of prostaglandin analogs. Verify that the compound has been stored at the recommended temperature (typically -20°C or -80°C in solvent) in a tightly sealed, light-resistant container.[2][12] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[12] Aqueous solutions of most prostaglandin analogs are not stable and should be prepared fresh for each experiment.[12]
Low Receptor Expression The cell line you are using may not express the target prostaglandin receptor at sufficient levels to elicit a measurable response.[2] Confirm receptor expression at the mRNA (e.g., RT-qPCR) and/or protein level (e.g., Western blot, immunocytochemistry).[2]
Incorrect Concentration The concentration of the prostaglandin analog may be too low to activate the receptor. This is particularly relevant when using analogs with lower potency. For example, Prostaglandin K1 (PGK1) is significantly less potent at the EP1 receptor than PGE2.[2] Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose for your specific cell line and endpoint.[1]
Serum Interference Serum in cell culture media can contain endogenous prostaglandins or binding proteins that may interfere with the binding of your analog to its receptor.[2] Consider performing your experiments in serum-free media or reducing the serum concentration for the duration of the treatment.
Problem 2: Inconsistent or variable results between experiments.
Possible Cause Suggested Solution
Inconsistent Aliquoting Repeatedly freezing and thawing your stock solution can lead to degradation of the prostaglandin analog.[12] Upon reconstitution, prepare single-use aliquots of your stock solution and store them at -80°C.[2]
Variable Cell Passage Number The responsiveness of cells to stimuli can change at high passage numbers. Ensure that you are using cells within a consistent and reasonably low passage number range for all your experiments.
Variable Cell Confluence The production of and response to prostaglandins can be dependent on cell density. Plate your cells at a consistent density for all experiments to ensure uniformity.
Precipitation of the Compound Prostaglandin analogs can have limited solubility in aqueous solutions.[2] When diluting your stock solution (typically in an organic solvent like DMSO) into your aqueous buffer or cell culture media, do not dilute it directly into a large volume. Instead, perform a serial dilution while vortexing to ensure proper mixing.[2] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains below the toxicity threshold for your cells.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data for various prostaglandin analogs to aid in experimental design and comparison.

Table 1: Potency (EC50) and Binding Affinity (Ki) of Prostaglandin Analogs at EP Receptors

CompoundReceptorCell Type/TissueAssay TypeEC50 (nM)Ki (nM)
Latanoprost AcidEP1---119
Bimatoprost AcidEP1---2.7
SulprostoneEP1Human Trabecular Meshwork CellsCell Impedance1100-
SulprostoneEP1Human Schlemm's Canal CellsCell Impedance400-
ButaprostEP2Human Trabecular Meshwork CellsCell Impedance600-
ButaprostEP2Human Schlemm's Canal CellsCell Impedance200-
PGE2EP4---1.9 (murine)
PGE2EP2---12 (murine)

Data compiled from multiple sources.[5][10][13]

Table 2: Comparative Effects of Prostaglandin Analogs vs. Vehicle Control in vivo

Prostaglandin AnalogModelEndpointDoseFold Change vs. Vehiclep-value
LatanoprostMouseCSF Tracer Recovery0.1 mg/ml~6-fold increase<0.01
LatanoprostMouseCSF Tracer Recovery0.5 mg/ml~11.5-fold increase<0.001
LatanoprostMouseCSF Tracer Recovery1 mg/ml~11.5-fold increase<0.001
BimatoprostMouseCSF Tracer Recovery0.3 mg/ml~1.4-fold increase<0.05
TafluprostMouseCSF Tracer Recovery0.25 mg/ml~1.4-fold increase<0.05

Data from a study on cerebrospinal fluid reabsorption. The vehicle control was 10% DMSO.[3][14]

Experimental Protocols

Protocol 1: General Protocol for Preparing Prostaglandin Analog Solutions for Cell-Based Assays
  • Reconstitution of Lyophilized Powder: If your prostaglandin analog is in powdered form, reconstitute it in an appropriate organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.[12] Store these aliquots at -80°C.[2]

  • Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Perform a serial dilution of the stock solution in your cell culture medium or desired aqueous buffer to achieve your final working concentrations.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of the organic solvent (e.g., DMSO) as your highest drug concentration. This is crucial for accurately assessing the effects of the prostaglandin analog.[1]

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the different concentrations of your prostaglandin analog or the vehicle control.

Protocol 2: Prostaglandin E2 (PGE2) Rescue Experiment

This protocol is designed to determine if the effects of a compound (e.g., a COX-2 inhibitor) can be reversed by the addition of exogenous PGE2.

  • Cell Plating: Seed your cells in a multi-well plate at a density that is appropriate for your endpoint measurement and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the inhibitor (e.g., a COX-2 inhibitor like DuP-697) at a concentration known to produce a measurable effect. Include a vehicle-only control group.[1]

  • PGE2 Co-treatment: To a subset of the inhibitor-treated wells, add exogenous PGE2. The optimal concentration of PGE2 should be determined empirically, but a common starting range is 1-10 µM.[1] Include a control group treated with PGE2 alone to assess its independent effects.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Measurement: Measure the cellular endpoint of interest (e.g., cell viability, apoptosis, gene expression).

  • Data Analysis: Compare the results from the inhibitor-treated group with the group co-treated with the inhibitor and PGE2. A reversal of the inhibitor-induced phenotype by the addition of PGE2 indicates that the effect is mediated through the COX-2/PGE2 pathway.[1]

Visualizations

G cluster_selection Workflow for Selecting Negative Controls start Start: Design Prostaglandin Analog Experiment vehicle Is a Vehicle Control Included? (e.g., DMSO) start->vehicle inactive_analog Is a Structurally Similar, Low-Activity/Inactive Analog Available? vehicle->inactive_analog Yes reconsider Reconsider Experimental Design to Include Essential Controls vehicle->reconsider No antagonist Can a Selective Receptor Antagonist be Used? inactive_analog->antagonist Yes inactive_analog->antagonist No (Consider limitations) receptor_negative Is a Receptor-Negative Cell/Tissue Model Available? antagonist->receptor_negative Yes antagonist->receptor_negative No (Consider limitations) robust_design Experiment has a Robust Control Design receptor_negative->robust_design Yes receptor_negative->robust_design No (Acknowledge limitations)

Caption: A logical workflow for selecting appropriate negative controls.

G cluster_pathway Simplified Prostaglandin E2 (PGE2) Signaling Pathways PGE2 PGE2 EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 PLC Phospholipase C (PLC) Activation EP1->PLC AC_stim Adenylate Cyclase (AC) Activation EP2->AC_stim AC_inhib Adenylate Cyclase (AC) Inhibition EP3->AC_inhib EP4->AC_stim IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim cAMP_inc->PKA_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: PGE2 signaling through its four receptor subtypes.

G cluster_troubleshooting Troubleshooting Workflow for Prostaglandin Analog Experiments start Experiment Yields Unexpected Results check_controls Review Negative and Positive Controls start->check_controls check_reagents Assess Reagent Stability and Preparation check_controls->check_reagents Controls OK optimize Optimize Protocol and Repeat Experiment check_controls->optimize Control Failure check_protocol Evaluate Experimental Protocol Parameters check_reagents->check_protocol Reagents OK check_reagents->optimize Reagent Issue check_cells Verify Cell Health and Receptor Expression check_protocol->check_cells Protocol OK check_protocol->optimize Protocol Issue check_cells->optimize Cells OK consult Consult Literature or Technical Support check_cells->consult Cell Issue

Caption: A systematic approach to troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of 17-Phenyl Trinor Prostaglandin Analogs: PGF2α vs. PGE2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of 17-phenyl trinor PGF2α and PGE2 analogs, supported by available experimental data. Notably, a comprehensive literature search reveals a significant lack of published biological activity data for 17-phenyl trinor PGA2 analogs at this time[1][2]. Therefore, this guide will focus on the well-characterized PGF2α and PGE2 analogs within this structural class.

The addition of a 17-phenyl trinor modification to the prostaglandin scaffold is a key strategy in medicinal chemistry to enhance metabolic stability and potency. This guide delves into the comparative pharmacology of two major classes of these synthetic analogs: the PGF2α and PGE2 series.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data for representative 17-phenyl trinor PGF2α and PGE2 analogs, highlighting their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesCell Line/TissueAssay TypeAffinity (Ki)
17-phenyl trinor PGF2α (Bimatoprost free acid)FPRat (recombinant)CHO cellsRadioligand Binding1.1 nM[3]
17-phenyl trinor PGF2α (Bimatoprost free acid)FPOvineLuteal cellsRadioligand BindingRelative potency of 756% compared to PGF2α
17-phenyl trinor PGE2EP1/EP3--Functional AssaysAgonist activity confirmed[4][5]

Table 2: Functional Potency

CompoundAssaySpecies/SystemEffectPotency
17-phenyl trinor PGF2α isopropyl esterIntraocular Pressure ReductionCatReduction of IOPSlightly better than PGF2α isopropyl ester without irritation[3]
17-phenyl trinor PGE2AntifertilityHamsterLuteolytic activityED50 of 350 µg/kg (4.4 times more potent than PGE2)[4]
17-phenyl trinor PGE2Smooth Muscle ContractionGuinea Pig IleumContractionActive at 11 µM[4]
17-phenyl trinor PGE2Smooth Muscle StimulationGerbil Colon & Rat UterusStimulationSlightly less potent than PGE2[4]
17-phenyl trinor PGF2αEstrous Cycle SynchronizationBeef CowSynchronizationMore potent than PGF2α[6]
17-phenyl trinor PGF2αPressor ActivityRatIncrease in blood pressure5 times more potent than PGF2α[6]

Signaling Pathways

The biological effects of 17-phenyl trinor PGF2α and PGE2 analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a 17-phenyl trinor PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq_protein Gq FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction, IOP Reduction) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: Signaling pathway of 17-phenyl trinor PGF2α via the FP receptor.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 17-phenyl trinor PGE2 EP1_receptor EP1 Receptor (GPCR) PGE2->EP1_receptor EP3_receptor EP3 Receptor (GPCR) PGE2->EP3_receptor Gq_protein Gq EP1_receptor->Gq_protein activates Gi_protein Gi EP3_receptor->Gi_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Physiological_effects_EP1 Physiological Effects (e.g., Smooth Muscle Contraction) Ca_release->Physiological_effects_EP1 cAMP ↓ cAMP ATP->cAMP Physiological_effects_EP3 Physiological Effects (e.g., Inhibition of Neurotransmitter Release) cAMP->Physiological_effects_EP3

Caption: Signaling pathways of 17-phenyl trinor PGE2 via EP1 and EP3 receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the biological activities of these prostaglandin analogs.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for its receptor.

Objective: To quantify the affinity of 17-phenyl trinor prostaglandin analogs for their respective receptors (e.g., FP, EP1, EP3).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the human or other species-specific prostaglandin receptor of interest.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α or [³H]-PGE2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (17-phenyl trinor analog).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prepare_membranes Prepare Receptor-Containing Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Data to Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

In Vivo Functional Assays

These assays are essential for evaluating the physiological effects of the prostaglandin analogs in a whole-animal model.

Objective: To determine the in vivo potency and efficacy of 17-phenyl trinor prostaglandin analogs for specific physiological responses (e.g., reduction of intraocular pressure, antifertility effects).

General Methodology:

  • Animal Model Selection: An appropriate animal model is chosen based on the biological effect being studied (e.g., cats for intraocular pressure studies, hamsters for antifertility assays).

  • Compound Administration: The test compound is administered to the animals via a relevant route (e.g., topical ocular administration, subcutaneous injection). A range of doses is typically used to establish a dose-response relationship.

  • Monitoring of Physiological Parameters: The specific physiological parameter of interest is measured at various time points after compound administration. This could involve measuring intraocular pressure using a tonometer, assessing fertility rates, or monitoring blood pressure.

  • Data Analysis: The data are analyzed to determine key parameters such as the effective dose (ED50), which is the dose that produces 50% of the maximal response. The potency and efficacy of the test compound are then compared to a standard compound (e.g., the parent prostaglandin).

Conclusion

The 17-phenyl trinor modification imparts significant and varied pharmacological properties to prostaglandin analogs. The PGF2α analogs, such as the free acid of bimatoprost, are potent FP receptor agonists with established clinical use in lowering intraocular pressure. In contrast, 17-phenyl trinor PGE2 demonstrates potent activity as an EP1 and EP3 receptor agonist, with significant effects on smooth muscle and reproductive functions.

The lack of publicly available data on the biological activity of 17-phenyl trinor PGA2 highlights a gap in the current understanding of this subclass of prostaglandin analogs and represents an area for future research. Further comparative studies, particularly those employing standardized experimental protocols, will be crucial for a more complete understanding of the structure-activity relationships within the 17-phenyl trinor prostaglandin family and for the development of new therapeutic agents with improved selectivity and efficacy.

References

Validating the FP Receptor as the Target of 17-Phenyl Trinor Prostaglandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 17-phenyl trinor prostaglandin F2α (17-phenyl trinor PGF2α), the active metabolite of the glaucoma drug bimatoprost, with other prostaglandin analogues targeting the prostaglandin F (FP) receptor. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to validate the FP receptor as the principal target of this potent therapeutic agent.

Comparative Analysis of FP Receptor Agonists

17-phenyl trinor PGF2α is a synthetic analog of the endogenous prostaglandin F2α (PGF2α) and is recognized as a potent agonist of the FP receptor.[1] Its efficacy in reducing intraocular pressure has positioned it as a key therapeutic in the management of glaucoma.[2][3] The following tables summarize the quantitative data on the binding affinity and functional potency of 17-phenyl trinor PGF2α and other commonly used FP receptor agonists.

Table 1: Comparative Binding Affinities (Ki) at the Human FP Receptor

Lower Ki values are indicative of higher binding affinity.

CompoundKi (nM)Reference Cell/Tissue
17-phenyl trinor PGF2α (Bimatoprost Acid) 83Cloned human FP receptor
Travoprost Acid35 ± 5Cloned human FP receptor
Latanoprost Acid98Cloned human FP receptor
Prostaglandin F2α (Endogenous Ligand)195Cloned human FP receptor
Bimatoprost (Prodrug)6310 ± 1650Cloned human FP receptor

Data compiled from multiple sources for comparative purposes.[4][5]

Table 2: Comparative Functional Potencies (EC50) at the Human FP Receptor

Lower EC50 values indicate higher potency in activating the receptor. The primary functional response to FP receptor activation is the mobilization of intracellular calcium.

CompoundEC50 (nM) for Ca2+ MobilizationReference Cell Type
17-phenyl trinor PGF2α (Bimatoprost Acid) 2.8 - 3.8Human Ciliary Muscle & Trabecular Meshwork Cells
Travoprost Acid1.4 - 3.6Human Ciliary Muscle & Trabecular Meshwork Cells
Latanoprost Acid32 - 124Human Ciliary Muscle & Trabecular Meshwork Cells
Bimatoprost (Prodrug)681 - 3245Cloned human FP receptor & Human Trabecular Meshwork Cells

Data from phosphoinositide turnover assays, a proxy for calcium mobilization.[4]

Target Validation: Evidence from In Vivo and In Vitro Studies

The validation of the FP receptor as the primary target for the therapeutic effects of 17-phenyl trinor PGF2α is supported by several lines of evidence, including the use of selective antagonists and genetic knockout models.

Pharmacological Blockade with a Selective Antagonist

AL-8810 is a selective and competitive antagonist of the FP receptor.[6][7] In various cellular and tissue-based assays, AL-8810 has been shown to block the functional responses induced by FP receptor agonists, including 17-phenyl trinor PGF2α.[6] This provides strong pharmacological evidence that the effects of 17-phenyl trinor PGF2α are mediated through the FP receptor. The antagonist potency (Ki) of AL-8810 has been determined in several systems, with values typically in the sub-micromolar to low micromolar range.[6][7]

Table 3: Antagonist Potency (Ki) of AL-8810 at the FP Receptor
Species/Cell TypeKi (μM)
Mouse 3T3 cells0.2 ± 0.06
Rat A7r5 cells0.4 ± 0.1
Human cloned ciliary body-derived FP receptor1.9 ± 0.3
Human trabecular meshwork (h-TM) cells2.6 ± 0.5
Human ciliary muscle (h-CM) cells5.7

Data compiled from Sharif et al., 2019.[6]

Genetic Validation Using FP Receptor Knockout Mice

A definitive method for target validation involves the use of genetically modified animals. A study investigating the intraocular pressure (IOP)-lowering effect of bimatoprost (the prodrug of 17-phenyl trinor PGF2α) in mice lacking the FP receptor (FP knockout mice) provided conclusive evidence. The study found that a single application of bimatoprost significantly reduced IOP in wild-type mice.[2] However, this effect was completely absent in the FP receptor knockout mice.[2] This demonstrates that the ocular hypotensive action of bimatoprost is critically dependent on the presence of the FP receptor.[2]

Signaling Pathway and Experimental Workflows

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq class of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a hallmark of FP receptor activation and triggers various downstream cellular responses.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 17-phenyl trinor PGF2α FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Initiates

FP Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (with FP receptors) start->prep_membranes incubate Incubate Membranes with: - Radiolabeled Ligand ([³H]-PGF2α) - Unlabeled Competitor (e.g., 17-phenyl trinor PGF2α) prep_membranes->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50 and calculate Ki) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: Intracellular Calcium Mobilization Assay

This assay measures the functional potency (EC50) of an agonist in activating the FP receptor.

Calcium_Assay_Workflow start Start plate_cells Plate Cells Expressing FP Receptors start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_agonist Add Agonist (e.g., 17-phenyl trinor PGF2α) load_dye->add_agonist measure_fluorescence Measure Fluorescence Change (e.g., using FLIPR) add_agonist->measure_fluorescence analyze Data Analysis (Determine EC50) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method to determine the binding affinity of unlabeled compounds to the FP receptor by measuring their ability to compete with a radiolabeled ligand.

1. Materials:

  • Membrane preparation from cells or tissues expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor).

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Unlabeled competitor compounds (e.g., 17-phenyl trinor PGF2α, other prostaglandins).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of [³H]-PGF2α (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of [³H]-PGF2α, 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), and 100 µL of the membrane preparation.

    • Competition: 50 µL of [³H]-PGF2α, 50 µL of each dilution of the competitor compound, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a common method for measuring the increase in intracellular calcium upon GPCR activation using a fluorometric imaging plate reader (FLIPR).

1. Materials:

  • Cells stably or transiently expressing the FP receptor (e.g., HEK293 cells).

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist and antagonist compounds.

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • FLIPR or similar fluorescence plate reader.

2. Procedure:

  • Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in an organic solvent and then diluting it in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Prepare serial dilutions of the agonist compounds in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence of the cells.

  • It will then automatically add the agonist from the compound plate to the cell plate and continue to record the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity (peak response minus baseline) is calculated for each well.

  • Plot the fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.[9][10][11]

References

A Comparative Guide to 17-phenyl trinor PGA2 and Endogenous PGA2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between endogenous signaling molecules and their synthetic analogs is paramount. This guide provides a detailed comparison of endogenous Prostaglandin A2 (PGA2) and its synthetic analog, 17-phenyl trinor PGA2. The focus is on their structural differences, biological activities, and the experimental methodologies used to evaluate their effects.

Introduction to PGA2 and its Synthetic Analog

Endogenous Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, which are lipid autacoids derived from arachidonic acid.[1] Unlike many other prostaglandins that signal through G-protein coupled receptors, PGA2 and other cyclopentenone prostaglandins often exert their effects through receptor-independent mechanisms. They are known to possess anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] A key feature of their mechanism is the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, which can react with cellular nucleophiles, such as cysteine residues in proteins.

17-phenyl trinor PGA2 is a synthetic analog of PGA2. The structural modification involves the replacement of the terminal three carbons of the omega side chain with a phenyl group. This modification is designed to increase the metabolic stability and potency of the molecule compared to its endogenous counterpart. While direct biological data for 17-phenyl trinor PGA2 is not extensively published, the properties of other 17-phenyl trinor prostaglandin analogs (e.g., of PGE2 and PGF2α) suggest that this modification leads to a more stable and potent compound.[3][4][5] This increased stability is attributed to resistance to metabolic degradation, allowing for a longer half-life and sustained biological activity.

Structural and Physicochemical Comparison

The primary difference between the two molecules lies in the omega side chain, which has significant implications for their metabolic stability and potency.

PropertyEndogenous PGA217-phenyl trinor PGA2Reference(s)
Molecular Formula C20H30O4C23H28O4
Molecular Weight 334.45 g/mol 368.5 g/mol
Key Structural Feature Standard omega side chainPhenyl group replacing the terminal three carbons of the omega side chain[3]
Anticipated Stability Lower, subject to rapid metabolismHigher, more resistant to metabolic degradation[3][5]
Anticipated Potency BaselinePotentially higher due to increased stability and receptor interaction[4][6]

Biological Activity and Mechanism of Action

While direct comparative experimental data for 17-phenyl trinor PGA2 is limited, the known activities of endogenous PGA2 and the general effects of the 17-phenyl trinor modification provide a basis for comparison.

Endogenous PGA2: A Modulator of Apoptosis and Cell Cycle

Endogenous PGA2 is a well-documented inducer of apoptosis in various cancer cell lines.[2][7] Its mechanism is multifaceted and can be both p53-dependent and -independent.

  • Intrinsic Apoptotic Pathway: PGA2 can directly interact with mitochondria to induce the release of cytochrome c, a key step in the intrinsic apoptotic pathway. This action appears to be independent of the mitochondrial permeability transition pore and is sensitive to thiol-containing compounds.[2]

  • p53-Dependent Apoptosis: In cells with wild-type p53, PGA2 can induce the phosphorylation of p53 and the transcriptional upregulation of its target genes, including p21WAF1, PUMA, BAX, NOXA, and DR5 (Death Receptor 5).[7]

  • p53-Independent Apoptosis: In p53-null cells, PGA2 can still induce apoptosis, albeit with less potency and at later time points. This pathway involves the upregulation of DR5 through the ATF4-CHOP signaling axis.[8]

  • Cell Cycle Arrest: PGA2 is known to induce cell cycle arrest, a process linked to the induction of the cyclin-dependent kinase inhibitor p21.[9] The stabilization of p21 mRNA by PGA2 is mediated through an ERK-dependent pathway involving the RNA-binding protein HuR.[10]

17-phenyl trinor PGA2: Inferred Properties

Based on studies of other 17-phenyl trinor prostaglandin analogs, it is hypothesized that 17-phenyl trinor PGA2 would exhibit similar, but more potent and sustained, biological activities compared to endogenous PGA2. The phenyl group is expected to protect the omega chain from oxidation, a key step in prostaglandin metabolism. This would lead to a longer biological half-life, potentially resulting in enhanced pro-apoptotic and anti-proliferative effects at lower concentrations. For instance, the 17-phenyl trinor analog of PGF2α is a potent FP receptor agonist, and its isopropyl ester derivative was found to be more potent in reducing intraocular pressure than latanoprost, another PGF2α analog.[6] Similarly, 17-phenyl trinor PGE2 has been shown to be a selective EP1 and EP3 receptor agonist and is significantly more potent than PGE2 as an antifertility agent in hamsters.[4]

Signaling and Experimental Workflow Diagrams

To visualize the complex biological processes discussed, the following diagrams are provided in DOT language.

PGA2_Apoptosis_Pathway cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway cluster_mitochondrial Mitochondrial Pathway PGA2_p53 Endogenous PGA2 DNA_PK DNA-PK PGA2_p53->DNA_PK activates p53 p53 DNA_PK->p53 phosphorylates p21 p21WAF1 p53->p21 upregulates DR5_p53 DR5 p53->DR5_p53 upregulates Apoptosis_p53 Apoptosis p21->Apoptosis_p53 contributes to DR5_p53->Apoptosis_p53 initiates PGA2_p53ind Endogenous PGA2 ATF4 ATF4 PGA2_p53ind->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates DR5_p53ind DR5 CHOP->DR5_p53ind upregulates Apoptosis_p53ind Apoptosis DR5_p53ind->Apoptosis_p53ind initiates PGA2_mito Endogenous PGA2 Mitochondrion Mitochondrion PGA2_mito->Mitochondrion directly interacts Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis_mito Apoptosis Caspases->Apoptosis_mito

Caption: Signaling pathways of endogenous PGA2-induced apoptosis.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 treat_cells Treat cells with varying concentrations of PGA2 or 17-phenyl trinor PGA2 incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data to determine IC50 read_absorbance->analyze

Caption: Experimental workflow for a cell viability (MTT) assay.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of prostaglandin activity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Endogenous PGA2 and 17-phenyl trinor PGA2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of endogenous PGA2 and 17-phenyl trinor PGA2 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Endogenous PGA2 and 17-phenyl trinor PGA2

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PGA2 or 17-phenyl trinor PGA2 for the specified time. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The primary distinction between endogenous PGA2 and its synthetic analog, 17-phenyl trinor PGA2, lies in the structural modification of the omega side chain. This change is designed to enhance metabolic stability and, consequently, potency. While endogenous PGA2 is a well-characterized inducer of apoptosis and cell cycle arrest through multiple signaling pathways, the biological activity of 17-phenyl trinor PGA2 is largely inferred from related prostaglandin analogs. It is anticipated to be a more potent and stable compound, making it an attractive candidate for further investigation in drug development. The experimental protocols provided herein offer a standardized framework for the direct comparative analysis of these two compounds, which is essential to fully elucidate the therapeutic potential of 17-phenyl trinor PGA2.

References

Comparative Analysis of 17-phenyl trinor Prostaglandin Analogs and their Interaction with EP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of 17-phenyl trinor prostaglandin analogs with E-type prostanoid (EP) receptors. Due to the limited publicly available data on the biological activity of 17-phenyl trinor-13,14-dihydro PGA2, this guide utilizes data from its close structural analog, 17-phenyl trinor PGE2, to provide a comparative framework and illustrate the experimental methodologies used to characterize such interactions.

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, mediated by their interaction with specific G protein-coupled receptors (GPCRs). The EP receptors, subtypes EP1 through EP4, are the receptors for prostaglandin E2 (PGE2) and are involved in diverse biological processes, including inflammation, pain, and smooth muscle contraction. Synthetic prostaglandin analogs are developed to selectively target these receptors for therapeutic purposes.

Quantitative Data Summary

The following table summarizes the binding affinities of 17-phenyl trinor PGE2 for various mouse prostanoid receptors, as determined by radioligand binding assays. This data is crucial for understanding the selectivity profile of the compound.

CompoundReceptor SubtypeSpeciesKi (nM)
17-phenyl trinor PGE2 EP1Mouse14[1][2]
EP3Mouse3.7[1][2]
FPMouse>1000[2]
IPMouse>1000[2]
TPMouse>1000[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Data regarding the binding affinity and functional activity of 17-phenyl trinor-13,14-dihydro PGA2 on EP receptors is not widely available in published literature.[3][4][5][6]

Experimental Protocols

The characterization of a compound's interaction with EP receptors involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific EP receptor subtype.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the Ki value is calculated.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific EP receptor subtype are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) transiently or stably transfected with the receptor gene.

  • Assay Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the signaling pathway of the EP receptor subtype.

  • EP1 Receptor (Gq-coupled): Calcium Mobilization Assay

    Principle: Activation of the Gq-coupled EP1 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This change is detected using a calcium-sensitive fluorescent dye.

    Methodology:

    • Cell Culture and Dye Loading: Cells expressing the EP1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7][8][9][10]

    • Compound Addition: The test compound is added to the wells.

    • Fluorescence Measurement: The change in fluorescence, which is proportional to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.[7][8][9]

    • Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

  • EP2 and EP4 Receptors (Gs-coupled): cAMP Assay

    Principle: Activation of Gs-coupled EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

    Methodology:

    • Cell Culture and Stimulation: Cells expressing the EP2 or EP4 receptor are incubated with the test compound.[11][12][13]

    • Cell Lysis: The cells are lysed to release the intracellular cAMP.

    • cAMP Measurement: The concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) or other detection methods like HTRF.[11][13][14]

    • Data Analysis: A dose-response curve is generated to calculate the EC50.

  • EP3 Receptor (Gi-coupled): cAMP Inhibition Assay

    Principle: Activation of the Gi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels that have been pre-stimulated by an adenylyl cyclase activator like forskolin.

    Methodology:

    • Cell Culture and Pre-stimulation: Cells expressing the EP3 receptor are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP.

    • Compound Addition: The test compound is then added.

    • Cell Lysis and cAMP Measurement: Similar to the cAMP assay for Gs-coupled receptors.

    • Data Analysis: The dose-response curve for the inhibition of cAMP production is plotted to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the EP receptors and a general workflow for a functional assay.

EP_Receptor_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act Activate PKA cAMP_inc->PKA_act EP3 EP3 Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib Inhibit PKA cAMP_dec->PKA_inhib

Caption: Signaling pathways of EP receptor subtypes.

Functional_Assay_Workflow start Start cell_culture Culture cells expressing target EP receptor start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells assay_specific_step Assay Specific Step (e.g., Dye Loading for Ca²⁺ assay, Forskolin for EP3 assay) plate_cells->assay_specific_step compound_prep Prepare serial dilutions of test compound add_compound Add test compound to cells compound_prep->add_compound assay_specific_step->add_compound incubate Incubate add_compound->incubate measure_signal Measure signal (Fluorescence or Luminescence) incubate->measure_signal analyze_data Analyze data and generate dose-response curve measure_signal->analyze_data end End analyze_data->end

Caption: Generalized workflow for a cell-based functional assay.

Conclusion

While direct experimental data on the cross-reactivity of 17-phenyl trinor-13,14-dihydro PGA2 with EP receptors is currently limited in the public domain, the established methodologies for characterizing prostaglandin analogs provide a clear path for its evaluation. The data available for the structurally similar 17-phenyl trinor PGE2 indicate a significant affinity and agonist activity at EP1 and EP3 receptors. Future studies employing the detailed experimental protocols outlined in this guide will be essential to fully elucidate the pharmacological profile of 17-phenyl trinor-13,14-dihydro PGA2 and its potential as a selective therapeutic agent.

References

A Comparative Guide to the Biological Potency of 17-Phenyl Trinor-13,14-dihydro PGA2 and Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of two prostaglandin analogs: 17-phenyl trinor-13,14-dihydro PGA2 and bimatoprost. While extensive data is available for bimatoprost, a widely used therapeutic agent for glaucoma, information on the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 is notably scarce in published literature. This document summarizes the existing data for bimatoprost and its active metabolite, 17-phenyl trinor PGF2α, and presents standardized experimental protocols relevant to the assessment of such compounds.

Executive Summary

Bimatoprost is a synthetic prostamide, which acts as a prodrug.[1][2] In ocular tissue, it is hydrolyzed to its active free acid form, 17-phenyl trinor PGF2α.[2][3] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor, and its binding initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP).[4][5][6]

In stark contrast, the biological activity of 17-phenyl trinor-13,14-dihydro PGA2 has not been widely reported.[7][8] It is a synthetic prostaglandin A2 analog, and while it shares some structural similarities with the PGF2α analog latanoprost, particularly in its lower side chain, no quantitative data on its receptor binding affinity or functional potency is readily available in the public domain.[7][8] Therefore, a direct quantitative comparison of its biological potency with bimatoprost is not currently possible.

This guide will focus on presenting the comprehensive biological data for bimatoprost and its active form, alongside detailed methodologies for the key experiments used to characterize prostaglandin analogs.

Quantitative Data Presentation

The following tables summarize the known quantitative data for bimatoprost and its active free acid, 17-phenyl trinor PGF2α, in comparison to other commercially available prostaglandin analogs.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorEP1 ReceptorEP3 Receptor
Bimatoprost 6310 ± 1650[9]--
Bimatoprost Acid (17-phenyl trinor PGF2α) 1.1[6][10][11][12][13] - 83[14]95[14]387[14]
Latanoprost Acid98[14]--
Travoprost Acid35 ± 5[14]9540[14]3501[14]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50, nM) in In Vitro Assays

CompoundAssay TypeCell Line/TissueFP ReceptorEP1 Receptor
Bimatoprost Intracellular Ca²⁺ MobilizationCloned Human FP Receptors (HEK-293)2940 ± 1663[9]-
Bimatoprost Intracellular Ca²⁺ Mobilization3T3 Mouse Fibroblasts2200 ± 670[9]-
Bimatoprost Acid (17-phenyl trinor PGF2α) Intracellular Ca²⁺ MobilizationCloned Human Ciliary Body FP Receptor (HEK-293)15 ± 3[4]-
Bimatoprost Acid (17-phenyl trinor PGF2α) Intracellular Ca²⁺ MobilizationRat (A7r5 cells), Mouse (3T3 cells), Cloned Human Ocular FP Receptors23.3 - 49.0[15]-
Bimatoprost Acid (17-phenyl trinor PGF2α) Phosphoinositide TurnoverHuman Ciliary Muscle2.8 - 3.8[14]2.7[14]
Latanoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle32 - 124[14]119[14]
Travoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle1.4[14]-

Note: A lower EC50 value indicates a higher potency in the functional assay.

Signaling Pathways

Activation of the FP receptor by agonists such as the active metabolite of bimatoprost initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events are crucial for the physiological effects of FP receptor agonists.[5]

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Acid FP_Receptor FP Receptor (GPCR) Bimatoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

FP Receptor Signaling Cascade

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the biological potency of prostaglandin analogs.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (Expressing FP Receptor) Incubate Incubate: Membranes + Radioligand ([³H]-PGF2α) + Unlabeled Competitor (e.g., Bimatoprost) Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (e.g., Vacuum Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze

Radioligand Binding Assay Workflow

Methodology:

  • Receptor Preparation: Cell membranes are prepared from a cell line that recombinantly expresses the human prostaglandin receptor of interest (e.g., the FP receptor).

  • Incubation: A constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a key downstream event in Gq-coupled receptor signaling.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the target receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and the test compound is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Phosphoinositide Hydrolysis Assay

This assay directly measures the functional consequence of Gq protein activation by quantifying the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2.

Methodology:

  • Cell Labeling: Cells expressing the receptor of interest are metabolically labeled by incubating them with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pool.

  • Stimulation: The labeled cells are then stimulated with the test compound for a defined period.

  • Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Separation: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions is measured by scintillation counting to quantify the amount of each inositol phosphate.

  • Data Analysis: The dose-dependent accumulation of total inositol phosphates is used to determine the EC50 of the test compound.

Conclusion

Bimatoprost, through its active metabolite 17-phenyl trinor PGF2α, is a potent and well-characterized agonist of the prostaglandin FP receptor. Its high affinity and functional activity at this receptor are central to its therapeutic effect of lowering intraocular pressure. In contrast, there is a significant lack of publicly available data on the biological potency of 17-phenyl trinor-13,14-dihydro PGA2, precluding a direct and meaningful comparison with bimatoprost at this time. Further research is required to elucidate the pharmacological profile of this compound. The experimental protocols detailed in this guide provide a framework for the necessary in vitro studies to characterize the biological activity of novel prostaglandin analogs.

References

Unveiling the Impact of 13,14-Dihydro Modification on Prostaglandin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of prostaglandins is paramount for designing novel therapeutics with improved potency, selectivity, and metabolic stability. This guide provides an objective comparison of prostaglandins and their 13,14-dihydro modified analogs, supported by experimental data, to elucidate the effects of this structural alteration on their biological activity.

The saturation of the double bond at the 13,14-position of the prostaglandin scaffold is a key metabolic conversion, and in the case of synthetic analogs, a deliberate modification to alter pharmacological properties. This modification can significantly impact receptor binding, functional potency, and in vivo efficacy. This guide will delve into a comparative analysis of 13,14-dihydro-prostaglandin E1 (13,14-DH-PGE1) and 13,14-dihydro-prostaglandin F2α (13,14-DH-PGF2α) against their parent compounds, PGE1 and PGF2α, respectively.

Comparative Analysis of Prostaglandin E1 and its 13,14-Dihydro Analog

Prostaglandin E1 (PGE1) is a potent vasodilator and inhibitor of platelet aggregation, primarily mediating its effects through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). The 13,14-dihydro metabolite of PGE1 has been shown to retain significant biological activity.

Quantitative Comparison of Biological Activity
CompoundAssaySpecies/SystemPotency (IC50/ID50/Kact)Relative Potency vs. Parent Compound
PGE1 ADP-induced Platelet AggregationHuman Platelet-Rich PlasmaID50 = 8.25 ng/mL[1]-
13,14-DH-PGE1 ADP-induced Platelet AggregationHuman Platelet-Rich PlasmaID50 = 10.8 ng/mL[1][2]~76.4% of PGE1[1]
PGE1 ADP-induced Platelet AggregationHuman Washed PlateletsIC50 = 40 nM[3][4]-
13,14-DH-PGE1 ADP-induced Platelet AggregationHuman Washed PlateletsIC50 = 21 nM & 31 nM[3][4][5]Slightly more potent than PGE1[3][4]
13,14-DH-PGE1 Adenylate Cyclase ActivationNCB-20 Hybrid CellsKact = 668 nM[3][4]-
PGE1 Antimitotic ActivityRabbit Aortic Wall--
13,14-DH-PGE1 Antimitotic ActivityRabbit Aortic Wall-~90% of PGE1

Comparative Analysis of Prostaglandin F2α and its 13,14-Dihydro Analog

Prostaglandin F2α (PGF2α) is a potent luteolytic agent and vasoconstrictor that exerts its effects by binding to the FP receptor, leading to the mobilization of intracellular calcium. The 13,14-dihydro analog of PGF2α has demonstrated enhanced in vivo potency in certain models.

Quantitative Comparison of Biological Activity
CompoundAssaySpecies/SystemPotency (ED50)Relative Potency vs. Parent Compound
PGF2α LuteolysisHamster--
13,14-DH-PGF2α LuteolysisHamsterED50 = 1.5 µ g/100 g[2]5 times more potent than PGF2α[2]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed activities, it is crucial to visualize the signaling pathways and the experimental workflows used for their characterization.

PGE1_Signaling PGE1 PGE1 / 13,14-DH-PGE1 EP_Receptor EP Receptor PGE1->EP_Receptor G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Targets PGF2a_Signaling PGF2a PGF2α / 13,14-DH-PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis, Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ Mobilization) (Determine EC50/IC50) Functional_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., Luteolysis, Platelet Aggregation) (Determine ED50/ID50) Animal_Model->Data_Analysis Prostaglandin_Analogs Prostaglandin vs. 13,14-Dihydro Analog Prostaglandin_Analogs->Receptor_Binding Prostaglandin_Analogs->Functional_Assay Prostaglandin_Analogs->Animal_Model

References

Specificity Showdown: A Comparative Analysis of 17-Phenyl Trinor Prostaglandin E2 and Other EP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor interaction specificity of 17-phenyl trinor prostaglandin E2 (PGE2) against other key prostaglandin analogs. This analysis is supported by experimental data on binding affinities and functional potencies at the four human E-prostanoid (EP) receptor subtypes, offering insights into their therapeutic potential and off-target effects.

Introduction to Prostaglandin E2 Receptor Subtypes

Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium. EP2 and EP4 receptors are coupled to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. The EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. The specific expression patterns and signaling mechanisms of these receptors make them attractive targets for therapeutic intervention in a range of conditions, including pain, inflammation, and glaucoma.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities of 17-phenyl trinor PGE2 and other relevant prostaglandin analogs for the human EP receptor subtypes.

CompoundEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Receptor Selectivity
17-Phenyl Trinor PGE2 14 (mouse)[1]No data3.7 (mouse)[1]54 (rat)[1]EP3 > EP1 > EP4
Sulprostone107 (human)[2]No data0.35 (human)[2]No dataEP3 >> EP1
Latanoprost Acid~119 (human)>10,000 (human)~387 (human)>10,000 (human)FP Receptor >> EP3 > EP1
Omidenepag (active metabolite of Omidenepag Isopropyl)>10,000 (human)3.6 (human)>10,000 (human)>10,000 (human)Highly EP2 Selective

Note: Data for 17-Phenyl Trinor PGE2 on human receptors is limited; values from mouse and rat are provided for reference. Latanoprost is primarily an FP receptor agonist with some cross-reactivity on EP receptors.

Functional Potency at EP Receptors

Functional assays, which measure the biological response to receptor activation (e.g., changes in intracellular calcium or cAMP), provide a more complete picture of a ligand's activity. The potency is typically expressed as the half-maximal effective concentration (EC50).

CompoundEP1 Functional Assay (EC50, nM)EP2 Functional Assay (EC50, nM)EP3 Functional Assay (EC50, nM)EP4 Functional Assay (EC50, nM)
17-Phenyl Trinor PGE2 Agonist[3]No dataAgonist[3]Agonist[4]
SulprostoneAgonist[2]No dataPotent Agonist[2]No data
Latanoprost AcidAgonist (~119)InactiveWeak AgonistInactive
OmidenepagInactive8.3InactiveInactive

Signaling Pathways and Experimental Workflows

The interaction of these ligands with their respective EP receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of these compounds.

Prostaglandin E2 Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors EP Receptors cluster_gsignaling G-Protein Signaling cluster_effectors Downstream Effectors 17-Phenyl Trinor PGE2 17-Phenyl Trinor PGE2 EP1 EP1 17-Phenyl Trinor PGE2->EP1 EP3 EP3 17-Phenyl Trinor PGE2->EP3 EP4 EP4 17-Phenyl Trinor PGE2->EP4 Sulprostone Sulprostone Sulprostone->EP1 Sulprostone->EP3 Omidenepag Omidenepag EP2 EP2 Omidenepag->EP2 PGE2 PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP3 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Activation (↑ IP3, DAG, Ca2+) Gq->PLC AC_inc Adenylyl Cyclase (↑ cAMP) Gs->AC_inc Gs->AC_inc AC_dec Adenylyl Cyclase (↓ cAMP) Gi->AC_dec

Caption: Prostaglandin E2 receptor signaling pathways.

The experimental workflow for determining the binding affinity of these compounds typically involves a competitive radioligand binding assay.

Experimental Workflow for Competitive Binding Assay A Prepare cell membranes expressing human EP receptor B Incubate membranes with a fixed concentration of radiolabeled PGE2 A->B C Add increasing concentrations of unlabeled competitor ligand (e.g., 17-phenyl trinor PGE2) B->C D Separate bound and free radioligand by filtration C->D E Quantify bound radioactivity using scintillation counting D->E F Generate competition curve and calculate Ki value E->F

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

1. Radioligand Competition Binding Assay for Human EP Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific human EP receptor subtype expressed in a cell line (e.g., HEK-293).

  • Materials:

    • HEK-293 cells transiently or stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

    • Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: [3H]-PGE2.

    • Unlabeled competitor ligands (17-phenyl trinor PGE2, sulprostone, etc.).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • 96-well filter plates.

  • Procedure:

    • Membrane Preparation: Harvest cells expressing the target EP receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-PGE2 (typically at or below its Kd for the receptor), and varying concentrations of the unlabeled competitor ligand.

    • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

2. cAMP Functional Assay for Gs and Gi-Coupled EP Receptors

This protocol measures the ability of a test compound to stimulate (for Gs-coupled EP2 and EP4) or inhibit (for Gi-coupled EP3) the production of cyclic AMP.

  • Materials:

    • CHO-K1 or HEK-293 cells expressing the human EP receptor of interest (EP2, EP3, or EP4).

    • Cell culture medium.

    • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

    • Forskolin (for Gi-coupled assays).

    • Test compounds.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure for Gs-Coupled Receptors (EP2, EP4):

    • Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.

    • Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound.

    • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

  • Procedure for Gi-Coupled Receptors (EP3):

    • Cell Plating: Seed the cells as described above.

    • Compound Addition: Replace the culture medium with stimulation buffer containing a fixed concentration of forskolin (to stimulate basal cAMP production) and varying concentrations of the test compound.

    • Incubation, Lysis, and Measurement: Follow the same procedure as for Gs-coupled receptors.

    • Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration to determine the EC50 value.

References

A Head-to-Head Comparison of Synthetic Prostaglandin Analogs in Antifertility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic prostaglandin analogs are pivotal in reproductive health, primarily for their potent effects on uterine contractility and cervical ripening, making them essential tools for fertility control. This guide provides a comprehensive head-to-head comparison of the most frequently studied synthetic prostaglandin analogs—misoprostol (a PGE1 analog), dinoprostone (PGE2), and gemeprost (a PGE1 analog)—in antifertility assays. The data presented is collated from various clinical trials and research studies to offer an objective overview of their performance, supported by detailed experimental protocols and mechanistic insights.

Comparative Efficacy and Safety Profiles

The antifertility efficacy of synthetic prostaglandin analogs is typically assessed by their ability to induce cervical ripening, stimulate uterine contractions, and successfully terminate pregnancy. The following tables summarize the quantitative data from comparative studies.

Table 1: Efficacy in Cervical Ripening and Labor Induction
ParameterMisoprostolDinoprostoneReference
Route of Administration Intravaginal, OralIntravaginal, Intracervical[1][2][3]
Dosage for Labor Induction 50 µg every 4-6 hours0.5 mg every 6 hours[1][2]
Induction-to-Delivery Interval Significantly shorter (e.g., 903.3 vs 1410.9 mins)Longer[2][3]
Need for Oxytocin Augmentation Significantly lessMore frequent[2][3]
Successful Induction Rate HigherLower[1][3]
Table 2: Efficacy in Second-Trimester Pregnancy Termination
ParameterMisoprostolGemeprostDinoprostone (PGE2)Reference
Route of Administration Vaginal, OralVaginalVaginal[4][5][6]
Dosage 200-400 µg every 3-12 hours1 mg every 3-6 hours20 mg every 3 hours[4][5][6]
Success Rate (within 24h) 80-89%58.6%81%[4][5]
Induction-Abortion Interval Shorter (e.g., 14.1 hours)Longer (e.g., 19.5 hours)Similar to Misoprostol (10.6 hours)[4][5]
Complete Abortion Rate 43%Not specified32%[4]
Table 3: Comparative Side Effect Profiles
Side EffectMisoprostolDinoprostoneGemeprostReference
Uterine Tachysystole/Hyperstimulation Higher incidenceLower incidenceNot specified[1][2]
Gastrointestinal (Vomiting, Diarrhea) Less frequent than Dinoprostone and GemeprostMore frequentMore frequent (especially diarrhea)[4][5][7]
Fever/Pyrexia More common than Gemeprost, less than DinoprostoneHigher incidenceLess frequent[4][5]
Uterine Pain Similar to DinoprostoneSimilar to MisoprostolHigher frequency of severe pain[4][8]

Signaling Pathways and Experimental Workflows

The biological effects of prostaglandin analogs are mediated through specific G-protein coupled receptors. Understanding these pathways is crucial for interpreting their differential effects.

Prostaglandin_Signaling_Pathway cluster_PGE1 PGE1 Analog (Misoprostol) cluster_PGE2 PGE2 (Dinoprostone) cluster_receptors Prostaglandin Receptors cluster_downstream Downstream Effects PGE1 Misoprostol EP2 EP2 Receptor PGE1->EP2 EP3 EP3 Receptor PGE1->EP3 PGE2 Dinoprostone PGE2->EP2 PGE2->EP3 AC Adenylyl Cyclase EP2->AC Gs PLC Phospholipase C EP3->PLC Gq cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Cervical Ripening (Smooth Muscle Relaxation) PKA->Relaxation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Contraction Myometrial Contraction Ca2->Contraction

Caption: Simplified signaling pathway of PGE1 and PGE2 analogs.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of prostaglandin analogs in second-trimester pregnancy termination.

Experimental_Workflow start Patient Recruitment (12-22 weeks gestation) randomization Randomization start->randomization groupA Group A: Administer Synthetic Prostaglandin Analog 1 randomization->groupA groupB Group B: Administer Synthetic Prostaglandin Analog 2 randomization->groupB monitoring Monitor for Uterine Contractions, Cervical Dilation, and Side Effects groupA->monitoring groupB->monitoring outcome Primary Outcome Assessment: - Induction-to-Abortion Interval - Success Rate within 24h - Complete Abortion Rate monitoring->outcome side_effects Secondary Outcome Assessment: - Incidence and Severity of  Side Effects (e.g., GI, fever) monitoring->side_effects end Data Analysis and Comparison outcome->end side_effects->end

Caption: Experimental workflow for a randomized controlled trial.

Detailed Experimental Protocols

The methodologies employed in clinical trials are critical for the interpretation of results. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Comparison of Intravaginal Misoprostol and Intracervical Dinoprostone for Cervical Ripening and Labor Induction
  • Objective: To compare the efficacy and safety of intravaginal misoprostol with intracervical dinoprostone gel for cervical ripening and labor induction in women with an unfavorable cervix.[1]

  • Study Design: A randomized controlled trial.

  • Participants: Pregnant women with a term, singleton pregnancy and an indication for labor induction with an unfavorable cervix (Bishop score ≤ 6).

  • Intervention:

    • Misoprostol Group: 50 µg of misoprostol was placed in the posterior vaginal fornix every 4 hours for a maximum of three doses.[1]

    • Dinoprostone Group: 0.5 mg of dinoprostone gel was administered intracervically every 6 hours for a maximum of three doses.[1]

  • Primary Outcome Measures:

    • Change in Bishop score.

    • Induction-to-delivery interval.

    • Need for oxytocin augmentation.

  • Secondary Outcome Measures:

    • Incidence of uterine hyperstimulation.

    • Mode of delivery (vaginal vs. cesarean).

    • Neonatal outcomes (Apgar scores, admission to neonatal intensive care unit).

  • Data Analysis: Statistical comparison of the outcomes between the two groups using appropriate tests (e.g., t-test for continuous variables, chi-square test for categorical variables).

Protocol 2: Comparison of Vaginal Misoprostol and Vaginal Gemeprost for Second-Trimester Pregnancy Termination
  • Objective: To compare the efficacy and safety of vaginal misoprostol with vaginal gemeprost for the termination of second-trimester pregnancy.[5]

  • Study Design: A prospective randomized trial.

  • Participants: Pregnant women between 14 and 20 weeks of gestation requesting termination of pregnancy.

  • Intervention:

    • Misoprostol Group: 400 µg of vaginal misoprostol was administered every 3 hours for a maximum of five doses in 24 hours.[5]

    • Gemeprost Group: 1 mg of vaginal gemeprost was administered every 3 hours for a maximum of five doses in 24 hours.[5]

  • Primary Outcome Measures:

    • Induction-abortion interval.

    • Percentage of successful abortions within 24 hours.

  • Secondary Outcome Measures:

    • Incidence of side effects (e.g., diarrhea, fever, vomiting).

    • Amount of blood loss.

  • Data Analysis: The median induction-abortion intervals and the rates of successful abortion and side effects were compared between the two groups using statistical tests such as the Mann-Whitney U test and Fisher's exact test.[5]

Conclusion

The choice of a synthetic prostaglandin analog for antifertility purposes depends on a careful consideration of its efficacy and side effect profile in the specific clinical context. Misoprostol generally demonstrates higher efficacy in terms of shorter induction-to-delivery/abortion intervals and a lower need for oxytocin compared to dinoprostone and gemeprost.[2][3][5] However, it is associated with a higher risk of uterine tachysystole.[1][2] Dinoprostone and gemeprost, while potentially less potent in some aspects, may be associated with a lower incidence of uterine hyperstimulation but can have more pronounced gastrointestinal side effects.[4][5][7] The detailed protocols and mechanistic insights provided in this guide are intended to aid researchers in the design and interpretation of future studies in this critical area of reproductive health.

References

A Comparative Guide to the Metabolism of 17-Phenyl Trinor Prostaglandins: Human vs. Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of 17-phenyl trinor prostaglandins, a class of synthetic prostaglandin analogs, between humans and various animal models. Understanding species-specific metabolic pathways is crucial for the preclinical evaluation and clinical development of new drug candidates within this class. This document summarizes key metabolic pathways, presents quantitative data from relevant studies, details experimental protocols for metabolite analysis, and visualizes metabolic and experimental workflows.

Executive Summary

The metabolism of 17-phenyl trinor prostaglandins, such as 17-phenyl trinor prostaglandin F2α, primarily involves oxidation of the cyclopentane ring, reduction of the double bond at C13-C14, and β-oxidation of the carboxylic acid side chain. While the fundamental metabolic pathways are generally conserved across species, significant quantitative differences exist in the excretion profiles of various metabolites.

A key study directly comparing the metabolism of [³H]-17-phenyl-18,19,20-trinor-PGF2α in Cynomolgus monkeys and human females revealed a similar qualitative urinary metabolite profile.[1] However, the relative proportions of these metabolites can differ, impacting the pharmacokinetic and pharmacodynamic profiles of these compounds. This guide will delve into these differences, drawing on data from studies on 17-phenyl trinor prostaglandins and related analogs like latanoprost and bimatoprost to provide a broader comparative perspective.

Comparative Metabolism and Data Presentation

The primary routes of metabolism for 17-phenyl trinor prostaglandins are initiated by the same key enzymatic steps that metabolize natural prostaglandins. These include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and subsequent shortening of the α- and ω-chains through β-oxidation.

Urinary Metabolite Profiles

A foundational study by Granström (1975) identified six main urinary metabolites of 17-phenyl-18,19,20-trinor-PGF2α in both Cynomolgus monkeys and human females following subcutaneous or intravenous administration.[1] The identified metabolites were:

  • Unchanged 17-phenyl-18,19,20-trinor-PGF2α

  • Dinor-derivative of 17-phenyl-18,19,20-trinor-PGF2α

  • Tetranor-derivative of 17-phenyl-18,19,20-trinor-PGF2α

  • 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α

  • Dinor-derivative of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α

  • Tetranor-derivative of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α

While the qualitative profile was similar, the quantitative excretion patterns showed variations. The main urinary metabolites in both species were the dinor- and tetranor-derivatives of 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α.[1]

In human plasma, two less polar metabolites were identified: 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α and 15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α.[1]

The table below summarizes the identified urinary metabolites in humans and Cynomolgus monkeys. Due to the age of the primary comparative study, precise quantitative percentages of each metabolite are not available.

MetaboliteHumanCynomolgus Monkey
Unchanged 17-phenyl-18,19,20-trinor-PGF2α++
Dinor-17-phenyl-18,19,20-trinor-PGF2α++
Tetranor-17-phenyl-18,19,20-trinor-PGF2α++
15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α++
Dinor-15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α++++
Tetranor-15-keto-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α++++
Dinor-13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α++

Table 1: Comparison of Urinary Metabolites of 17-phenyl-18,19,20-trinor-PGF2α in Humans and Cynomolgus Monkeys. '+' indicates the presence of the metabolite. '++' indicates a major metabolite. (Data sourced from Granström, 1975[1])

General Species Differences in Prostaglandin Metabolism

Broader studies on prostaglandin metabolism highlight significant species-dependent variations, which are likely to extend to synthetic analogs like 17-phenyl trinor prostaglandins. Key differences are observed in:

  • Rate of Elimination: The efficiency of eliminating prostaglandins from circulation varies among species, with the guinea pig showing the most rapid clearance.[2]

  • Plasma Metabolite Profiles: While the initial major metabolite of PGF2α is consistently 15-keto-dihydro-PGF2α across many species, the subsequent degradation products that dominate the circulation are species-specific.[2] For instance, in cattle, rat, and guinea pig, the 15-keto-dihydro and tetranor metabolites remain prominent, whereas in sheep and rabbits, highly polar dicarboxylic acids become the major circulating metabolites.[2]

  • Enzyme Activity: The expression and catalytic activities of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, show considerable interspecies differences.[3][4][5] While CYP enzymes are not the primary route for initial prostaglandin metabolism, they can be involved in the further oxidation of metabolites.

Experimental Protocols

Accurate quantification of 17-phenyl trinor prostaglandins and their metabolites is essential for pharmacokinetic and metabolic studies. Below are detailed methodologies for key experiments.

Sample Collection and Preparation

Urine and Plasma Collection: For in vivo studies, subjects are administered the test compound (e.g., [³H]-17-phenyl-18,19,20-trinor-PGF2α) intravenously or subcutaneously.[1] Urine is collected over specified time intervals (e.g., 24-48 hours). Blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

Solid-Phase Extraction (SPE) for Prostaglandin Metabolites from Urine:

  • Sample Acidification: Acidify urine samples to a pH of approximately 3.0 with formic acid to protonate the carboxylic acid groups of the prostaglandins, enhancing their retention on the SPE column.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with deionized water.

  • Sample Loading: Load the acidified urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent like hexane to remove neutral lipids, followed by an acidic aqueous wash to remove polar impurities.

  • Elution: Elute the prostaglandins and their metabolites with a more polar organic solvent such as ethyl acetate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for subsequent analysis.

Analytical Techniques

Radioimmunoassay (RIA):

  • Antibody Generation: Antibodies specific to the target metabolite are raised in animals (e.g., rabbits) by immunizing them with a conjugate of the metabolite and a carrier protein like bovine serum albumin.[6]

  • Assay Procedure: A known amount of radiolabeled metabolite (tracer) is incubated with the specific antibody and a competing amount of unlabeled metabolite from the sample or standard.

  • Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

  • Quantification: The radioactivity of the bound fraction is measured, and the concentration of the metabolite in the sample is determined by comparing the displacement of the tracer with a standard curve. ELISA kits for 17-phenyl trinor PGF2α are also commercially available.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Prostaglandins are non-volatile and require derivatization before GC analysis. The carboxylic acid group is typically converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column to separate the different metabolites based on their volatility and interaction with the stationary phase.

  • Mass Spectrometry: The separated compounds are ionized (e.g., by electron ionization or negative ion chemical ionization) and detected by a mass spectrometer, which provides structural information and allows for sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Liquid Chromatography: The extracted and reconstituted sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system. Separation of metabolites is achieved on a reverse-phase column (e.g., C18) using a gradient of aqueous mobile phase (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The parent ion of the target metabolite is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

Visualizations

Metabolic Pathway of 17-Phenyl Trinor Prostaglandin F2α

Metabolism 17-phenyl trinor PGF2a 17-phenyl trinor PGF2a 15-keto-17-phenyl trinor PGF2a 15-keto-17-phenyl trinor PGF2a 17-phenyl trinor PGF2a->15-keto-17-phenyl trinor PGF2a 15-PGDH 13,14-dihydro-15-keto-17-phenyl trinor PGF2a 13,14-dihydro-15-keto-17-phenyl trinor PGF2a 15-keto-17-phenyl trinor PGF2a->13,14-dihydro-15-keto-17-phenyl trinor PGF2a 15-ketoprostaglandin Δ13-reductase Dinor-metabolite Dinor-metabolite 13,14-dihydro-15-keto-17-phenyl trinor PGF2a->Dinor-metabolite β-oxidation Tetranor-metabolite Tetranor-metabolite Dinor-metabolite->Tetranor-metabolite β-oxidation Urinary Excretion Urinary Excretion Tetranor-metabolite->Urinary Excretion

Caption: Metabolic pathway of 17-phenyl trinor PGF2α.

Experimental Workflow for Metabolite Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine/Plasma Collection Urine/Plasma Collection Acidification Acidification Urine/Plasma Collection->Acidification Solid-Phase Extraction Solid-Phase Extraction Acidification->Solid-Phase Extraction Elution Elution Solid-Phase Extraction->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC-MS/MS LC-MS/MS Evaporation & Reconstitution->LC-MS/MS GC-MS GC-MS Evaporation & Reconstitution->GC-MS Radioimmunoassay Radioimmunoassay Evaporation & Reconstitution->Radioimmunoassay Data Analysis Data Analysis LC-MS/MS->Data Analysis GC-MS->Data Analysis Radioimmunoassay->Data Analysis

Caption: Experimental workflow for prostaglandin metabolite analysis.

Logical Relationship in Comparative Metabolism

Logic cluster_human Human cluster_animal Animal Model Parent Compound Parent Compound Phase I Metabolism Phase I Metabolism Parent Compound->Phase I Metabolism Oxidation, Reduction Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Conjugation Excretion Excretion Phase I Metabolism->Excretion Human Metabolite Profile Human Metabolite Profile Phase I Metabolism->Human Metabolite Profile Animal Metabolite Profile Animal Metabolite Profile Phase I Metabolism->Animal Metabolite Profile Phase II Metabolism->Excretion Human Metabolite Profile->Excretion Animal Metabolite Profile->Excretion

Caption: Logical flow of comparative drug metabolism studies.

References

Safety Operating Guide

Proper Disposal of 17-phenyl trinor-13,14-dihydro Prostaglandin A2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, a synthetic prostaglandin analog. Adherence to these protocols is vital for minimizing environmental impact and ensuring personnel safety.

Important Note: While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on the SDS for the closely related compound, 17-phenyl trinor Prostaglandin A2, which is typically supplied in a methyl acetate solution.[1][2][3] The primary hazards are associated with the flammable solvent.

Immediate Safety and Hazard Information

The solution of 17-phenyl trinor Prostaglandin A2 in methyl acetate is classified as a hazardous material. Key hazards identified in the safety data sheet for a similar compound include:

  • Flammability: Highly flammable liquid and vapor.[3]

  • Health Hazards: Harmful if swallowed, causes serious eye irritation, and may cause drowsiness or dizziness.[3]

Therefore, all handling and disposal procedures must be conducted with appropriate precautions to mitigate these risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information derived from the Safety Data Sheet for 17-phenyl trinor Prostaglandin A2 in methyl acetate.

ParameterValueReference
Flash Point< 60 °C (140 °F) (classified as ignitable hazardous waste)[4]
pHNot available
Boiling PointNot available
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[3]
Eye IrritationCategory 2A (Causes serious eye irritation)[3]
Specific Target Organ ToxicitySingle Exposure Category 3 (May cause drowsiness or dizziness)[3]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is recommended.

2. Waste Collection:

  • Container: Collect the waste in a designated, properly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the methyl acetate solvent (e.g., glass or a suitable plastic).[4][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound in Methyl Acetate"), and the associated hazards (e.g., "Flammable," "Toxic").[4][6]

  • Segregation: Do not mix this waste with other waste streams, particularly those that are incompatible, such as acids or bases.[5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][6]

3. Waste Storage:

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area must be at or near the point of generation.

  • Conditions: The storage area should be cool, dry, and well-ventilated.[3] It must be away from sources of ignition, such as heat, sparks, and open flames.[3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[6]

4. Final Disposal:

  • Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]

  • Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department.[4][10]

  • Empty Containers: Empty containers that held the prostaglandin solution must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste Solution container->collect segregate Segregate from Incompatible Waste collect->segregate close_container Keep Container Closed segregate->close_container saa Store in Designated Satellite Accumulation Area close_container->saa conditions Ensure Cool, Dry, Well-Ventilated Storage saa->conditions ignition Away from Ignition Sources conditions->ignition contact_ehs Contact Environmental Health & Safety (EH&S) ignition->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end_process End: Waste Disposed pickup->end_process

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Operational Guide for Handling 17-phenyl trinor-13,14-dihydro Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document provides immediate safety, handling, and disposal protocols for 17-phenyl trinor-13,14-dihydro Prostaglandin A2 (CAS Number: 130209-80-2).[1][2] As a synthetic prostaglandin analog, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[2][3][4] The biological activity of this specific analog has not been widely reported.[2][4] However, its structural similarity to potent pharmaceutical compounds necessitates the implementation of stringent safety measures.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. For handling potent compounds like this compound, a comprehensive PPE strategy is mandatory.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation, offering high protection factors.[5][6]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.[5]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[5]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[5]
Eye Protection Safety GogglesUse chemical splash goggles that provide a complete seal around the eyes.[7]
Body Protection Disposable CoverallsMade from materials like Tyvek® to protect against chemical splashes and dust.[5][8]
Shoe CoversTo prevent the tracking of contaminants outside the work area.[7]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure risk. All operations involving this compound should be performed in a designated area, preferably within a certified chemical fume hood or a containment glove box.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_post Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Retrieve Compound Retrieve Compound Assemble Equipment->Retrieve Compound Proceed to Handling Weighing Weighing Retrieve Compound->Weighing Dissolving Dissolving Weighing->Dissolving Decontaminate Work Area Decontaminate Work Area Dissolving->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Workflow for safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

    • Prepare Work Area: Ensure the chemical fume hood or glove box is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

    • Assemble Equipment: Gather all necessary equipment (e.g., vials, pipettes, solvents, waste containers) and place them within the containment area.

  • Compound Handling (within a chemical fume hood or glove box):

    • Retrieval: Obtain the container of this compound from its storage location.

    • Weighing: If weighing the solid compound, do so within the containment area on a tared weigh boat.

    • Dissolving: Add the desired solvent to the compound. The product is soluble in solvents such as DMF, DMSO, and ethanol.[2]

  • Post-Handling:

    • Decontamination: Wipe down all surfaces and equipment within the work area with an appropriate deactivating solution or solvent.

    • Waste Segregation: Separate all contaminated materials (gloves, pipette tips, bench paper) into a designated hazardous waste container.[9]

    • Doff PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous.

Waste TypeDisposal Protocol
Solid Waste Place all contaminated solid materials (e.g., gloves, wipes, pipette tips, vials) into a designated, clearly labeled hazardous waste container.[9]
Liquid Waste Collect all liquid waste containing the compound in a designated, leak-proof hazardous waste container. Do not exceed 90% capacity.[9]
Sharps Dispose of any contaminated sharps (needles, broken glass) in a puncture-resistant, designated sharps container.[9]
Empty Containers The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste.[9][10]

Waste Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.[9]

  • Keep waste containers securely closed except when adding waste.[9]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9][10]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • In case of inhalation: Move to fresh air.

  • In case of ingestion: Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.[11]

References

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17-phenyl trinor-13,14-dihydro Prostaglandin A2
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